molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1321980
CAS No.: 394223-19-9
M. Wt: 176.17 g/mol
InChI Key: BXBHZLHTTHMUTG-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBHZLHTTHMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624303
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-19-9
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=394223-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Azaindole Scaffold

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, commonly referred to as methyl 4-azaindole-2-carboxylate, is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its core structure, 1H-pyrrolo[3,2-b]pyridine or 4-azaindole, is recognized as a "privileged scaffold". This designation is attributed to its nature as a bioisostere of indole and purine, enabling it to mimic these vital biological structures while presenting unique physicochemical characteristics.[1] The strategic incorporation of a nitrogen atom in the six-membered ring modifies the molecule's electronic distribution, capacity for hydrogen bonding, solubility, and metabolic stability, rendering it a valuable cornerstone for the creation of new therapeutic agents.[1][2] This guide offers a detailed exploration of the fundamental chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for its application in synthesis, formulation, and biological assays. While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of the parent 4-azaindole scaffold provide a strong foundation for understanding its behavior.

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 394223-19-9[3]
Appearance Expected to be a white to light yellow or brown crystalline solid/powder.[1][4]
Melting Point Not reported. The parent 4-azaindole melts at 126-128 °C.[1][5]
Boiling Point Not reported. Predicted for the parent 4-azaindole to be 273.8 ± 13.0 °C.[1]
Solubility Expected to have limited solubility in water but should be soluble in common organic solvents such as methanol, ethanol, chloroform, and DMSO.[4][6]
pKa The parent 4-azaindole has a predicted acidic pKa of 14.66 ± 0.30 for the N-H proton and a calculated basic pKa of 4.85.[1] The ester functionality will influence these values.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous confirmation of the structure of this compound. Below are the expected spectral characteristics based on the known data for the 4-azaindole core and related ester derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons and the methyl ester group. The N-H proton of the pyrrole ring is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the pyrrole and pyridine rings will present as doublets or multiplets in the aromatic region (δ 6.5-8.5 ppm). The methyl ester protons will appear as a sharp singlet at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will corroborate the structure with signals for the nine distinct carbon atoms. The carbonyl carbon of the ester will be found in the downfield region (δ 160-170 ppm). The aromatic carbons of the fused ring system will resonate between δ 100-150 ppm. The methyl carbon of the ester will be observed in the upfield region (δ 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A prominent, broad absorption band is expected in the 3100-3400 cm⁻¹ range, corresponding to the N-H stretching vibration of the pyrrole ring.[1] Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. A strong, sharp peak around 1700-1730 cm⁻¹ will indicate the C=O stretch of the ester. The region between 1400-1650 cm⁻¹ will feature multiple sharp bands due to the C=C and C=N stretching vibrations within the fused aromatic rings.[1]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 177.06.

Synthesis of this compound

The synthesis of the title compound can be achieved through various routes, with a common method being the transesterification of the corresponding ethyl ester.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of this compound Start Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Reagents Methanol (Solvent) Potassium Carbonate (Base) Start->Reagents Add to Conditions Heat to 55 °C Stir for 1 hour Reagents->Conditions Under Workup 1. Concentrate in vacuo 2. Dilute with H₂O 3. Stir for 15 min 4. Filter solid Conditions->Workup Then Product This compound Workup->Product To yield

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: Transesterification

This protocol is based on a reported procedure for the synthesis of this compound.[3]

Materials:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1 equivalent)

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃, 1.2 equivalents)

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O)

  • Heptane

Procedure:

  • To a suspension of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (42.3 mmol) in methanol (50 mL), add potassium carbonate (50.7 mmol, 1.20 equiv).

  • Stir the suspension while heating to 55 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent.

  • Once the reaction is complete, concentrate the reaction mixture in vacuo to remove the methanol.

  • Dilute the residue with deionized water and stir for 15 minutes.

  • Collect the resulting solid by filtration.

  • Dry the solid in a vacuum oven at 65 °C for 3 hours to afford the desired this compound. The expected yield is approximately 90-100%.[3]

Reactivity Profile of the 4-Azaindole Nucleus

The chemical reactivity of this compound is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1][7]

Electrophilic Aromatic Substitution

The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental evidence indicates that electrophilic substitution on the 4-azaindole core preferentially occurs at the C3 position.[7]

Electrophilic_Substitution Azaindole This compound C3_Substitution C3-Substituted Product Azaindole->C3_Substitution Preferential Attack at C3 Electrophile Electrophile (E⁺) Electrophile->C3_Substitution

Caption: Regioselectivity of electrophilic substitution on the 4-azaindole core.

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of halogen atoms at the C3 position.

  • Nitration: Introduction of a nitro group at the C3 position.

  • Acylation: Friedel-Crafts acylation with acid chlorides in the presence of a Lewis acid yields 3-acyl-4-azaindoles.[7]

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position.[7]

  • Mannich Reaction: This allows for the introduction of an aminomethyl group at the C3 position.[7]

Reactivity of the Ester Group

The methyl ester at the C2 position is a key functional handle for further derivatization.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

  • Amide Coupling: The carboxylic acid, obtained from hydrolysis, can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Applications in Drug Development

The 4-azaindole scaffold is a cornerstone in the design of a wide array of therapeutic agents, and this compound serves as a critical building block in these endeavors.

  • Kinase Inhibitors: The 4-azaindole core is a key component in the development of inhibitors for various kinases, which are pivotal in inflammatory signaling pathways.[8]

  • Anticancer Agents: Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown promise as potential anticancer agents.[2]

  • Neurological Disorders: The structural motif is also being explored for its potential in treating neurological conditions.[9]

Conclusion

This compound is a heterocyclic compound with significant potential, primarily as a versatile intermediate in the synthesis of novel drug candidates. Its 4-azaindole core provides a unique combination of electronic and steric properties that are highly sought after in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this valuable scaffold in the development of next-generation therapeutics.

References

  • Synthesis and reactivity of 4-, 5- and 6-azaindoles. ElectronicsAndBooks. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • 4-Azaindole 272-49-1 wiki. AA Blocks. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Bull. Chem. Soc. Ethiop. [Link]

  • 4-Azaindole. PubChem. [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. [Link]

  • Methyl 4-chloro-7-azaindole-2-carboxylate 871583-23-2 Purity 97% United States. Pure Chemistry Scientific. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Methyl 1h-pyrrolo[3,2-b]pyridine-6-carboxylate. PubChemLite. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 7-Azaindole Esters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to mimic the purine core and serve as a versatile hinge-binding motif in kinase inhibitors.[1] The introduction of an ester functionality to this core presents a strategic approach to modulate physicochemical properties, thereby optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical properties of 7-azaindole esters—lipophilicity, solubility, metabolic stability, and pKa—offering a framework for their rational design and application in drug development. We will explore the causal relationships between molecular structure and these properties, provide validated experimental protocols for their determination, and present a critical perspective on the strategic use of the ester moiety in tuning the developability of 7-azaindole-based drug candidates.

The Strategic Role of the 7-Azaindole Core and Ester Modification

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution has profound effects on the molecule's electronic distribution and hydrogen bonding capabilities, often leading to improved physicochemical and pharmacological properties compared to their indole counterparts.[1][2] Specifically, the pyridine nitrogen of the 7-azaindole core can act as a hydrogen bond acceptor, a feature leveraged in the design of numerous kinase inhibitors.[1]

The incorporation of an ester group at various positions of the 7-azaindole nucleus—most commonly at the C3 position—serves several purposes in drug design:

  • Modulation of Physicochemical Properties: The nature of the alcohol component of the ester allows for fine-tuning of lipophilicity and solubility.

  • Prodrug Strategies: Esters can be designed to be stable at physiological pH but are susceptible to hydrolysis by endogenous esterases, releasing the active carboxylic acid in vivo.

  • Introduction of New Synthetic Handles: The ester functionality can be readily converted to other functional groups, such as amides or alcohols, facilitating the exploration of structure-activity relationships (SAR).

This guide will systematically deconstruct the key physicochemical properties of 7-azaindole esters, providing both theoretical understanding and practical experimental guidance.

Lipophilicity (LogP/LogD): Balancing Potency and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, and interaction with its biological target. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like 7-azaindoles, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure.

The introduction of an ester group to the 7-azaindole core generally increases lipophilicity compared to the parent carboxylic acid. However, the extent of this increase is highly dependent on the nature of the ester's alkyl or aryl group.

Structure-Property Relationships:
  • Alkyl Chain Length: Increasing the length of the alkyl chain of the ester (e.g., from methyl to butyl) will systematically increase the LogP.

  • Branching: Branched alkyl esters (e.g., tert-butyl) tend to have a less pronounced effect on increasing lipophilicity compared to their linear counterparts due to a decrease in surface area.

  • Polar Functional Groups: Introducing polar groups (e.g., hydroxyl, ether) into the ester side chain can decrease lipophilicity and improve aqueous solubility.

G cluster_0 Factors Influencing Lipophilicity of 7-Azaindole Esters Parent 7-Azaindole Carboxylic Acid Parent 7-Azaindole Carboxylic Acid Esterification Esterification 7-Azaindole Ester 7-Azaindole Ester Increased Lipophilicity (LogP/LogD) Increased Lipophilicity (LogP/LogD) Alkyl Chain Length Alkyl Chain Length Branching Branching Polar Groups Polar Groups

Experimental Determination of LogP/LogD by RP-HPLC

The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for determining the lipophilicity of compounds. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Protocol: LogP Determination by RP-HPLC

  • Preparation of Standards: A series of compounds with known LogP values are prepared as standard solutions.

  • Chromatographic System:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Standards: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0), the retention time of a non-retained compound, is also determined.

  • Calculation of Capacity Factor (k): For each standard, the capacity factor is calculated using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.

  • Analysis of 7-Azaindole Esters: The 7-azaindole ester of interest is injected into the same HPLC system under identical conditions to obtain its retention time.

  • Determination of LogP: The capacity factor for the test compound is calculated, and its LogP is determined from the calibration curve.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. The 7-azaindole scaffold, with its additional nitrogen atom capable of hydrogen bonding with water, generally imparts better aqueous solubility compared to the corresponding indole derivatives.[2] However, the introduction of an ester group can significantly impact this property.

Structure-Property Relationships:
  • Esterification of a Carboxylic Acid: Converting a more polar carboxylic acid to a less polar ester will generally decrease aqueous solubility.

  • Nature of the Ester Group: Similar to lipophilicity, the size and polarity of the ester's alcohol moiety play a crucial role. Short-chain and polar group-containing esters will have higher solubility than long-chain, nonpolar esters.

Table 1: Predicted Physicochemical Properties of 7-Azaindole-3-Carboxylic Acid and its Esters

CompoundMolecular FormulaMolecular WeightPredicted LogPPredicted Aqueous Solubility (logS)
7-Azaindole-3-carboxylic acidC₈H₆N₂O₂162.151.2-2.5
Methyl 7-azaindole-3-carboxylateC₉H₈N₂O₂176.171.6-2.8
Ethyl 7-azaindole-3-carboxylateC₁₀H₁₀N₂O₂190.202.0-3.2
tert-Butyl 7-azaindole-3-carboxylateC₁₂H₁₄N₂O₂218.252.8-3.9

Note: Values are predicted using computational models and serve for illustrative purposes.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Protocol: Kinetic Solubility Assay by Nephelometry

  • Preparation of Compound Stock: Prepare a concentrated stock solution of the 7-azaindole ester in dimethyl sulfoxide (DMSO), typically at 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Metabolic Stability: The Role of Esterases

The stability of a drug in the presence of metabolic enzymes is a key determinant of its half-life and duration of action. For 7-azaindole esters, a primary metabolic pathway is hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and intestine.[3][4] This hydrolysis cleaves the ester bond to yield the corresponding carboxylic acid and alcohol.

G cluster_0 Esterase-Mediated Hydrolysis of a 7-Azaindole Ester 7-Azaindole Ester 7-Azaindole Ester Carboxylesterases Carboxylesterases 7-Azaindole Carboxylic Acid 7-Azaindole Carboxylic Acid Alcohol Alcohol

Structure-Property Relationships:
  • Steric Hindrance: Sterically hindered esters, such as tert-butyl esters, are generally more resistant to enzymatic hydrolysis than less hindered esters like methyl or ethyl esters.

  • Electronic Effects: The electronic properties of the 7-azaindole ring and any substituents can influence the susceptibility of the ester carbonyl to nucleophilic attack by the esterase.

In addition to ester hydrolysis, the 7-azaindole ring itself can be subject to oxidation by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO).[5] The position of the ester and other substituents can influence the preferred sites of metabolism on the heterocyclic core.

Experimental Determination of Metabolic Stability in Human Liver Microsomes (HLM)

The in vitro metabolic stability of a compound is commonly assessed by incubating it with HLM, which contains a high concentration of CYP enzymes and other drug-metabolizing enzymes.

Protocol: In Vitro Metabolic Stability Assay

  • Reagents:

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • 7-Azaindole ester test compound

    • Positive control compounds (with known metabolic stability)

  • Incubation:

    • The 7-azaindole ester (at a final concentration of, for example, 1 µM) is incubated with HLM in the phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent 7-azaindole ester at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life.

Ionization Constant (pKa): Impact on Solubility and Target Engagement

The pKa of a molecule describes its tendency to ionize at a given pH. The 7-azaindole core has a pKa of approximately 4.6, meaning the pyridine nitrogen is protonated at acidic pH.[6] The ionization state of a drug is crucial as it affects its solubility, permeability across biological membranes, and its ability to interact with its target protein.

The presence of an ester group, being non-ionizable, does not directly affect the pKa of the 7-azaindole core. However, if the ester is hydrolyzed to a carboxylic acid, a new ionizable group is introduced, which will have a pKa typically in the range of 4-5. This conversion from a neutral ester to an anionic carboxylate at physiological pH (around 7.4) can dramatically increase aqueous solubility and alter the drug's interaction with its target.

Conclusion and Future Perspectives

The strategic introduction of ester functionalities onto the 7-azaindole scaffold provides medicinal chemists with a powerful tool to fine-tune the physicochemical properties of drug candidates. By carefully selecting the ester moiety, researchers can modulate lipophilicity, solubility, and metabolic stability to achieve a desirable ADME profile. A thorough understanding of the interplay between these properties, guided by the experimental protocols outlined in this guide, is essential for the successful development of novel 7-azaindole-based therapeutics. Future research in this area will likely focus on the development of novel ester prodrugs of 7-azaindoles with tailored release profiles and the use of computational models to more accurately predict the physicochemical properties of these complex heterocyclic systems.

References

  • Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. (URL not available)
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. ([Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. ([Link])

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. ([Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. ([Link])

  • Azaindole Therapeutic Agents. PubMed Central. ([Link])

  • Metabolic stability and its role in the discovery of new chemical entities. Farmaco. (URL not available)
  • The emerging role of human esterases. PubMed. ([Link])

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. ([Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. ([Link])

  • Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. ([Link])

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. ([Link])

  • Human carboxylesterases: a comprehensive review. PubMed Central. ([Link])

  • Clinical significance of esterases in man. PubMed. ([Link])

  • Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. ([Link])

  • Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. MDPI. ([Link])

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Sources

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS number 394223-19-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 394223-19-9): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 394223-19-9. As a derivative of the 4-azaindole scaffold, this compound serves as a pivotal building block in medicinal chemistry and drug discovery. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its diverse applications in the development of targeted therapeutics, and outlines essential safety and handling procedures. The guide emphasizes the practical utility and strategic importance of this heterocyclic intermediate in constructing complex, biologically active molecules.

Introduction to this compound

Chemical Identity and Significance

This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This core structure, known as 4-azaindole, is an isomer of indole where the carbon at the 4-position is replaced by a nitrogen atom. This substitution is of profound importance in medicinal chemistry; it fundamentally alters the electronic and physicochemical properties of the scaffold, introducing a hydrogen bond acceptor which can be crucial for molecular recognition at biological targets. The title compound is a stable, crystalline solid, serving as a versatile and strategically important intermediate for further chemical elaboration.

Overview of its Role as a Heterocyclic Building Block

The 1H-pyrrolo[3,2-b]pyridine scaffold is considered a "privileged" structure in drug discovery. Its derivatives have been successfully developed as inhibitors for a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes.[1][2][3] this compound provides a chemically tractable entry point into this scaffold. The methyl ester at the 2-position is readily modified, typically through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This straightforward derivatization makes it an invaluable tool for structure-activity relationship (SAR) studies.[3]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 394223-19-9[4][5][6][7]
Molecular Formula C₉H₈N₂O₂[5][7]
Molecular Weight 176.17 g/mol [5][7]
Melting Point 141-143 °C[6]
Boiling Point 347.5 ± 22.0 °C (Predicted)[6]
Density 1.324 ± 0.06 g/cm³ (Predicted)[6]
Appearance Solid
Storage Store at Room Temperature[6]
Predicted Spectroscopic Data

While full spectral data is not publicly available, the structure allows for a confident prediction of its key spectroscopic features. A scientist confirming the identity of this compound should look for the following signatures:

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. The pyrrole N-H proton will likely appear as a broad singlet at a downfield shift (>11 ppm). The aromatic region (7.0-8.5 ppm) will contain signals corresponding to the protons on the pyridine ring and the C3-proton of the pyrrole ring.

  • ¹³C NMR (Carbon NMR): The spectrum should display nine distinct carbon signals. Key signals include the ester carbonyl carbon (~160-165 ppm), the methyl ester carbon (~52 ppm), and the remaining signals in the aromatic region (approx. 100-150 ppm).

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would include a sharp peak for the C=O stretch of the ester group (around 1700-1720 cm⁻¹) and a broad peak for the N-H stretch of the pyrrole ring (around 3100-3300 cm⁻¹).

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 176.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via transesterification from its corresponding ethyl ester. This approach is efficient and high-yielding.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the simplicity of the final synthetic step, tracing the target molecule back to its readily available precursor.

G target This compound (CAS: 394223-19-9) precursor Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate target->precursor Transesterification

Caption: Retrosynthetic analysis of the target compound.

Detailed Step-by-Step Laboratory Synthesis Protocol

The following protocol is based on established and published methods, providing a reliable pathway to the target compound with high yield.[7]

Objective: To synthesize this compound from Ethyl 4-azaindole-2-carboxylate via base-catalyzed transesterification.

Materials and Reagents:

  • Ethyl 4-azaindole-2-carboxylate (1.0 equiv)

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.2 equiv)

  • Deionized Water (H₂O)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Experimental Workflow:

G cluster_0 Reaction Phase cluster_1 Work-up and Isolation Phase A Combine ethyl ester, MeOH, and K₂CO₃ in a flask. B Heat suspension to 55°C with stirring. A->B C Stir for 1 hour. B->C D Monitor reaction completion by TLC. C->D E Concentrate reaction mixture in vacuo. D->E Once complete F Dilute residue with H₂O and stir for 15 min. E->F G Collect solid product by vacuum filtration. F->G H Dry solid in a vacuum oven at 65°C. G->H

Caption: Workflow for the synthesis and isolation protocol.

Procedure:

  • To a round-bottom flask containing Ethyl 4-azaindole-2-carboxylate (42.3 mmol, 1.0 equiv) in Methanol (50 mL), add Potassium Carbonate (50.7 mmol, 1.2 equiv).

  • Stir the resulting suspension and heat to 55 °C for 1 hour. Causality Note: K₂CO₃ is a mild base that facilitates the transesterification by generating the methoxide nucleophile without causing significant saponification (hydrolysis) of the ester.

  • Monitor the reaction's progress by thin-layer chromatography (TLC), using a suitable eluent system like diethyl ether/heptane. The disappearance of the starting material spot indicates completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to remove the methanol.

  • Dilute the resulting residue with deionized water and stir the suspension for 15 minutes. This step dissolves the inorganic salts (like K₂CO₃) and precipitates the less water-soluble organic product.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the collected solid in a vacuum oven at 65 °C for at least 3 hours to afford the desired this compound. The expected yield is typically high, in the range of 90-100%.[7]

Key Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a foundational scaffold. The 4-azaindole core is a bioisostere of indole, a common motif in many biologically active natural products and drugs. The introduction of the pyridine nitrogen enhances solubility and provides a key interaction point for target binding.

Target ClassExample Application of the Pyrrolopyridine ScaffoldReference(s)
Metabolic Enzymes Development of orally available Acetyl-CoA Carboxylase (ACC1) inhibitors for potential cancer therapy.[3]
Tubulin Synthesis of colchicine-binding site inhibitors that disrupt microtubule dynamics, showing potent anticancer activity.[8][9]
Phosphodiesterases Creation of selective Phosphodiesterase 4B (PDE4B) inhibitors for treating central nervous system diseases.[1]
Kinase Inhibitors Design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology applications.[2]
Agrochemicals Derivatives have demonstrated fungicidal activity, particularly against the fungus responsible for rice blast.[10]

The typical drug discovery workflow involves converting the methyl ester of the title compound into a carboxylic acid, which is then used in amide coupling reactions to explore a wide chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Intermediate to Active Compound

The logical progression from this starting material to a potential drug candidate follows a well-defined path in medicinal chemistry research.

G A This compound (Starting Intermediate) B Step 1: Ester Hydrolysis (e.g., LiOH, NaOH) A->B C 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (Key Intermediate) B->C D Step 2: Amide Coupling (HATU, T3P, etc. + Amine Library) C->D E Library of Amide Derivatives D->E F Step 3: Biological Screening (Enzymatic & Cellular Assays) E->F G Identification of 'Hit' Compounds F->G H Step 4: Lead Optimization (SAR Studies, ADME Profiling) G->H I Drug Candidate H->I

Caption: General drug discovery workflow utilizing the title compound.

This workflow highlights the compound's role at the very beginning of the discovery cascade. The ability to easily generate a library of diverse analogs from this common intermediate is essential for efficient lead generation and optimization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar pyrrolopyridine derivatives provide a strong basis for safe handling protocols.[11]

Safety AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11][12]
Incompatibilities Keep away from strong oxidizing agents.[11]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][13]
First Aid (Skin) Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11][13]
First Aid (Inhalation) Move person to fresh air. If breathing is difficult, seek medical attention.[11]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Disclaimer: These recommendations are based on analogous compounds. Always consult a specific, supplier-provided SDS before handling and perform a risk assessment.

Conclusion and Future Outlook

This compound (CAS 394223-19-9) is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its strategic importance lies in the 4-azaindole core, which offers advantageous properties for developing targeted therapeutics. The straightforward and high-yielding synthesis, combined with the versatility of its methyl ester handle, ensures its continued use in the exploration of new chemical space. As researchers continue to target complex diseases, the demand for well-characterized, strategically functionalized heterocyclic building blocks like this one will undoubtedly grow, cementing its role in the development of next-generation medicines.

References

  • This compound CAS 394223-19-9. (n.d.). Molbase. Retrieved January 11, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. (1995). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

The Definitive Guide to the Structural Elucidation of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the analytical workflow required to unequivocally confirm the molecular structure of this 4-azaindole derivative. We will delve into the interpretation of key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of the combined analytical approach are emphasized throughout.

Introduction: The Significance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical and pharmacokinetic properties while potentially interacting with similar biological targets. Derivatives of this core have shown promise in a range of therapeutic areas. The title compound, this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ), serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent research and development efforts are built. This guide will therefore systematically dissect the analytical data expected for this molecule.

The Elucidation Workflow: A Multi-Faceted Approach

The confirmation of a chemical structure is never reliant on a single analytical technique. Instead, it is a process of assembling corroborating evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with confidence.

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Purification->NMR Structure_Confirmation Final Structure Confirmation - Data Congruence MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Figure 1: A typical workflow for the structural elucidation of a synthesized organic compound.

Mass Spectrometry: Determining the Molecular Mass and Formula

Principle: Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the exact mass with sufficient accuracy to suggest a unique molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method that typically leaves the molecular ion intact.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Expected Data & Interpretation: The primary goal is to identify the molecular ion peak [M+H]⁺. Given the molecular formula C₉H₈N₂O₂, the expected monoisotopic mass is 176.0586.

Ion Expected m/z (Calculated) Interpretation
[M+H]⁺177.0664The protonated molecular ion, confirming the molecular weight.
[M+Na]⁺199.0483A common adduct, further confirming the molecular weight.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. The ester functional group is a likely site for fragmentation.

  • Loss of Methanol (-32 Da): A fragment corresponding to [M+H - CH₃OH]⁺ at m/z ~145.05 could be observed.

  • Loss of the Methoxy Group (-31 Da): Cleavage of the O-CH₃ bond could result in a fragment [M+H - OCH₃]⁺ at m/z ~146.06.

  • Loss of the Carbomethoxy Group (-59 Da): Loss of the entire ester functional group as a radical would lead to a fragment at m/z ~117.06.

The presence of the molecular ion at the correct high-resolution mass provides strong evidence for the elemental composition of the molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Experimental Protocol:

  • Sample Preparation: The purified solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum will provide clear evidence for the key functional groups present in this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3300N-H StretchPyrrole N-HIndicates the presence of the pyrrole ring with a proton on the nitrogen.
~3100-3000C-H StretchAromatic C-HConfirms the presence of the aromatic pyrrolopyridine ring system.
~1720C=O StretchEster C=OA strong, sharp absorption characteristic of the carbonyl group in the methyl ester.
~1600, ~1470C=C & C=N StretchAromatic RingsCorresponds to the stretching vibrations within the fused pyrrole and pyridine rings.
~1250C-O StretchEster C-OAsymmetric C-O-C stretching of the ester group.

The combination of a sharp, strong peak around 1720 cm⁻¹ (C=O) and a broader peak around 3300 cm⁻¹ (N-H) is a key diagnostic feature for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The Proton Framework

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable N-H protons.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0broad singlet1HH1 (N-H)Exchangeable proton on the pyrrole nitrogen, typically downfield.
~8.3doublet of doublets1HH7Pyridine proton adjacent to nitrogen, deshielded.
~7.8doublet of doublets1HH5Pyridine proton deshielded by the ring current.
~7.2singlet1HH3Pyrrole proton, typically appears as a singlet in 2-substituted pyrroles.
~7.1doublet of doublets1HH6Pyridine proton coupled to H5 and H7.
~3.9singlet3HO-CH₃Protons of the methyl ester group.

H_NMR_Structure mol

Figure 2: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy: The Carbon Backbone

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~162C=OCarbonyl carbon of the ester, significantly deshielded.
~148C7aBridgehead carbon adjacent to pyridine nitrogen.
~145C7Pyridine carbon adjacent to nitrogen.
~128C2Carbon bearing the ester group.
~125C3aBridgehead carbon.
~120C5Pyridine CH carbon.
~118C6Pyridine CH carbon.
~105C3Pyrrole CH carbon.
~52O-CH₃Methyl ester carbon.
2D NMR Spectroscopy: Confirming Connectivity

To unequivocally assign all proton and carbon signals and confirm the overall structure, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings. We would expect to see correlations between H5-H6 and H6-H7, confirming the connectivity of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would link each proton signal (H3, H5, H6, H7, O-CH₃) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the entire structure. Key expected correlations include:

    • The N-H proton (H1) to C2, C3, and C7a.

    • The methyl ester protons (O-CH₃) to the carbonyl carbon (C=O).

    • The pyrrole proton (H3) to C2, C3a, and C7a.

NMR_Connectivity H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Confirmed Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Figure 3: The interplay of NMR experiments in structure validation.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a prime example of a self-validating analytical process. HRMS confirms the molecular formula. IR spectroscopy identifies the essential N-H and ester C=O functional groups. ¹H and ¹³C NMR provide the precise count and chemical environment of each proton and carbon atom. Finally, 2D NMR experiments act as the ultimate arbiter, confirming the connectivity of these atoms and locking them into the 1H-pyrrolo[3,2-b]pyridine framework. The congruence of data from these independent techniques provides an unshakeable foundation for the confirmed structure, enabling further research and development with confidence.

References

  • U.S. Patent No. US8987269B2. (2015). Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound incorporating the pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a building block in the synthesis of bioactive molecules and functional materials. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational understanding for its identification, characterization, and utilization in research and development. Due to the limited availability of directly published experimental spectra for the title compound, this guide leverages data from closely related analogs and predictive methodologies to present a robust analytical profile.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The methyl ester functional group at the 2-position of the pyrrole ring is a key feature influencing its reactivity and spectroscopic properties.

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

CAS Number: 394223-19-9[1]

Sources

1H NMR and 13C NMR of 7-azaindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 7-Azaindole-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a versatile hinge-binding motif in kinase inhibitors.[1][2][3][4] Its strategic incorporation into drug candidates often enhances biological activity and confers favorable physicochemical properties.[5] A thorough understanding of its structural characteristics is paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the structure of such organic compounds.[6][7] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key derivative, ethyl 7-azaindole-2-carboxylate, grounded in the principles of chemical environment, spin-spin coupling, and substituent effects. We present a detailed interpretation of spectral data, a robust experimental protocol for data acquisition, and visual aids to demystify the structural assignments.

The Significance of the 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole ring system, a bioisostere of indole, has emerged as a cornerstone in drug design, particularly for targeting kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their deregulation is linked to numerous diseases, including cancer and inflammatory disorders.[1] The unique arrangement of the 7-azaindole scaffold, featuring a pyridine nitrogen atom (N7) as a hydrogen bond acceptor and a pyrrole NH group (N1) as a hydrogen bond donor, allows it to form a potent bidentate hydrogen bond with the hinge region of the kinase ATP-binding site.[3][4] This superior binding interaction often translates into enhanced potency and selectivity compared to traditional indole-based inhibitors.[2]

The success of vemurafenib, an FDA-approved B-RAF kinase inhibitor, validated the 7-azaindole fragment as a critical starting point for fragment-based drug discovery.[1][3] Consequently, the functionalization of this scaffold is a key strategy in medicinal chemistry. Ethyl 7-azaindole-2-carboxylate serves as a foundational building block, where the ethyl carboxylate group at the C2 position provides a versatile handle for further chemical modification. Accurate and unambiguous characterization of this and related intermediates by NMR is a critical, non-negotiable step in the synthetic and drug development workflow.

Foundational NMR Principles for Heterocyclic Systems

NMR spectroscopy provides detailed information about a molecule's structure based on the behavior of atomic nuclei in a strong magnetic field.[8][9] For ¹H and ¹³C NMR, three key parameters are central to interpretation:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[10][11] Electron-withdrawing groups or proximity to electronegative atoms (like nitrogen) "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting the signal upfield.[11] In aromatic systems, circulating π-electrons create a "ring current" that strongly deshields protons on the ring periphery, shifting them significantly downfield (typically 6.5-8.5 ppm).[12]

  • Spin-Spin Coupling (J-coupling): The splitting of an NMR signal into a multiplet (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei transmitted through the bonding electrons.[13] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides direct evidence of connectivity.[13][14] The distance (number of bonds) and geometry between coupled nuclei determine the J-value. For aromatic systems, coupling is typically observed between protons that are ortho (3J ≈ 6-10 Hz), meta (4J ≈ 2-4 Hz), and sometimes para (5J < 1 Hz).[14][15]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[13] This allows for a quantitative count of the protons in each unique chemical environment.

Structural Analysis of Ethyl 7-Azaindole-2-carboxylate

To facilitate a clear discussion, the structure of ethyl 7-azaindole-2-carboxylate is presented below with standard IUPAC numbering.

Caption: Figure 1. Structure of Ethyl 7-Azaindole-2-carboxylate with Atom Numbering.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and electronic environment of the hydrogen atoms in the molecule. The expected signals are discussed below, from downfield to upfield.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 7-Azaindole-2-carboxylate (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
1-NH > 10.0 Broad Singlet - Acidic proton, often broad due to exchange. Deshielded by attachment to nitrogen in an aromatic system.
H6 8.3 - 8.5 Doublet of Doublets (dd) ³J(H5-H6) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5 Strongly deshielded due to its ortho position relative to the electronegative pyridine nitrogen (N7).
H4 7.9 - 8.1 Doublet of Doublets (dd) ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5 Deshielded due to its position on the pyridine ring, influenced by the ring current and proximity to N7.
H3 7.2 - 7.4 Singlet - Deshielded by the adjacent electron-withdrawing C2-carboxylate group. Appears as a singlet due to lack of adjacent protons.
H5 7.0 - 7.2 Doublet of Doublets (dd) ³J(H4-H5) ≈ 8.0, ³J(H5-H6) ≈ 8.0 Positioned between H4 and H6, its chemical shift is typical for a proton on the pyridine ring of an azaindole.
-OCH₂- 4.3 - 4.5 Quartet (q) ³J ≈ 7.1 Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Split into a quartet by the three methyl protons.

| -CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7.1 | Methyl protons of the ethyl ester. Split into a triplet by the two adjacent methylene protons. |

Causality Behind Assignments:

  • Aromatic Region (7.0-8.5 ppm): The protons on the pyridine ring (H4, H5, H6) are the most downfield of the C-H protons due to the combined deshielding effects of aromatic ring current and the electronegativity of N7.[12] H6 is typically the most deshielded as it is directly ortho to the nitrogen. The coupling pattern is a classic AMX system: H5 is coupled to both H4 and H6 with large ortho-couplings, while H4 and H6 show a much smaller meta-coupling to each other.[16]

  • Pyrrole Proton (H3): The C2-carboxylate group is strongly electron-withdrawing, which significantly deshields the adjacent H3 proton. Its lack of coupling partners results in a sharp singlet, a key diagnostic signal.

  • Ethyl Group: The ethyl ester protons exhibit a classic quartet-triplet pattern. The methylene (-OCH₂-) protons are deshielded by the adjacent ester oxygen, shifting them to ~4.4 ppm, while the terminal methyl (-CH₃) protons appear in the shielded aliphatic region around 1.4 ppm. The identical coupling constant (³J ≈ 7.1 Hz) for both multiplets confirms their connectivity.[14]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic nature of the carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 7-Azaindole-2-carboxylate (in CDCl₃)

Carbon Predicted δ (ppm) Rationale
C=O (Ester) 161 - 163 Carbonyl carbon, highly deshielded due to the double bond to oxygen.
C6 148 - 150 Most deshielded aromatic carbon due to its ortho position to the electronegative N7.
C7a 143 - 145 Bridgehead carbon adjacent to both nitrogens, significantly deshielded.
C4 128 - 130 Aromatic carbon on the pyridine ring.
C2 127 - 129 Attached to the electron-withdrawing carboxylate group, deshielding it relative to an unsubstituted C2.
C3a 120 - 122 Bridgehead carbon, typically less deshielded than C7a.
C5 116 - 118 Aromatic carbon on the pyridine ring.
C3 105 - 107 Pyrrole carbon, significantly shielded relative to the pyridine ring carbons.
-OCH₂- 61 - 63 Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.

| -CH₃ | 14 - 15 | Methyl carbon of the ethyl ester, located in the highly shielded aliphatic region. |

Causality Behind Assignments:

  • The carbons of the pyridine portion of the ring (C4, C5, C6) are generally more deshielded than those of the pyrrole portion (C2, C3) due to the influence of the electronegative N7.

  • The ester carbonyl carbon (C=O) is the most downfield signal, which is characteristic of this functional group.[17]

  • The presence of the carboxylate group at C2 causes a downfield shift for C2 itself and an upfield shift for the adjacent C3 compared to unsubstituted 7-azaindole, a common substituent effect in aromatic systems.

Correlative Spectroscopy (2D NMR)

While 1D NMR is powerful, complex structures are unambiguously confirmed using 2D NMR techniques.[7] For this molecule, the following experiments would be decisive:

  • COSY (¹H-¹H Correlation Spectroscopy): Would show cross-peaks confirming the coupling network of H4-H5-H6 and the connectivity between the -OCH₂- and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., H3 with C3, H4 with C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations. Key correlations would include the ester carbonyl carbon to the -OCH₂- protons and to H3, and from the NH proton to C2, C3, and C7a, definitively locking in the structure.

Caption: Figure 2. Key 2D NMR Correlations for Structural Assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

Objective: To obtain high-resolution 1D ¹H and ¹³C NMR spectra of ethyl 7-azaindole-2-carboxylate for structural verification.

Materials:

  • Ethyl 7-azaindole-2-carboxylate (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (clean, dry)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

    • Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulates.

    • Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

    • Cap the NMR tube securely.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, symmetrical peaks. A narrow half-height width for the TMS signal is indicative of good shimming.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment parameter set.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Pulse Width: Use a calibrated 90° pulse.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: Set to approximately 220-240 ppm, centered around 100 ppm.

    • Pulse Width: Use a calibrated 30° or 45° pulse to allow for faster repetition.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are needed. Start with 512 or 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.

    • Acquire the FID.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, perform integration to determine the relative areas of the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The NMR spectra of ethyl 7-azaindole-2-carboxylate are highly informative and allow for its complete and unambiguous structural characterization. The distinct signals for the pyridine, pyrrole, and ethyl ester moieties each provide specific insights into the electronic and structural nature of the molecule. A logical, step-wise analysis of chemical shifts and coupling constants, supported by a robust experimental protocol, empowers researchers to confidently verify this critical building block. This foundational understanding is indispensable for professionals engaged in the synthesis and development of novel 7-azaindole-based therapeutics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][1]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link][4]

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  • Michigan State University. NMR Spectroscopy. Department of Chemistry. [Link][6]

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  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link][7]

  • inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. [Link][9]

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  • LibreTexts Chemistry. (2014). Coupling Constants Identify Coupled Protons. LibreTexts. [Link][14]

  • Hranjec, M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link][18]

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  • Moody, C. J., & Roff, G. J. (2006). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link][19]

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The Pyrrolopyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Pyrrolopyridine Core

The pyrrolopyridine nucleus, a bicyclic heterocyclic system forged from the fusion of a pyrrole and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its isomeric forms are found in a diverse array of natural products, from the potent anticancer alkaloid camptothecin to the antiviral mappicine.[1] This prevalence in biologically active natural products has long signaled its importance as a "privileged scaffold" – a molecular framework that is not only capable of interacting with a wide range of biological targets but also possesses favorable pharmacokinetic properties. The inherent structural features of the pyrrolopyridine core, including its rigidity, defined vectoral display of substituents, and capacity for hydrogen bonding, make it an ideal starting point for the rational design of novel therapeutic agents. This guide provides an in-depth exploration of the biological significance of the pyrrolopyridine nucleus, offering insights into its diverse pharmacological activities, mechanisms of action, and the experimental methodologies employed to unlock its therapeutic potential.

I. The Pharmacological Versatility of the Pyrrolopyridine Scaffold

The true measure of a privileged scaffold lies in its ability to serve as a foundation for compounds with a broad spectrum of biological activities. The pyrrolopyridine nucleus excels in this regard, with its derivatives demonstrating efficacy across multiple therapeutic areas. This versatility stems from the core's ability to mimic endogenous ligands, such as the purine ring of ATP, enabling it to interact with a wide array of enzymes and receptors.[2]

Anticancer Activity: A Dominant Therapeutic Application

The most profound impact of the pyrrolopyridine scaffold has been in the field of oncology. A significant number of approved and investigational anticancer agents are built upon this core structure, primarily functioning as potent kinase inhibitors.

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The pyrrolopyridine nucleus, particularly the 7-azaindole isomer, serves as an excellent ATP-competitive inhibitor. Its structure mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades.[2]

Featured Pyrrolopyridine-Based Kinase Inhibitors:

Drug NamePyrrolopyridine IsomerPrimary Target(s)FDA-Approved IndicationsMechanism of Action
Vemurafenib Pyrrolo[2,3-b]pyridine (7-Azaindole)BRAF V600EUnresectable or metastatic melanoma with BRAF V600E mutation; Erdheim-Chester disease with BRAF V600 mutation.[3][4]Selectively inhibits the constitutively active BRAF V600E kinase, blocking the MAPK/ERK signaling pathway and leading to reduced cell proliferation and apoptosis.[3][5]
Pexidartinib Pyrrolo[2,3-d]pyrimidineCSF-1R, c-KIT, FLT3Symptomatic tenosynovial giant cell tumor (TGCT).[6][7]Inhibits the colony-stimulating factor 1 receptor (CSF-1R), thereby blocking the signaling that drives the proliferation of tumor-associated macrophages.[7][8]
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4/CDK6HR-positive, HER2-negative advanced or metastatic breast cancer.Inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle, leading to G1 phase arrest.

The efficacy of pyrrolopyridine-based anticancer drugs is rooted in their ability to modulate specific signaling pathways critical for tumor growth and survival.

Vemurafenib and the MAPK/ERK Pathway:

In melanoma cells harboring the BRAF V600E mutation, the MAPK/ERK pathway is constitutively active, driving uncontrolled cell proliferation.[5] Vemurafenib directly inhibits the mutated BRAF kinase, effectively shutting down this aberrant signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Activation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase in the MAPK pathway.

Pexidartinib and the CSF-1R Pathway:

In tenosynovial giant cell tumors, the overexpression of the CSF-1 ligand leads to the recruitment and proliferation of macrophages that express the CSF-1 receptor, driving tumor growth.[9] Pexidartinib blocks this signaling by inhibiting the CSF-1R.

CSFR_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binding PI3K PI3K CSF1R->PI3K Activation STAT STAT CSF1R->STAT Activation AKT Akt PI3K->AKT Proliferation Macrophage Proliferation & Survival AKT->Proliferation STAT->Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition

Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

Antiviral and Antimicrobial Activities

The pyrrolopyridine nucleus is also a key pharmacophore in the development of anti-infective agents. Its ability to interfere with viral replication and bacterial growth has been demonstrated in numerous studies.

Derivatives of pyrrolo[3,4-c]pyridine have shown moderate activity in inhibiting the replication of HIV-1.[7] The mechanism of action often involves the inhibition of key viral enzymes, such as integrase.

The growing threat of antibiotic resistance has spurred the search for new antibacterial compounds. Pyrrolo[3,2-b]pyridine derivatives have exhibited activity against resistant strains of E. coli.[7] Furthermore, certain pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, a crucial enzyme in the fatty acid biosynthesis pathway of the bacterium.[7]

Anti-inflammatory, Analgesic, and Neurological Activities

The therapeutic potential of pyrrolopyridine derivatives extends to the treatment of inflammatory conditions and disorders of the central nervous system.

Certain fused pyrroles, specifically pyrrolopyridines, have demonstrated good anti-inflammatory activity. Molecular docking studies suggest that these compounds can bind to and inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Derivatives of pyrrolo[3,4-c]pyridine have been extensively studied for their analgesic and sedative effects, indicating their potential for treating pain and diseases of the nervous system.[7]

II. Experimental Workflows for Evaluating Biological Activity

The successful development of pyrrolopyridine-based therapeutics relies on robust and reproducible experimental assays to characterize their biological activity. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is fundamental for identifying and characterizing pyrrolopyridine derivatives as kinase inhibitors. The principle relies on the quantification of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents Dispense Dispense Reagents into 384-well Plate PrepareReagents->Dispense Incubate1 Incubate at RT (e.g., 60 min) Dispense->Incubate1 AddReagent Add Luminescence Reagent (e.g., Kinase-Glo®) Incubate1->AddReagent Incubate2 Incubate in Dark (e.g., 10 min) AddReagent->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Measure->Analyze End End Analyze->End MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) to Allow Adhesion SeedCells->Incubate1 AddCompound Add Serial Dilutions of Test Compound Incubate1->AddCompound Incubate2 Incubate for Desired Exposure Period AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) for Formazan Formation AddMTT->Incubate3 AddSolubilizer Add Solubilization Reagent Incubate3->AddSolubilizer Incubate4 Incubate in Dark (2h) AddSolubilizer->Incubate4 Measure Measure Absorbance (570 nm) Incubate4->Measure Analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). [10] * Incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [11][12]During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [11]4. Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. [11][12] * Incubate in the dark at room temperature for 2 hours with gentle shaking. [12]5. Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader. [11] * Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Detailed Protocol:

  • Cell Culture:

    • Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the pyrrolopyridine test compound in infection medium.

    • Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Infect the cell monolayers with the virus suspension in the presence of the test compound dilutions. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate for 1-2 hours to allow for viral adsorption. [13]4. Overlay and Incubation:

    • Aspirate the virus-compound inoculum and add an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells. [13] * Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Detailed Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimate rodents (typically rats or mice) to the laboratory conditions.

    • Divide the animals into groups: vehicle control, positive control (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the pyrrolopyridine compound. [14]2. Compound Administration:

    • Administer the test compound and control substances orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation. [15][16]3. Induction of Edema:

    • Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal. [14][15]4. Paw Volume Measurement:

    • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [14]5. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

III. Future Directions and Conclusion

The pyrrolopyridine nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven success, particularly in the development of kinase inhibitors, has solidified its status as a privileged scaffold in medicinal chemistry. Future research will likely focus on several key areas:

  • Exploration of Novel Isomers: While the 7-azaindole and pyrrolo[2,3-d]pyrimidine isomers have been extensively studied, other isomeric forms of pyrrolopyridine may offer unique biological activities and intellectual property opportunities.

  • Targeting New Pathways: The application of pyrrolopyridine derivatives is expanding beyond traditional kinase targets to include other signaling pathways implicated in disease, such as the JAK/STAT and PI3K/Akt/mTOR pathways. [17][18][19][20]* Development of Multi-Targeted Agents: The ability of the pyrrolopyridine scaffold to interact with multiple targets presents an opportunity to design multi-targeted drugs with enhanced efficacy and the potential to overcome drug resistance.

  • Application in Other Therapeutic Areas: The demonstrated anti-inflammatory, antiviral, and neurological activities of pyrrolopyridine derivatives warrant further investigation and development for a wider range of diseases.

References

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A Senior Application Scientist's Guide to 7-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold has cemented its position as a "privileged" structure in medicinal chemistry, transitioning from a niche heterocycle to a cornerstone of modern drug discovery.[1][2][3][4] Its unique electronic properties and ability to serve as a superior bioisostere for indole have propelled the development of numerous clinical candidates and approved drugs.[1][5] This technical guide provides an in-depth analysis of the 7-azaindole core, focusing on the physicochemical and structural rationale behind its success. We will explore its pivotal role in kinase inhibition, dissecting the specific molecular interactions that drive its potency. Furthermore, this guide will survey the broad therapeutic applications of 7-azaindole derivatives, from the landmark approval of Vemurafenib in oncology to emerging roles in neurodegenerative and inflammatory diseases. By synthesizing mechanistic insights, structure-activity relationships, and practical synthetic methodologies, this document serves as an essential resource for scientists seeking to harness the full potential of this versatile scaffold.

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Introduction to a Versatile Heterocycle

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatics that are bioisosteric with the indole nucleus.[2][5] The family consists of four isomers (4-, 5-, 6-, and 7-azaindole), with the 7-azaindole isomer being the most frequently utilized in drug discovery programs.[4][5] The substitution of a carbon atom at the 7-position of indole with a nitrogen atom might seem subtle, but it imparts a profound influence on the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and metabolic stability.[6] These modifications allow medicinal chemists to finely tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often leading to improved drug candidates.[2][7]

Bioisosterism: The Strategic Advantage Over Indole

The strategic replacement of an indole core with a 7-azaindole moiety is a prime example of successful bioisosterism. The key advantage lies in the introduction of a pyridine nitrogen atom, which acts as a hydrogen bond acceptor—a feature absent in the parent indole ring.[1] This additional interaction point can significantly enhance binding affinity to biological targets.[8] Furthermore, the 7-azaindole nucleus generally confers more favorable physicochemical properties crucial for drug development, such as increased polarity and aqueous solubility, when compared to its indole counterpart.[1][5]

Table 1: Physicochemical Property Comparison: 7-Azaindole vs. Indole

Property 7-Azaindole Indole Impact on Drug Discovery
LogP Generally Lower Generally Higher Lower LogP can improve solubility and reduce non-specific binding.[1]
Polar Surface Area (PSA) Higher Lower Increased PSA can enhance solubility.[1][5]
Aqueous Solubility (LogS) Generally Higher Generally Lower Enhanced solubility is critical for oral bioavailability and formulation.[1][5]

| Hydrogen Bonding | Acceptor (N7) and Donor (N1-H) | Donor only (N1-H) | The additional hydrogen bond acceptor at N7 significantly enhances target interactions, particularly with kinases.[1] |

The Molecular Basis of 7-Azaindole's Efficacy: Kinase Inhibition

The vast majority of drugs and clinical candidates containing the 7-azaindole scaffold are kinase inhibitors.[5] The human kinome, comprising over 500 members, is a major target class for therapeutic intervention in diseases ranging from cancer to inflammation.[7][9] The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif, a feature that underpins its success in this area.[1][9][10][11]

The Kinase Hinge Region: A Critical Target

Most small-molecule kinase inhibitors are designed as ATP competitors. They function by occupying the ATP-binding site located in a deep cleft between the N- and C-terminal lobes of the kinase catalytic domain.[9] A flexible segment within this site, known as the hinge region, is critical for anchoring ATP. An effective inhibitor must form stable interactions, typically hydrogen bonds, with this hinge region to block ATP binding and shut down kinase activity.[1][9]

Mechanism of Bidentate Hydrogen Bonding

The genius of the 7-azaindole scaffold lies in its ability to mimic the adenine component of ATP and form a highly stable, bidentate (two-point) hydrogen bond with the kinase hinge.[12] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[9][11] This dual interaction creates a strong anchor point, leading to potent inhibition. This interaction is the primary causal factor behind the scaffold's designation as a "kinase privileged fragment".[9][10][11]

cluster_0 Kinase Hinge Region Backbone cluster_1 7-Azaindole Inhibitor hinge_nh1 N-H hinge_co C=O hinge_nh2 N-H azaindole azaindole azaindole:f2->hinge_co H-Bond (Donor) azaindole:f0->hinge_nh2 H-Bond (Acceptor)

Diagram 1: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Diverse Binding Modes of 7-Azaindole

While the "normal" bidentate hydrogen bonding is most common, X-ray crystallography has revealed that the 7-azaindole moiety can adopt different orientations within the ATP-binding pocket.[9][11] These alternative conformations provide crucial structural insights for designing inhibitors with improved potency and selectivity. The main binding modes are:

  • Normal Mode: The most frequent orientation, where N7 accepts a hydrogen bond from a backbone N-H and the pyrrole N-H donates to a backbone carbonyl.[9][11]

  • Flipped Mode: The azaindole ring is flipped 180° relative to the normal mode, yet it can still form bidentate hydrogen bonds.[9][11]

  • Non-Hinge Mode: In some cases, the azaindole moiety binds to a different part of the ATP pocket, not directly interacting with the hinge.[9][11]

Understanding which binding mode is preferred for a given kinase target is a self-validating step in structure-based drug design, ensuring that optimization efforts are directed logically.

Therapeutic Landscape of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to its application across a wide range of diseases. A survey of drug discovery databases reveals that 7-azaindole-based inhibitors have shown activity against more than 90 different kinases, covering the entire human kinome.[9][11]

Oncology: A Pillar of Application

Cancer remains the most significant area for 7-azaindole-based therapeutics due to the central role of kinases in oncogenic signaling.

The development of Vemurafenib (Zelboraf®) represents a landmark achievement in targeted cancer therapy and for the 7-azaindole scaffold.[13] Vemurafenib is a potent inhibitor of the B-RAF serine-threonine kinase, specifically targeting the V600E mutation found in approximately 50-60% of melanomas.[13][14][15]

The discovery of Vemurafenib (initially as compound PLX4720) originated from fragment-based screening that identified 7-azaindole as an excellent hinge-binding starting point.[9][10][11] Through structure-based drug design, this simple fragment was elaborated into a highly potent and selective drug.[14] Approved by the FDA in 2011, Vemurafenib was the first drug designed using fragment-based lead discovery to gain regulatory approval.[15][16] It demonstrated significant improvements in overall and progression-free survival in patients with BRAF V600E-mutated metastatic melanoma compared to standard chemotherapy.[14][17]

FBDD_Workflow start_node Fragment Library (Low MW compounds) screen_node Biophysical Screening (X-ray, NMR, SPR) start_node->screen_node hit_node Fragment Hit Identified (e.g., 7-Azaindole) screen_node->hit_node Binds to Target sbd_node Structure-Based Design (SBDD) & Optimization hit_node->sbd_node 'Grows' Fragment lead_node Lead Compound (e.g., PLX4720) sbd_node->lead_node Improves Potency & ADME drug_node Approved Drug (Vemurafenib) lead_node->drug_node Clinical Trials

Diagram 2: Simplified workflow of Fragment-Based Drug Discovery (FBDD).

Beyond B-RAF, the 7-azaindole core has been successfully applied to inhibit a multitude of other kinases implicated in cancer:

  • PI3K (Phosphoinositide 3-kinase): Several series of 7-azaindole derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently deregulated in tumors.[18]

  • ROCK (Rho-associated kinase): ROCK inhibitors based on the 7-azaindole scaffold are being investigated for cancer, as well as for treating hypertension and glaucoma.[5][19][20][21]

  • AXL, DYRK, ATR, ULK1, FGFR4: The scaffold has been used to develop inhibitors against a diverse array of other cancer-relevant kinases, demonstrating its broad applicability.[5][7][22][23][24]

Table 2: Representative 7-Azaindole-Based Kinase Inhibitors and Their Targets

Compound Target Kinase(s) Therapeutic Area Status/Significance
Vemurafenib B-RAF V600E Melanoma, Erdheim-Chester Disease FDA Approved.[10][15][16] First-in-class B-RAF inhibitor.
AZD6738 (Ceralasertib) ATR Oncology Clinical Candidate.[5] Targets DNA damage response.
URMC-099 MLK3, LRRK2 Neuroinflammation (HIV-assoc.) Preclinical.[5] Neuroprotective properties.
Compound 37 (from Bandarage et al.) ROCK Hypertension, Glaucoma Preclinical.[21] Potent and selective ROCK inhibitor.

| FD2056 | PI3K, CDK2 | Triple-Negative Breast Cancer | Preclinical.[25] Dual inhibitor. |

Neurodegenerative Disorders

The application of 7-azaindole derivatives extends to neurodegenerative diseases like Alzheimer's. Research has focused on designing molecules that can inhibit the aggregation of amyloid-β peptides, a key pathological event in the disease.[26] Additionally, inhibitors of kinases such as DYRK1A, which is implicated in Alzheimer's and Down's syndrome, have been developed using the 7-azaindole framework.[7]

Other Pharmacological Activities

The biological activity of this scaffold is not limited to kinase inhibition. Various derivatives have been reported to possess a wide spectrum of effects, including:

  • Anti-inflammatory activity, through mechanisms like inhibition of Orai calcium channels or CCR2 antagonism.[5][27]

  • Analgesic and hypotensive properties.[28][29]

  • Antiviral activity (e.g., against HIV).[5]

Medicinal Chemistry and Synthetic Strategies

Key Structure-Activity Relationships (SAR)

Decades of research have illuminated key structure-activity relationships (SAR) for the 7-azaindole scaffold. The core itself serves as the hinge-binder, but potency and selectivity are dictated by substituents attached to its five modification sites.[9] SAR studies have shown that the C3 and C5 positions are particularly important for derivatization to achieve desired biological activity and physicochemical properties.[30] For instance, in ROCK inhibitors, substitution at the C3 position was crucial for achieving high potency and selectivity.[21]

General Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

The functionalization of the 7-azaindole ring is critical for drug development. Modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, has provided elegant and efficient methods for this purpose.[31] The Suzuki-Miyaura cross-coupling is a robust and widely used method for introducing aryl or heteroaryl groups onto the scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling for C5-Arylation of 7-Azaindole

This protocol is a representative, self-validating system for the synthesis of a key intermediate. The success of each step validates the chosen conditions and the reactivity of the starting materials.

  • Materials: 5-Bromo-7-azaindole (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1).

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-7-azaindole, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The system should be purged with the inert gas for 10-15 minutes to ensure all oxygen is removed. Causality: Oxygen can deactivate the palladium catalyst, so its removal is critical for reaction efficiency.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material. This is a critical validation step.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure C5-arylated 7-azaindole derivative. The purity and identity of the final compound must be confirmed by NMR and MS analysis.

Future Perspectives and Conclusion

The 7-azaindole scaffold is a testament to the power of strategic molecular design. Its journey from a simple indole bioisostere to the core of an FDA-approved blockbuster drug like Vemurafenib highlights its immense value.[9][17] The fundamental reason for its success, particularly in kinase inhibition, is its inherent ability to form strong, specific interactions with the highly conserved hinge region of the ATP binding site.[1][9]

Future research will undoubtedly continue to exploit this privileged scaffold. The focus will likely be on developing inhibitors with novel selectivity profiles to overcome drug resistance, targeting kinases involved in a wider array of diseases, and further optimizing ADME properties. As synthetic methodologies for functionalizing the 7-azaindole core become even more sophisticated, we can anticipate the emergence of a new generation of potent, selective, and safe therapeutics built upon this remarkable chemical foundation.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39. [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]

  • Bhat, A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [Link]

  • PubMed. (2022). 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. PubMed. [Link]

  • Semantic Scholar. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]

  • ACS Publications. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025. [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Thuaud, F., & Guegant, O. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(9), 2359. [Link]

  • ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • PubMed. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • DTIC. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • PubMed. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • AACR Journals. (n.d.). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • National Institutes of Health. (n.d.). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. National Institutes of Health. [Link]

  • PubMed Central. (n.d.). Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma. PubMed Central. [Link]

  • Wikipedia. (n.d.). Vemurafenib. Wikipedia. [Link]

  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • PubMed. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. PubMed. [Link]

  • PubMed. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]

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An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . As a derivative of the 4-azaindole scaffold, this molecule belongs to a class of compounds that has garnered significant attention in medicinal chemistry for its diverse pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential applications, and key characteristics of this important chemical entity.

Introduction to the 1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole, is a privileged scaffold in drug discovery. It is an isomer of indole with a nitrogen atom replacing a carbon at the 4-position of the benzene ring. This substitution significantly alters the electronic properties of the molecule, enhancing its ability to form hydrogen bonds and engage in other molecular interactions, which is a key reason for its prevalence in biologically active compounds. Derivatives of this core structure have shown a wide range of activities, including but not limited to kinase inhibition, anticancer properties, and modulation of central nervous system targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 394223-19-9[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Synthesis and Purification

The synthesis of this compound can be achieved through a transesterification reaction from its corresponding ethyl ester. A detailed, step-by-step protocol is provided below.

Experimental Protocol: Synthesis of this compound.[1]

Materials:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Heptane

Procedure:

  • To a suspension of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (42.3 mmol) in methanol (50 mL), add potassium carbonate (50.7 mmol, 1.20 equiv).

  • Stir the suspension while heating to 55 °C for 1 hour.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent.

  • Once the reaction is complete, concentrate the reaction mixture in vacuo to remove the methanol.

  • Dilute the residue with deionized water and stir for 15 minutes.

  • Collect the resulting solid by filtration.

  • Dry the solid in a vacuum oven at 65 °C for 3 hours to yield this compound.

Expected Yield: Approximately 90-100%.

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel if necessary.

Synthesis_Workflow A Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate C Heat to 55°C, 1h A->C B MeOH, K₂CO₃ B->C D Reaction Mixture C->D E Concentrate in vacuo D->E F Dilute with H₂O E->F G Filter and Dry F->G H This compound G->H Biological_Applications A 1H-pyrrolo[3,2-b]pyridine Scaffold B Kinase Inhibition A->B C Anticancer Activity A->C D Neurological Disorders A->D E Hinge Binding B->E F Tubulin Polymerization Inhibition C->F G NMDA Receptor Modulation D->G

Key biological applications of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on safety data sheets (SDS) for structurally related compounds, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block in medicinal chemistry, belonging to the pharmacologically significant class of azaindoles. While detailed experimental characterization data for this specific molecule is not widely available, its synthesis is well-defined, and the therapeutic potential of its core structure is well-established. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in the development of novel therapeutic agents. Further research into the specific biological activities and spectroscopic properties of this compound is warranted to fully unlock its potential.

References

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309105. Retrieved from [Link]

Sources

theoretical studies of azaindole isomers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Azaindole Isomers

Prepared by: Gemini, Senior Application Scientist

Abstract

Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, are privileged scaffolds in medicinal chemistry. The position of the nitrogen atom (at position 4, 5, 6, or 7) profoundly influences the molecule's electronic structure, hydrogen bonding capability, and metabolic stability, making a detailed understanding of each isomer's properties critical for rational drug design. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methods used to study azaindole isomers. We delve into the core principles of Density Functional Theory (DFT) as the workhorse for these investigations, offering field-proven insights into the selection of functionals and basis sets. The guide presents a comparative analysis of the structural, electronic, and spectroscopic properties of the four primary azaindole isomers, supported by quantitative data. Furthermore, we provide standardized computational protocols and advanced case studies to equip researchers with the practical knowledge needed to apply these methods in their own work.

Introduction: The Significance of Isomerism in Drug Discovery

The azaindole framework is a bioisostere of the naturally occurring indole nucleus, a common motif in bioactive molecules. Replacing a C-H group with a nitrogen atom introduces a hydrogen bond acceptor, alters the molecule's dipole moment, modifies its pKa, and can block sites of oxidative metabolism, thereby improving pharmacokinetic profiles.[1] The four principal isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each offer a unique spatial arrangement of these properties.[2] For instance, 7-azaindole is the most studied isomer, appearing in over 100,000 documented chemical structures, and is a key component in numerous kinase inhibitors due to its ability to form critical hydrogen bonds in ATP-binding sites.[3]

Theoretical and computational studies provide a powerful, cost-effective means to predict and rationalize the distinct behaviors of these isomers before committing to complex and expensive synthetic routes. By accurately modeling ground- and excited-state properties, we can forecast stability, reactivity, and spectroscopic signatures, guiding the selection of the optimal isomer for a given biological target.

Theoretical Foundations: The Computational Scientist's Toolkit

The accurate theoretical description of azaindole isomers hinges on selecting the appropriate computational methodology. For most ground-state molecular properties, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[4][5]

The Core of the Method: Density Functional Theory (DFT)

DFT calculations solve a modified form of the Schrödinger equation where the electron density, rather than the complex many-electron wavefunction, is the central variable. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

Expert Insight on Functional Selection:

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are the workhorses for general-purpose geometry optimizations and frequency calculations of organic molecules like azaindoles.[6] B3LYP is widely used and validated, though newer functionals may offer improved performance for specific properties.[7]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are highly recommended for calculations involving charge transfer or electronic excitations (TD-DFT).[8] They provide a more physically sound description of long-range interactions. The "-D" suffix (e.g., ωB97X-D) indicates the inclusion of an empirical dispersion correction (like Grimme's D3), which is crucial for accurately modeling non-covalent interactions.

Describing the Electrons: Atomic Orbital Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational expense.

Field-Proven Basis Set Choices:

  • Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and provide reliable results. The 6-31G(d,p) basis set is often sufficient for initial geometry optimizations. For final energies and properties, a larger, more flexible basis set like 6-311++G(d,p) is recommended. The ++ indicates the addition of diffuse functions, which are essential for describing anions and weak interactions, while (d,p) denotes polarization functions that allow for non-spherical electron density distributions.[9]

  • Implicit Solvation Models (e.g., PCM, SMD): To model a molecule in a biological or experimental context, the effect of the solvent must be included. Implicit models like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a defined dielectric constant, providing an efficient way to account for bulk solvent effects.[8]

Comparative Analysis of Azaindole Isomers

The subtle change in the nitrogen position across the four isomers leads to significant and predictable differences in their physicochemical properties.

Molecular Structure and Energetic Stability

All four azaindole isomers are planar aromatic systems. DFT calculations of their geometries show excellent agreement with experimental data where available.[10] A key differentiator is their relative thermodynamic stability. Computational studies indicate that 4-, 5-, and 6-azaindole have very similar ground-state energies, while 7-azaindole is notably less stable.[11] This has important implications for synthetic feasibility and equilibrium populations in biological systems.

Isomer NameIUPAC NameRelative Energy (kcal/mol)
4-Azaindole 1H-pyrrolo[3,2-b]pyridine~0.0
5-Azaindole 1H-pyrrolo[3,2-c]pyridine~0.0
6-Azaindole 1H-pyrrolo[2,3-c]pyridine0.0 (Reference)
7-Azaindole 1H-pyrrolo[2,3-b]pyridine+4.8
Table 1: Relative ground-state energies of azaindole isomers. Data synthesized from computational results presented in reference[11]. Energies are relative to the 6-azaindole isomer.
Electronic Properties and Chemical Reactivity

The location of the pyridine-like nitrogen atom governs the electronic landscape of each isomer, directly impacting its reactivity and intermolecular interactions.

Dipole Moment: The magnitude and vector of the molecular dipole moment are critical for molecular recognition and solubility. The nitrogen atom acts as an electron sink, and its position dictates the overall charge distribution. 7-azaindole, for example, has a ground-state dipole moment of approximately 1.9 D. This value changes significantly upon electronic excitation, indicating substantial charge separation in the excited state.[12]

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) indicates the kinetic stability of the molecule.[13] In azaindoles, both orbitals are typically of π character, delocalized across the bicyclic system.

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that reveals the regions of a molecule most susceptible to electrophilic or nucleophilic attack.[14] For all azaindole isomers, the most negative potential (red/yellow) is localized on the pyridine nitrogen lone pair, confirming it as the primary site for protonation and hydrogen bond acceptance. The most positive potential (blue) is located on the pyrrole N-H proton, identifying it as the primary hydrogen bond donor site.[12][13]

Spectroscopic Signatures

Computational methods can reliably predict spectroscopic properties, aiding in the identification and characterization of isomers.

UV-Vis Absorption: The electronic absorption spectra of the isomers are dominated by π→π* transitions. Time-Dependent DFT (TD-DFT) calculations show that while all isomers absorb in a similar region of the UV spectrum, the precise location and intensity of the absorption maxima differ, providing a unique fingerprint for each.[10][15] The photophysical behavior of the isomers is dictated by the relative energies of two bright ππ* states and one dark nπ* state.[8] The energy of the nπ* state, which provides a non-radiative decay pathway, is highly sensitive to the position of the pyridinic nitrogen, explaining the observed differences in fluorescence quantum yields and lifetimes among the isomers.[8]

IsomerCalculated Absorption Maxima (eV)
4-Azaindole 4.49, 5.51
5-Azaindole 4.54, 5.48
6-Azaindole 4.41, 5.52
7-Azaindole 4.44, 5.42
Table 2: Predicted vertical UV absorption energies for the two lowest-energy bright π→π transitions. Data extracted from a comparative computational study.[10][15]*

Vibrational Spectra (IR & Raman): DFT frequency calculations can accurately reproduce experimental IR and Raman spectra. The most characteristic vibration is the N-H stretching mode of the pyrrole ring. In the gas phase, this appears as a sharp band, but in condensed phases or dimers, its position and width are highly sensitive to hydrogen bonding interactions.

Standard Computational Protocols

To ensure reproducibility and accuracy, computational studies must follow a robust and well-documented protocol.

Protocol 1: Ground-State Geometry Optimization and Frequency Calculation

This protocol establishes the minimum-energy structure of an isomer and confirms it is a true minimum.

  • Structure Input: Build the initial 3D structure of the azaindole isomer.

  • Software and Method Selection: Choose a quantum chemistry package (e.g., Gaussian, ORCA). Select a reliable DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)). Specify an implicit solvent model if required (e.g., PCM=Acetonitrile).

  • Job Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq). The Opt keyword finds the lowest energy conformation. The Freq keyword calculates vibrational frequencies; the absence of any imaginary frequencies confirms the structure is a true local minimum.

  • Analysis: Extract the final energy (for stability comparisons), optimized Cartesian coordinates, dipole moment, and predicted vibrational spectra from the output file.

G cluster_prep 1. Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Validation Build Build Initial 3D Structure Select Select Method: Functional (e.g., ωB97X-D) Basis Set (e.g., 6-311++G(d,p)) Solvent (e.g., PCM) Build->Select Run Run Job: 1. Geometry Optimization (Opt) 2. Frequency Calculation (Freq) Select->Run Input Check Check Frequencies: No imaginary values? Run->Check Extract Extract Data: - Final Energy (ΔG) - Optimized Geometry - Dipole Moment - Vibrational Spectra Check->Extract Yes G cluster_key key A: 4-Azaindole B: 5-Azaindole C: 6-Azaindole D: 7-Azaindole Isomers

Caption: The four principal isomers of azaindole.

Conclusion and Future Outlook

Theoretical and computational chemistry provides an indispensable framework for understanding and predicting the diverse properties of azaindole isomers. DFT methods, when chosen with care, yield reliable predictions of stability, reactivity, and spectroscopic signatures, offering invaluable guidance for drug discovery and materials science. As computational resources grow and theoretical models become more refined, we can expect to model increasingly complex phenomena, such as enzyme-ligand interactions and condensed-phase dynamics, with even greater accuracy. This in-silico-first approach will continue to accelerate the rational design of novel azaindole-based therapeutics.

References

  • Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

  • Chatterjee, A., et al. (2024). Photodynamics of azaindoles in polar media: the influence of the environment. Physical Chemistry Chemical Physics, 26(3), 2055-2064. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Azaindole therapeutic agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Madu, C. E., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]

  • Structure of azaindole isomers. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and transformations of novel precursors via modified Fischer indole synthesis: Access to new 4- and 6-azaindole derivatives. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]

  • Salih, N. Y., & Al-ammar, K. A. (2018). Molecular charge distributions, Vibrational frequency and Stability studies on 1H-indole-3-carbaldehyde and (Z)-indol-3-ylidenemethanol: DFT Approach. Iraqi National Journal of Chemistry. [Link]

  • KINETIC ISOTOPE EFFECT IN THE β-SUBUNIT MECHANISM OF TRYPTOPHAN SYNTHASE AND EXCITED STATE DOUBLE PROTON TRANSFER OF 4-AZAINDOLE AND 5-AZAINDOLE. (n.d.). UGA Open Scholar. Retrieved January 11, 2026, from [Link]

  • A theoretical study of structural, opto-electronic and nonlinear properties of arylboroxine derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Introduction: The Unique Position of 7-Azaindole in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of 7-Azaindole Analogs

In the landscape of molecular biology and drug discovery, fluorescent probes are indispensable for visualizing and quantifying complex biological processes. While the intrinsic fluorescence of the amino acid tryptophan has long been a workhorse for studying protein structure and dynamics, its structural analog, 7-azaindole, presents a compelling alternative with a unique and powerful set of photophysical characteristics.[1][2] The primary structural distinction—the substitution of a carbon-hydrogen group at the 7-position of the indole ring with a nitrogen atom—fundamentally alters the molecule's electronic structure and excited-state dynamics.[1]

This modification endows 7-azaindole with several advantageous properties: its absorption and emission spectra are red-shifted compared to tryptophan, reducing background interference from native proteins; its fluorescence decay in water is often a single exponential, simplifying lifetime analysis; and its emission is exquisitely sensitive to the local solvent environment.[2][3][4] Perhaps most significantly, 7-azaindole is a canonical model system for studying Excited-State Proton Transfer (ESPT), a phenomenon that gives rise to a distinct, large Stokes-shifted fluorescence signal.[1][5] This guide provides a detailed exploration of these properties, focusing on the underlying mechanisms, the influence of structural analogs, and the experimental methodologies required for their characterization.

Core Mechanism: Excited-State Proton Transfer (ESPT)

The hallmark of 7-azaindole's photophysics is its ability to undergo proton transfer upon photoexcitation. In the ground state, the molecule is stable. However, upon absorbing a photon and transitioning to the first excited singlet state (S₁), the acidity of the pyrrolic nitrogen (N1-H) and the basicity of the pyridinic nitrogen (N7) dramatically increase.[1] This electronic redistribution creates a thermodynamic driving force for a proton to transfer from N1 to N7, forming an excited-state tautomer. This tautomer is a distinct chemical species with its own fluorescence profile, typically red-shifted by over 100 nm from the "normal" emission. This results in a characteristic dual fluorescence, with one band from the locally excited (LE) or "normal" form and a second, red-shifted band from the tautomer (T) form.[3]

The ESPT process is not unimolecular; it requires a proton-donating and -accepting partner. The mechanism is highly dependent on the environment:

  • Dimer Formation: In non-polar solvents, 7-azaindole readily forms hydrogen-bonded cyclic dimers.[5] Upon excitation of the dimer, a cooperative and extremely fast double proton transfer occurs, leading to the formation of the tautomer dimer.[5][6][7] This process is a foundational model for studying proton transfer in DNA base pairs.[6]

  • Solvent-Mediated Transfer: In protic solvents like alcohols or water, solvent molecules can form a hydrogen-bonded "bridge" between the N1-H and N7 sites, facilitating the proton transfer.[3][5][8][9][10] In alcohols, this often involves a cyclic complex with a single solvent molecule, leading to efficient tautomer formation and bimodal fluorescence.[3] In bulk water, the situation is more complex, with evidence suggesting that only a small fraction of 7-azaindole molecules are appropriately solvated at the moment of excitation to undergo rapid tautomerization.[3][11]

The dynamics of this transfer are ultrafast, often occurring on the picosecond or even femtosecond timescale, and are a subject of intense study using time-resolved spectroscopy.[5][6]

ESPT_Mechanism Figure 1: Excited-State Double Proton Transfer (ESPT) in the 7-Azaindole Dimer cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Dimer Normal Dimer (7AI)₂ ES_Dimer Excited Dimer (7AI)₂ GS_Dimer->ES_Dimer Photoexcitation (hν_abs) ES_Dimer->GS_Dimer Normal Fluorescence (hν_em1) ES_Tautomer Excited Tautomer (TAUT) ES_Dimer->ES_Tautomer Double Proton Transfer (k_ESPT) ES_Tautomer->GS_Dimer Tautomer Fluorescence (hν_em2)

Caption: ESPT mechanism in a 7-azaindole dimer upon photoexcitation.

Environmental Sensitivity: Solvatochromism and Hydrogen Bonding

The absorption and emission spectra of 7-azaindole and its analogs are highly sensitive to the polarity and hydrogen-bonding capabilities of the surrounding solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the molecule's dipole moment upon electronic excitation.

Experimental and computational studies have shown that the dipole moment of 7-azaindole significantly increases in the photo-excited state compared to the ground state.[12] This indicates substantial charge separation upon excitation.[12] As a result:

  • In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a red-shift (a shift to lower energy/longer wavelength) in the fluorescence emission spectrum as solvent polarity increases.

  • The relationship between the Stokes shift (the energy difference between the absorption and emission maxima) and solvent polarity functions (like the Lippert-Mataga plot) can be used to quantitatively estimate the change in dipole moment upon excitation.[12][13]

This inherent sensitivity makes 7-azaindole derivatives excellent fluorescent probes for characterizing the microenvironment of protein active sites, membranes, or nucleic acid structures.[1][3][14]

The Role of Analogs: Tuning Photophysical Properties

Modifying the core 7-azaindole structure is a powerful strategy for tuning its photophysical properties for specific applications in drug development and chemical biology.

  • N1-Substitution (Blocking ESPT): Methylation of the pyrrolic N1-nitrogen is the most common and impactful modification. By replacing the acidic proton, 1-methyl-7-azaindole is incapable of acting as a proton donor, effectively blocking the ESPT pathway.[3][15] This shutdown of the ESPT nonradiative decay channel results in a dramatic increase in fluorescence quantum yield and a significantly longer fluorescence lifetime. For example, 1-methyl-7-azaindole in water has a fluorescence quantum yield of 0.55 and a lifetime of 21 ns, making it a much brighter and more photostable probe than the parent compound.[3]

  • Substitution on the Rings: Attaching other functional groups to the pyrrole or pyridine rings can further modulate the molecule's properties. For instance, electron-withdrawing or -donating groups can alter the absorption/emission wavelengths and the quantum yield. The synthesis of various 7-azaindole derivatives is an active area of research for developing kinase inhibitors, cannabinoid receptor modulators, and other medicinally relevant scaffolds.[16][17][18][19]

  • Incorporation into Biomolecules: When 7-azaindole is incorporated into a larger molecule, such as an amino acid (7-azatryptophan) or a DNA oligonucleotide, its fluorescence is often quenched due to interactions with the neighboring residues or bases, such as stacking.[14][15] This quenching can be a sensitive reporter of conformational changes. For example, the fluorescence of 7-azaindole in a DNA duplex increases as the duplex melts, providing a clear signal for the transition from a stacked (quenched) to an unstacked (more fluorescent) state.[14][15]

Comparative Photophysical Data

The following table summarizes typical photophysical parameters for 7-azaindole and a key analog, illustrating the profound effects of N1-methylation and solvent environment.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Lifetime (τF, ns)Reference(s)
7-Azaindole Water (pH 7)~288~386~0.0230.91[3][15]
7-Azaindole Methanol~290374, 505--[3]
1-Methyl-7-Azaindole Water~288~3700.5521[3]
7-Azaindole-Riboside Water~290~3880.53-[15]
7-Azaindole in ssDNA Buffer~290~3790.020-[14][15]
7-Azaindole in dsDNA Buffer~290~3790.016-[14][15]

Experimental Methodologies

A rigorous characterization of 7-azaindole analogs requires a combination of steady-state and time-resolved spectroscopic techniques. The following protocols outline the core experimental workflows.

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

This protocol establishes the fundamental spectral properties and environmental sensitivity.

Objective: To determine the absorption maximum (λabs), emission maximum (λem), Stokes shift, and relative fluorescence quantum yield (ΦF).

Methodology:

  • Sample Preparation (Self-Validation):

    • Prepare a stock solution of the 7-azaindole analog in a high-purity solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilute solutions (e.g., 1-10 µM) in the solvents of interest (e.g., cyclohexane, dioxane, acetonitrile, methanol, water). Causality: Using a range of solvents with varying polarity and hydrogen-bonding capacity is essential to probe solvatochromic effects.

    • For quantum yield measurements, prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with an absorbance matched to the sample at the excitation wavelength. Trustworthiness: Using a known standard provides a reliable benchmark for a comparative quantum yield calculation, ensuring the validity of the results.

    • Ensure the absorbance of all samples at the excitation wavelength is below 0.1 to minimize inner-filter effects.

  • UV-Visible Absorption Spectroscopy:

    • Acquire the absorption spectrum for each sample from ~250 nm to 450 nm using a dual-beam spectrophotometer.

    • Use the pure solvent as a blank reference.

    • Identify and record the wavelength of maximum absorbance, λabs.

  • Steady-State Fluorescence Spectroscopy:

    • Using a spectrofluorometer, set the excitation wavelength (λex) to the determined λabs (or a consistent wavelength on the red edge of the absorption band).

    • Record the emission spectrum from just above λex to ~650 nm. Causality: Scanning to a long wavelength is critical to capture potential red-shifted emission from an ESPT tautomer.

    • Identify and record the wavelength(s) of maximum emission, λem.

    • For quantum yield determination, acquire the emission spectrum of the standard under identical instrument settings.

  • Data Analysis:

    • Calculate the Stokes shift in nanometers (λem - λabs) and wavenumbers.

    • Calculate the relative fluorescence quantum yield (ΦF, sample) using the comparative method: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

This protocol measures the fluorescence lifetime, providing insight into the dynamics of the excited state.

Objective: To determine the fluorescence lifetime(s) (τF) of the analog.

Methodology:

  • Instrumentation: Utilize a Time-Correlated Single-Photon Counting (TCSPC) system. This technique offers high sensitivity and temporal resolution.[20]

  • Sample Preparation:

    • Use the same samples prepared for steady-state measurements. Samples should be optically dilute (Abs < 0.1).

    • Causality: Samples should be purged with an inert gas (N₂ or Ar) to remove dissolved oxygen, a known fluorescence quencher that can artificially shorten the measured lifetime.

  • Data Acquisition:

    • Set the excitation source (e.g., pulsed LED or laser) to the sample's λabs.

    • Collect the fluorescence decay at the emission maximum (λem). For systems exhibiting dual fluorescence, collect decays at the maximum of both the normal and tautomer bands.

    • Acquire an Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox) at the excitation wavelength. Trustworthiness: The IRF records the temporal profile of the excitation pulse and the detector response; its deconvolution from the sample decay is essential for accurate lifetime determination.

  • Data Analysis:

    • Fit the experimental decay data to a sum of exponential functions using deconvolution software, which accounts for the IRF.

    • A single-exponential decay is modeled as: I(t) = α * exp(-t/τ)

    • A multi-exponential decay is modeled as: I(t) = Σ αᵢ * exp(-t/τᵢ)

    • Assess the quality of the fit using statistical parameters like chi-squared (χ²) and visual inspection of the weighted residuals. A good fit will have a χ² value close to 1.0 and randomly distributed residuals.

    • Causality: A single-exponential decay often indicates a single fluorescent species, whereas multi-exponential decays can signify multiple conformations, the presence of an ESPT process (decay of the normal form, rise and decay of the tautomer), or other complex dynamics.[3]

Workflow Figure 2: Experimental Workflow for Photophysical Characterization cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Output prep Sample Preparation (Varying Solvents, Matched Absorbance) ss_spec Steady-State Spectroscopy (UV-Vis Abs, Fluorescence) prep->ss_spec tr_spec Time-Resolved Spectroscopy (TCSPC) prep->tr_spec ss_data Determine: λ_abs, λ_em, Stokes Shift, Φ_F ss_spec->ss_data tr_data Determine: Fluorescence Lifetime(s) (τ_F) tr_spec->tr_data profile Comprehensive Photophysical Profile ss_data->profile tr_data->profile

Caption: A logical workflow for the comprehensive characterization of a novel 7-azaindole analog.

Conclusion and Future Outlook

7-azaindole and its analogs represent a versatile class of fluorophores whose properties are governed by a delicate interplay between their intrinsic electronic structure and their molecular environment. The defining characteristic of excited-state proton transfer provides a unique spectroscopic signature that can be exploited to probe hydrogen bonding, solvation dynamics, and proton transfer events in chemical and biological systems. By rationally modifying the 7-azaindole core, researchers can tune these properties, creating brighter, more stable, and more specific probes. The systematic application of the steady-state and time-resolved spectroscopic workflows detailed herein is essential for elucidating the structure-property relationships of novel analogs, paving the way for their use as advanced tools in drug discovery, molecular diagnostics, and materials science.

References

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  • Wang, Y., & Liu, D. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Wang, Y., & Liu, D. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. [Link]

  • Zhao, G. J., et al. (2015). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Journal of Molecular Structure. [Link]

  • Sakata, T., et al. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B. [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

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  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]

  • Mehata, M. S., et al. (2017). Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. ResearchGate. [Link]

  • Sanchez-Albor, C., et al. (2019). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. [Link]

  • Lamas, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. [Link]

  • Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • Patil, M. K., et al. (2020). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]

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  • Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's Blog. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]

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  • Negrerie, M., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. IP Paris Research Portal. [Link]

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The Synthetic Chemist's Guide to 1H-Pyrrolo[3,2-b]pyridine: A Comprehensive Review of Core Construction Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 4-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development. Its structural analogy to indole allows it to function as a bioisostere, offering opportunities to modulate physicochemical properties such as solubility, metabolic stability, and target engagement. This strategic replacement of a carbon atom with a nitrogen atom in the indole ring introduces a hydrogen bond acceptor, which can lead to altered and often improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the 4-azaindole nucleus is a cornerstone in the design of a wide array of therapeutic agents, particularly kinase inhibitors for oncology. This guide provides an in-depth exploration of the key synthetic methodologies for constructing this valuable scaffold, offering field-proven insights into the causality behind experimental choices and detailed protocols for practical application.

I. Classical Approaches to the 4-Azaindole Core: Building from Foundational Reactions

The earliest and most fundamental methods for constructing the 1H-pyrrolo[3,2-b]pyridine skeleton are adaptations of venerable named reactions originally developed for indole synthesis. These strategies typically involve the formation of the pyrrole ring onto a pre-existing pyridine backbone.

A. The Fischer Indole Synthesis: An Enduring Classic

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole and azaindole synthesis.[1] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is itself formed from the condensation of a pyridylhydrazine with an aldehyde or ketone.[2]

Causality Behind Experimental Choices: The successful application of the Fischer synthesis to the electron-deficient pyridine system is not trivial. The key[3][3]-sigmatropic rearrangement step is often hindered by the electronic nature of the pyridine ring.[2] Consequently, the reaction is most efficient when the starting pyridylhydrazine possesses an electron-donating group (EDG) positioned ortho or para to the hydrazine moiety.[3] This EDG enhances the nucleophilicity of the pyridine ring, thereby facilitating the crucial cyclization step. The choice of acid catalyst is also critical; while Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common, polyphosphoric acid (PPA) is frequently employed as both a catalyst and a solvent at elevated temperatures.[4] Lewis acids such as zinc chloride can also be effective, sometimes offering milder conditions.[4]

Reaction Mechanism Workflow

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization Cascade Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone + Ketone/Aldehyde - H2O Enehydrazine Enehydrazine Pyridylhydrazone->Enehydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (H+) Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine Cyclized Intermediate->1H-Pyrrolo[3,2-b]pyridine - NH3 Aromatization

Caption: The Fischer Indole Synthesis workflow for 4-azaindoles.

Table 1: Representative Examples of Fischer Indole Synthesis for 4-Azaindoles

Pyridylhydrazine ReactantCarbonyl ReactantAcid CatalystTemperature (°C)Yield (%)Reference
6-Methoxypyrid-3-ylhydrazineValeraldehyde4 wt% H₂SO₄ (aq)RefluxHigh (not specified)[2]
6-Methoxypyrid-3-ylhydrazineCyclohexanone4 wt% H₂SO₄ (aq)Reflux85[3]
5-Methylsulfanylpyrid-2-ylhydrazineValeraldehydePPA13057[3]

Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-1H-pyrrolo[3,2-b]pyridine [2]

  • Hydrazone Formation & Cyclization: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

B. The Bartoli Indole Synthesis: A Convergent Approach

The Bartoli indole synthesis offers a direct route to 7-substituted indoles and has been effectively adapted for the synthesis of 4- and 6-azaindoles.[5][6] This method involves the reaction of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent.[7][8]

Causality Behind Experimental Choices: A key requirement for the Bartoli synthesis is the presence of a substituent ortho to the nitro group.[6] This steric hindrance is believed to facilitate the crucial[3][3]-sigmatropic rearrangement that forms the indole skeleton.[6] The reaction necessitates at least three equivalents of the vinyl Grignard reagent: one for the initial addition to the nitro group, a second for the formation of the key intermediate, and a third to act as a base in the final aromatization step.[6] The reaction is typically performed at low temperatures to control the reactivity of the Grignard reagent.

Reaction Mechanism Workflow

Bartoli_Indole_Synthesis o-Nitropyridine o-Nitropyridine Nitroso Intermediate Nitroso Intermediate o-Nitropyridine->Nitroso Intermediate + Vinyl-MgBr (1 eq) Aza-Claisen Intermediate Aza-Claisen Intermediate Nitroso Intermediate->Aza-Claisen Intermediate + Vinyl-MgBr (1 eq) Cyclized Intermediate Cyclized Intermediate Aza-Claisen Intermediate->Cyclized Intermediate [3,3]-Sigmatropic Rearrangement & Cyclization 1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine Cyclized Intermediate->1H-Pyrrolo[3,2-b]pyridine + Vinyl-MgBr (1 eq) - H2O, Aromatization

Caption: The Bartoli Indole Synthesis workflow for 4-azaindoles.

Table 2: Representative Examples of Bartoli Indole Synthesis for Azaindoles

Starting NitropyridineProductYield (%)Reference
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[5]
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35[5]
4-Chloro-3-nitropyridine5-Chloro-4-azaindole41[5]
4-Bromo-3-nitropyridine5-Bromo-4-azaindole20[5]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine [5]

  • Reaction Setup: Prepare a solution of 4-chloro-3-nitropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0-3.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -20 °C for 8 hours.

  • Workup: Quench the reaction by the slow addition of a 20% aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-4-azaindole.

II. Modern Synthetic Strategies: The Power of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and the construction of the 4-azaindole core is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives compared to classical approaches.

A. Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

A prominent strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to install a key fragment onto a pyridine precursor, which then undergoes a subsequent cyclization to form the pyrrole ring.

Causality Behind Experimental Choices: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[9] In the context of 4-azaindole synthesis, this reaction is typically used to couple a terminal alkyne with a suitably substituted aminohalopyridine. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper co-catalyst (e.g., CuI), and base (e.g., Et₃N, piperidine) is crucial for achieving high yields and depends heavily on the specific substrates.[9] The subsequent cyclization of the resulting alkynylpyridine can be promoted by a strong base or by a copper or palladium catalyst, often under thermal or microwave conditions.

General Workflow for Sonogashira Coupling and Cyclization

Sonogashira_Cyclization Aminohalopyridine Aminohalopyridine Alkynylaminopyridine Alkynylaminopyridine Aminohalopyridine->Alkynylaminopyridine + Terminal Alkyne Pd/Cu Catalyst, Base 1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine Alkynylaminopyridine->1H-Pyrrolo[3,2-b]pyridine Cyclization (Base or Metal-Catalyzed)

Caption: A common transition-metal-catalyzed route to 4-azaindoles.

Table 3: Examples of Palladium-Catalyzed Synthesis of 4-Azaindole Precursors and Derivatives

Pyridine SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N, DMF, 100°C, 3h2-Amino-3-(phenylethynyl)pyridine96[10]
3-Amino-2-chloropyridineTerminal AlkynePd catalyst-2-Substituted-1H-pyrrolo[3,2-b]pyridine-General Strategy
6-Bromo-1H-pyrrolo[3,2-b]pyridineZinc CyanidePd(PPh₃)₄DMF, 120°C, 12-24h1H-Pyrrolo[3,2-b]pyridine-6-carbonitrileHigh (not specified)[1]

Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile via Cyanation [1]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent), zinc cyanide (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture with a stream of nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Conclusion

The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold is a rich and evolving field, offering a diverse toolkit for the modern medicinal chemist. While classical methods like the Fischer and Bartoli syntheses provide robust and time-tested routes to the core, modern transition-metal-catalyzed reactions have significantly expanded the synthetic possibilities, allowing for greater efficiency, milder conditions, and the construction of a wider array of complex derivatives. The choice of synthetic strategy is ultimately guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying mechanisms and the factors that govern the success of each reaction, as outlined in this guide, is paramount for the efficient and rational design of novel 4-azaindole-based therapeutic agents.

References

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Methodological & Application

Application Note: Efficient Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate via Base-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate from its corresponding ethyl ester, Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The described method utilizes a straightforward and high-yielding base-catalyzed transesterification reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and a step-by-step experimental protocol.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted compound, this compound, serves as a key intermediate in the synthesis of various therapeutic candidates, including inhibitors for phosphodiesterase 4B (PDE4B)[1]. Precise control over the ester functionality at the C2 position is often crucial for subsequent synthetic transformations, such as amide bond formation or reduction.

Transesterification, the process of converting one ester to another by exchanging the alkoxy group, is a fundamental reaction in organic synthesis[2][3]. This transformation can be catalyzed by either acids or bases[3][4]. In base-catalyzed transesterification, an alkoxide, typically generated in situ by the reaction of an alcohol with a base, acts as the nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate[3][4]. This method is often preferred for its mild conditions and high efficiency, especially when the starting material and product are stable under basic conditions.

This note details a robust and efficient protocol for the conversion of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate to its methyl ester analog using potassium carbonate as the base and methanol as both the reagent and solvent.

Mechanistic Insight: Base-Catalyzed Transesterification

The conversion of the ethyl ester to the methyl ester in this protocol is a classic example of a base-catalyzed transesterification. The mechanism involves the following key steps:

  • Generation of the Nucleophile: Potassium carbonate (K₂CO₃), a mild base, deprotonates methanol (CH₃OH) to a small extent, generating the methoxide ion (CH₃O⁻). Although the equilibrium lies towards the reactants, the continuous consumption of the methoxide ion in the next step drives the reaction forward.

  • Nucleophilic Attack: The highly nucleophilic methoxide ion attacks the electrophilic carbonyl carbon of the ethyl ester, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

  • Proton Transfer: The liberated ethoxide ion is a stronger base than the methoxide ion and is subsequently protonated by the methanol solvent to regenerate the methoxide catalyst and produce ethanol as a byproduct.

The use of a large excess of methanol as the solvent shifts the equilibrium towards the formation of the desired methyl ester, in accordance with Le Châtelier's principle.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound[5].

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate17288-32-3C₁₀H₁₀N₂O₂190.20
Methanol (MeOH)67-56-1CH₄O32.04
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Deionized Water (H₂O)7732-18-5H₂O18.02
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12
Heptane142-82-5C₇H₁₆100.21
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (42.3 mmol, 1.00 equiv).

  • Reagent Addition: Add methanol (50 mL) to the flask, followed by potassium carbonate (50.7 mmol, 1.20 equiv).

  • Reaction Conditions: Stir the resulting suspension and heat to 55 °C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent. The product, being more polar, should have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol.

  • Precipitation: To the resulting residue, add deionized water (volume as needed to fully suspend the solid) and stir the suspension for 15 minutes.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Drying: Dry the collected solid in a vacuum oven at 65 °C for 3 hours to afford the desired this compound.

Expected Outcome

This protocol is expected to yield the desired product in high purity (90-100% yield) as a solid[5].

Workflow and Data Visualization

Experimental Workflow Diagram

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate reagents Add MeOH and K₂CO₃ start->reagents heat Heat at 55°C for 1h reagents->heat monitor Monitor by TLC heat->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete precipitate Dilute with H₂O and stir concentrate->precipitate filtrate Filter the solid precipitate->filtrate dry Dry in vacuum oven filtrate->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Mechanistic Pathway Diagram

Transesterification_Mechanism start_ester Ethyl Ester tetrahedral_int Tetrahedral Intermediate start_ester->tetrahedral_int methanol Methanol (MeOH) ethanol Ethanol (EtOH) methanol->ethanol k2co3 K₂CO₃ (Base) methoxide Methoxide (⁻OCH₃) k2co3->methoxide Deprotonation methoxide->tetrahedral_int Nucleophilic Attack product_ester Methyl Ester tetrahedral_int->product_ester Collapse ethoxide Ethoxide (⁻OCH₂CH₃) tetrahedral_int->ethoxide Elimination ethoxide->ethanol Protonation

Caption: Base-catalyzed transesterification mechanism.

Discussion and Troubleshooting

  • Choice of Base: Potassium carbonate is an effective and inexpensive base for this transformation. Stronger bases like sodium methoxide could also be used, potentially leading to faster reaction times; however, they may also increase the risk of side reactions, such as hydrolysis if water is present.

  • Solvent: The use of methanol in large excess is crucial as it serves as both the nucleophilic reagent and the solvent, driving the reaction equilibrium towards the desired product.

  • Temperature: The reaction is carried out at a moderate temperature of 55 °C to ensure a reasonable reaction rate without promoting decomposition of the starting material or product[5].

  • Incomplete Reaction: If TLC analysis indicates an incomplete reaction after the specified time, the reaction can be allowed to proceed for a longer duration. Ensuring the potassium carbonate is finely powdered can also improve reaction rates by increasing its surface area.

  • Purification: The precipitation and filtration work-up is generally sufficient to provide a high-purity product. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Conclusion

The base-catalyzed transesterification of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate to its methyl ester is a highly efficient and reliable synthetic method. The protocol detailed in this application note is straightforward, high-yielding, and utilizes readily available and inexpensive reagents. The mechanistic understanding provided, coupled with the detailed experimental procedure, offers researchers a robust tool for accessing this valuable synthetic intermediate.

References

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  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o259. Retrieved January 11, 2026, from [Link]

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Application Note & Protocols: Strategic Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for indole and purine ring systems. Its incorporation into therapeutic agents often enhances pharmacological properties such as solubility and bioavailability.[1] This guide provides an in-depth analysis of prevalent and cutting-edge reaction conditions for synthesizing functionalized 7-azaindole derivatives. We will explore classical cyclization strategies, transition-metal-catalyzed cross-coupling and annulation reactions, and modern methodologies including microwave-assisted and photoredox catalysis. Each section is designed to provide not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and process development.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole nucleus is a cornerstone in the design of a multitude of biologically active molecules. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a versatile template for interacting with various biological targets.[2] This scaffold is present in numerous FDA-approved drugs and clinical candidates, including kinase inhibitors like Vemurafenib and Pexidartinib, highlighting its therapeutic relevance.[1] Consequently, the development of robust, efficient, and scalable synthetic routes to access diverse 7-azaindole derivatives is a paramount objective in modern organic and medicinal chemistry.[3][4]

This document serves as a practical guide to the synthesis of this important heterocycle, focusing on the critical reaction conditions that govern success.

Classical Cyclization Strategies

Traditional indole syntheses have been adapted for their aza-analogs, though often with modifications to account for the electronic differences in the pyridine starting materials.

Fischer Indole Synthesis

The Fischer synthesis is a venerable method involving the acid-catalyzed cyclization of a (2-pyridyl)hydrazine with a ketone or aldehyde.[5] The reaction proceeds via a phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia.[5][7]

Causality and Optimization: The choice of acid catalyst is critical. Strong acids like polyphosphoric acid (PPA) are frequently used to drive the reaction, which often requires high temperatures (160-180°C).[2] The success of the Fischer synthesis for 7-azaindoles can be limited by the stability of the 2-pyridylhydrazine starting material and the enolization potential of the carbonyl partner.[2][8]

Protocol: Synthesis of 2,3-Disubstituted 5-chloro-7-azaindole via Fischer Reaction [9]

  • Hydrazone Formation: To a solution of (5-chloro-2-pyridyl)hydrazine (1.0 eq) in ethanol, add the desired ketone (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) pre-heated to 160°C.

  • Stir the mixture vigorously at 160-180°C for 5-15 minutes. The reaction is often rapid and can be monitored by the evolution of ammonia.

  • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a concentrated aqueous base (e.g., NaOH or NH4OH) to pH 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the target 5-chloro-7-azaindole derivative.

Hemetsberger-Knittel Synthesis

This method provides access to 2-ester substituted 7-azaindoles via the thermal decomposition of a 2-azido-3-pyridine acrylate intermediate.[10][11] The reaction proceeds through a nitrene intermediate, which undergoes cyclization onto the pyridine ring.

Causality and Optimization: Compared to indole synthesis, the Hemetsberger-Knittel reaction for azaindoles generally requires higher temperatures and shorter reaction times to achieve good yields.[10][12] The choice of a high-boiling solvent like xylene, mesitylene, or diglyme is essential. Mesitylene is often preferred for ease of product isolation, as the azaindole may crystallize upon cooling, allowing for simple filtration.[11]

Protocol: General Procedure for 2-Ester Substituted 7-Azaindoles [11]

  • Precursor Synthesis: Synthesize the required ethyl 2-azido-3-(pyridin-2-yl)acrylate precursor via Knoevenagel condensation of the corresponding pyridine carboxaldehyde with ethyl azidoacetate.

  • Thermolysis/Cyclization: In a flask equipped with a reflux condenser, dissolve the azido-acrylate precursor (1.0 eq) in a high-boiling solvent (e.g., mesitylene).

  • Heat the solution to reflux (approx. 160-165°C) and maintain for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • If the product crystallizes, collect the solid by filtration and wash with a cold solvent like hexanes.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography.

Transition-Metal-Catalyzed Methodologies

Advances in organometallic chemistry have revolutionized 7-azaindole synthesis, offering milder conditions and broader functional group tolerance.[4][13]

Palladium-Catalyzed Annulation and Cross-Coupling

Palladium catalysis is widely employed for constructing the 7-azaindole core, often through Sonogashira coupling followed by cyclization, or via annulation strategies like the Larock indole synthesis.[14][15]

Causality and Optimization: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand (e.g., SPhos, PPh₃), base (e.g., K₂CO₃, K₃PO₄), and solvent is paramount for achieving high yields. For instance, in Suzuki-Miyaura couplings to build the core, an SPhos/Pd(OAc)₂ system in a MeCN/H₂O mixture with K₃PO₄ as the base has proven effective.[14] Copper(I) iodide (CuI) is a common co-catalyst in Sonogashira reactions to facilitate the C-C bond formation.[14]

Comparative Table of Palladium-Catalyzed Reactions
Reaction TypeKey Reagents & ConditionsStarting MaterialsTypical YieldsReference
Sonogashira/Cyclization PdCl₂(PPh₃)₂, CuI, Et₃N, DMF; then TFA/TFAA, reflux3-Alkynyl-2-aminopyridines60-85%[14]
Suzuki/Cyclization Pd(OAc)₂, SPhos, K₃PO₄, MeCN/H₂O, refluxChloroamino-pyridines, (2-ethoxyvinyl)borolane70-95%[14]
Heck Annulation Pd(OAc)₂, LiCl, K₂CO₃, DMF, 120 °Cortho-Iodoarylamines, Allyl acetate65-80%[14]
One-Pot Suzuki Pd₂dba₃, SPhos, K₂CO₃, 1,4-dioxane/H₂O, 100 °C3,6-Dibromo-7-azaindole, Arylboronic acids43-88%

Protocol: One-Pot Synthesis of 1,2-Disubstituted 7-Azaindoles via N-Arylation and Sonogashira Coupling [14]

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the starting amino-halopyridine (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Sonogashira Coupling: Add DMF, Et₃N (2.0 eq), and the terminal alkyne (1.2 eq). Stir the mixture at room temperature or 60 °C until the starting material is consumed (monitor by TLC).

  • N-Arylation & Cyclization: To the same reaction mixture, add the aryl halide (1.5 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and heat to 100-120 °C.

  • Continue heating until the formation of the 7-azaindole product is complete.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 1,2-disubstituted 7-azaindole.

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts are highly effective for the synthesis of 7-azaindoles via directed C-H activation of aminopyridines followed by annulation with alkynes.[16][17]

Causality and Optimization: These reactions typically employ a [Cp*RhCl₂]₂ catalyst. A critical component is the use of a silver salt (e.g., AgSbF₆, AgOAc) as an additive. The Ag⁺ cation acts as a halide scavenger to generate the active cationic Rh(III) species and can also serve as an oxidant to promote the catalytic cycle, accelerating key steps like C-H activation and reductive elimination.[16]

rhodium_catalysis_workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Product Aminopyridine 2-Aminopyridine Catalyst [Cp*RhCl2]2 + Ag+ Additive Aminopyridine->Catalyst Coordination Alkyne Internal Alkyne CH_Activation C-H Activation Alkyne->CH_Activation Catalyst->CH_Activation Forms Rhodacycle Annulation Alkyne Insertion & Annulation CH_Activation->Annulation Reductive_Elim Reductive Elimination Annulation->Reductive_Elim Product 7-Azaindole Derivative Reductive_Elim->Product Releases Product & Regenerates Catalyst photoredox_workflow Start Bromo-7-Azaindole + Potassium Cycloalkyltrifluoroborate Radical_Gen Single Electron Transfer (SET) Generates Alkyl Radical Start->Radical_Gen Catalysts Ir Photocatalyst + Ni Catalyst + Ligand Catalysts->Radical_Gen Light Visible Light (Blue LEDs) Light->Radical_Gen hv Ni_Cycle Ni(0)/Ni(II) Catalytic Cycle Oxidative Addition & Reductive Elimination Radical_Gen->Ni_Cycle Ni_Cycle->Catalysts Regeneration Product Cycloalkyl-Substituted 7-Azaindole Ni_Cycle->Product

Sources

Application Notes & Protocols: The 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Azaindole Core

In the landscape of kinase inhibitor discovery, the privileged scaffold approach remains a cornerstone of efficient drug development. The 1H-pyrrolo[3,2-b]pyridine core, also known as a 4-azaindole, has emerged as a particularly fruitful scaffold. Its bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for the highly conserved ATP-binding site of many kinases. The strategic placement of the pyridine nitrogen atom offers a key hydrogen bond acceptor site, which can be crucial for anchoring the molecule within the kinase hinge region.

This document provides a detailed guide for researchers and drug development professionals on the use of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors. While this specific ester is often the starting point for chemical elaboration, understanding its synthesis and the principles of its subsequent modification and biological testing is critical for any research program targeting the kinome. We will delve into the synthetic rationale, provide robust protocols for biochemical and cellular evaluation, and discuss the strategic derivatization to achieve potency and selectivity.

Part 1: The Core Scaffold - Synthesis and Properties

The accessibility of the core scaffold is the first critical step in a discovery program. This compound (CAS 394223-19-9) is a stable, crystalline solid that serves as a versatile building block.[1]

Chemical Properties:

PropertyValueReference
CAS Number 394223-19-9[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Protocol 1: Synthesis via Transesterification

A common and efficient method to produce the methyl ester is through the transesterification of the corresponding ethyl ester. This protocol is advantageous due to its high yield and straightforward purification.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for this transesterification, minimizing potential side reactions.

  • Solvent: Methanol serves as both the solvent and the reagent for the methyl ester formation.

  • Temperature: Moderate heating (55°C) accelerates the reaction rate without causing degradation of the scaffold.[1]

  • Purification: The product conveniently precipitates upon addition of water, allowing for simple filtration and isolation.

Step-by-Step Methodology:

  • Suspend ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in methanol (approx. 1.2 mL per mmol of ester).

  • Add potassium carbonate (1.2 equiv) to the suspension.

  • Heat the reaction mixture to 55°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Diethyl ether/Heptane).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.

  • Dilute the residue with water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the solid in a vacuum oven at 65°C for 3 hours to yield the final product, this compound.[1]

Diagram 1: Synthesis of the Core Scaffold

cluster_0 Synthesis of this compound Ethyl Ester Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Product This compound Ethyl Ester->Product Transesterification 55°C, 1 hr Reagents K₂CO₃, Methanol Reagents->Product

Caption: A simplified workflow for the synthesis of the target scaffold.

Part 2: Biological Evaluation - Screening for Kinase Inhibition

With the core scaffold in hand, the next phase is to evaluate its potential as a kinase inhibitor. This typically begins with broad biochemical screening against a panel of kinases, followed by more focused cellular assays for promising hits.

Protocol 2: General Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2] This assay is highly sensitive and suitable for high-throughput screening.

Self-Validating System:

  • Positive Control: A known, potent inhibitor for the specific kinase being tested (e.g., Staurosporine) should be run in parallel to validate assay performance.

  • Negative Control: A "no-enzyme" control is used to determine background signal.

  • Solvent Control: DMSO concentration must be kept constant across all wells to normalize its effect on kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (starting from 100 µM) in assay buffer containing a fixed percentage of DMSO (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the test compound dilutions.

  • Enzyme Addition: Add the kinase enzyme to each well (pre-determine the optimal concentration for linear substrate conversion). Pre-incubate the compound and enzyme for 15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific peptide/protein substrate and ATP (both at their experimentally determined Km values).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature or 30°C.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data against controls and plot the percentage of inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 2: Biochemical Kinase Assay Workflow

cluster_1 Biochemical Assay Workflow (e.g., ADP-Glo) A 1. Plate Compound (Serial Dilution) B 2. Add Kinase (Pre-incubate) A->B C 3. Add ATP/Substrate (Start Reaction) B->C D 4. Stop Reaction (Add ADP-Glo Reagent) C->D E 5. Develop Signal (Add Detection Reagent) D->E F 6. Read Luminescence & Calculate IC₅₀ E->F

Caption: Key steps in a typical high-throughput biochemical kinase assay.

Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™ Format)

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial to confirm that a compound can enter a cell and engage its target in a physiological context.[3] The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase in living cells.

Causality Behind Experimental Choices:

  • Fusion Protein: The target kinase is expressed as a fusion with NanoLuc® luciferase, providing the energy donor for the BRET reaction.

  • Fluorescent Tracer: A specific fluorescent tracer binds to the kinase's active site. Compound binding displaces this tracer, decreasing the BRET signal. This competition allows for the determination of compound affinity.

Step-by-Step Methodology:

  • Cell Plating: Plate cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well or 384-well white assay plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 2 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects target engagement.

Part 3: From Scaffold to Lead - Structure-Activity Relationship (SAR)

The unsubstituted this compound is unlikely to be a potent or selective inhibitor. Its value lies in its potential for chemical modification. SAR studies are essential to transform this starting scaffold into a lead compound. Literature on related pyrrolopyridine scaffolds provides a roadmap for effective derivatization.[4][5]

Key Modification Hotspots:

  • N1 Position (Pyrrole Nitrogen): Alkylation at this position can be used to probe deeper pockets of the ATP-binding site or to modulate physicochemical properties like solubility and cell permeability.[4]

  • C2 Position (Carboxylate): The methyl ester is a versatile handle. It can be hydrolyzed to the carboxylic acid or, more commonly, converted to a wide variety of amides. This position often extends towards the solvent-exposed region, and modifications here can significantly impact potency and selectivity.

  • C3 Position: This position can be functionalized to introduce groups that interact with the ribose-binding pocket or other nearby regions.

  • Pyridine Ring (C5, C6, C7): Substitutions on the pyridine ring can modulate the electronics of the core and provide vectors for engaging with unique sub-pockets in different kinases, thereby driving selectivity. For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have shown that substitutions at these positions are critical for achieving high potency against FMS kinase.[5]

Diagram 3: SAR Hotspots on the Scaffold

cluster_2 Conceptual SAR for 1H-Pyrrolo[3,2-b]pyridine Scaffold scaffold N1_label N1: Modulate PK Probe deep pockets C2_label C2 (Amide): Enhance Potency Interact with solvent front Py_label Pyridine Ring: Drive Selectivity

Caption: Key positions for chemical modification to develop SAR.

Illustrative SAR Data from Related Scaffolds

To demonstrate the potential of this scaffold family, the following table summarizes IC₅₀ data for published derivatives of the related 1H-pyrrolo[3,2-c]pyridine core against FMS kinase. This illustrates how modifications can dramatically improve potency.

CompoundR¹ (Amide)R² (Pyridine Ring)FMS Kinase IC₅₀ (nM)Reference
KIST101029 (Lead) 3-aminophenyl1-(4-fluorophenyl)96[5]
1e 3-amino-4-methylphenyl1-(4-fluorophenyl)60[5]
1r 3-amino-4-chlorophenyl1-(4-fluorophenyl)30 [5]

This data clearly shows that substitution on the amide portion (R¹) significantly impacts inhibitory activity, with the addition of a chloro group in compound 1r leading to a 3-fold improvement in potency over the initial lead.[5] Such insights are directly applicable when planning the synthetic diversification of the this compound scaffold.

Conclusion and Future Directions

This compound is a high-value starting material for kinase inhibitor discovery programs. Its synthesis is straightforward, and it possesses the core structural features necessary for competitive binding at the kinase ATP site. By applying the robust biochemical and cellular screening protocols outlined here, researchers can efficiently assess the activity of novel derivatives. A systematic SAR exploration, guided by the principles of modifying key hotspots on the scaffold, holds significant promise for the development of potent and selective kinase inhibitors for a variety of therapeutic indications.

References

  • MySkinRecipes. Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. Available at: [Link]. (Accessed Jan. 11, 2026).

  • Zhang, N., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301815. Available at: [Link].

  • Malosse, K., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 5085. Available at: [Link].

  • Jaladanki, C. K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. Available at: [Link].

  • Jaladanki, C. K., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Vovk, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 28-56. Available at: [Link].

  • Sroor, F. M. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link].

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link].

  • Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1776-1781. Available at: [Link].

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2227. Available at: [Link].

  • Jin, L., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(12), 3293. Available at: [Link].

  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1461-1471. Available at: [Link].

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617. Available at: [Link].

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link].

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolopyridine Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern cancer research. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. While extensive research has illuminated the anticancer properties of various isomers, such as the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine series, the specific derivative Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Figure 1) remains a largely unexplored entity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a novel anticancer agent. Drawing upon the established bioactivity of its close chemical relatives, which have demonstrated efficacy as kinase inhibitors and microtubule-disrupting agents, we provide a robust framework for its synthesis, in vitro evaluation, and potential in vivo characterization.[1][2][3][4][5][6] This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices, thereby empowering researchers to rigorously test the hypothesis that this compound may hold significant therapeutic promise.

Figure 1: Chemical Structure of this compound

  • CAS Number: 394223-19-9[7]

  • Molecular Formula: C₉H₈N₂O₂[7]

  • Molecular Weight: 176.17 g/mol [7]

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step for any preclinical investigation. The following protocol is adapted from established methodologies for the synthesis of this compound.[7]

Protocol 1: Synthesis of this compound

Objective: To synthesize and purify this compound from commercially available starting materials.

Materials:

  • Ethyl 4-azaindole-2-carboxylate

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water (H₂O)

  • Standard laboratory glassware and magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-azaindole-2-carboxylate (1 equivalent) in methanol.

  • Addition of Base: To the stirring solution, add potassium carbonate (1.2 equivalents).

  • Heating: Heat the suspension to 55°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., Diethyl ether/Heptane). The reaction is typically complete within 1 hour.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol.

    • Dilute the residue with deionized water and stir for 15 minutes. This will cause the product to precipitate.

  • Isolation and Drying:

    • Collect the solid product by filtration.

    • Dry the collected solid in a vacuum oven at 65°C for 3 hours.

Expected Yield: Approximately 90-100%.[7]

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis Workflow Diagram

synthesis_workflow start Start dissolve Dissolve Ethyl 4-azaindole-2-carboxylate in Methanol start->dissolve add_base Add K₂CO₃ dissolve->add_base heat Heat to 55°C for 1h add_base->heat monitor Monitor by TLC heat->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with H₂O concentrate->precipitate filter Filter Solid precipitate->filter dry Dry in Vacuum Oven filter->dry characterize Characterize (NMR, MS, HPLC) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Part 2: Hypothesized Mechanism of Action and In Vitro Evaluation

Based on the activities of related pyrrolopyridine derivatives, we can hypothesize that this compound may exert its anticancer effects by inhibiting key cellular processes such as cell signaling cascades or cell division.[1][2][4] A primary line of investigation would be to assess its activity as a kinase inhibitor or as a microtubule-targeting agent.

Hypothetical Signaling Pathway: Kinase Inhibition

Many pyrrolopyridine analogs function as ATP-competitive kinase inhibitors.[2][3][5][6] A plausible hypothesis is that this compound could target a protein kinase crucial for cancer cell proliferation and survival, such as those in the MAPK/ERK or PI3K/Akt pathways.

hypothetical_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound Methyl 1H-pyrrolo[3,2-b] pyridine-2-carboxylate Compound->RAF Inhibition (Hypothesized)

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[8]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical IC₅₀ Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.9
A549Lung Cancer12.5
HS 27Normal Fibroblast> 50

Selectivity Index (SI): The ratio of the IC₅₀ value in a normal cell line to that in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.[3]

In Vitro Workflow Diagram

invitro_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro cell viability (MTT) assay.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in a hypothesized signaling pathway (e.g., p-ERK, total ERK).[11]

Materials:

  • Cancer cells treated with the compound at IC₅₀ concentration.

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Protein transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with cell lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.[11]

Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., Actin). Compare the levels of the target protein in treated versus control samples.

Part 3: In Vivo Evaluation (Prospective)

Should this compound demonstrate potent and selective in vitro activity, the next logical step is to evaluate its efficacy in a preclinical in vivo model. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for such studies.[15][16][17]

Protocol 4: Xenograft Mouse Model Study (General Protocol)

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[18]

  • Cancer cell line known to be sensitive to the compound in vitro.

  • Matrigel (optional)

  • The compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (typically 1-5 million cells) mixed with or without Matrigel into the flank of the mice.[18]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer the compound at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

  • Analysis: At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Data Analysis:

  • Compare the tumor growth curves between the treatment and control groups.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

In Vivo Workflow Diagram

invivo_workflow start Start implant Implant Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Grow (e.g., 100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize administer Administer Compound or Vehicle randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor endpoint Reach Study Endpoint monitor->endpoint Tumor Size Limit / Time analyze Analyze Data (TGI) & Excise Tumors endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo xenograft model study.

References

  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7nezF_nrVydIpe41_xDLOsL9-GQAScHGQGUCpoYSSNTVq4ZptK_Ya6rosZB1x4cZfOhKJPwoGS-c_Bp7yPuTazFLXas3fTSV5_YF7j0WcMcaZ-O0tYHQoTGn6zKgfwHmqZjLkkgWgb57CQF1dyWicsxxd7_m2D6a_goIiW8NbcXYMX6Tb8vB5IBZuORnyuCwLKp342d5_p0LjoRPOhmOUni53pM8PLjoQigYiEQ==]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788775/]
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  • Application Notes and Protocols for Cell Viability Assays with Compound Z - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSCewqYwN-kHJH0_5s3q2GFjZSKrToFOFRaQXzgk9ARAjDjDnXOVVrO3je3nIZzFF-dIETOzjlbvtWAJa7MtzFX6q33WfRgsdzmSxAu7ZFshLnB9F2MAG2ARYgsnGxI_DO6G4e2XKsq-I-zhH1wVcaS6pZnbPaPSkfrcSXErlhzLG_EW3Ot4qjTtTxtZKIwdciOpAilg29OvipfQPRnsFA6oZhvXQP]
  • In Vivo Oncology Models for Drug Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/2023/04/pds-in-vivo-oncology-models-flyer.pdf]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
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Application of Pyrrolopyridines in the Synthesis of Neuroprotective Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolopyridine Scaffolds in Neurological Disorders

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke is a paramount challenge in modern medicine. Pyrrolopyridines, a class of heterocyclic compounds, have emerged as a privileged scaffold in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including kinases, which are pivotal in neuronal signaling pathways.[2] This guide provides an in-depth exploration of the application of pyrrolopyridines in the synthesis of neuroprotective agents, detailing their mechanisms of action, providing exemplary synthesis protocols, and outlining methods for evaluating their therapeutic potential.

Mechanisms of Neuroprotection by Pyrrolopyridine Derivatives

Pyrrolopyridine-based compounds exert their neuroprotective effects through a multitude of mechanisms, primarily centered around the inhibition of key enzymes involved in neurodegeneration and the modulation of cellular signaling pathways that govern neuronal survival and death.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

A prominent mechanism of action for several neuroprotective pyrrolopyridines is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5][6][7] GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles and subsequent neuronal death.[6] By inhibiting GSK-3β, certain pyrrolo[2,3-b]pyridine derivatives can prevent tau hyperphosphorylation, thereby protecting neurons from this pathological cascade.[3][6]

Furthermore, GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis, synapse formation, and overall neuronal health.[4][5][8][9] Inhibition of GSK-3β by pyrrolopyridines leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes that support neuron survival and plasticity.[4]

Signaling Pathway: GSK-3β Inhibition and Wnt/β-Catenin Activation

GSK3B_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK3B GSK-3β Dishevelled->GSK3B Inhibits beta_catenin β-catenin GSK3B->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->GSK3B Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Neuroprotection Neuroprotection & Neuronal Survival Target_Genes->Neuroprotection

Caption: GSK-3β inhibition by pyrrolopyridines prevents β-catenin degradation, promoting neuroprotective gene expression.

Antioxidant and Anti-inflammatory Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurodegenerative conditions.[10][11] Certain pyrrolopyrimidine derivatives, such as U-101033E and U-104067F, have demonstrated potent antioxidant properties.[8][12][13] These compounds can directly scavenge free radicals and inhibit lipid peroxidation, thereby protecting neuronal membranes and other cellular components from oxidative damage.[8]

The neuroprotective antioxidant effects can also be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][12][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[12] Activation of the Nrf2 pathway by pyrrolopyridine compounds can bolster the endogenous antioxidant defenses of neurons, enhancing their resilience to oxidative stress.[12]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation (basal state) Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Pyrrolopyridine Pyrrolopyridine Compound Pyrrolopyridine->Keap1 May modulate Keap1, releases Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Pyrrolopyridines can promote Nrf2 translocation to the nucleus, upregulating antioxidant gene expression.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, in neurodegenerative diseases, aberrant activation of apoptotic pathways leads to the premature death of neurons. Some pyrazolopyridine derivatives have been shown to exert neuroprotective effects by modulating the expression of apoptosis-related proteins.[16][17] These compounds can lead to the downregulation of pro-apoptotic proteins like Bax and caspase-3, while potentially upregulating anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards neuronal survival.[16]

Quantitative Data on Neuroprotective Pyrrolopyridines

The following table summarizes the biological activity of representative pyrrolopyridine and related heterocyclic compounds with neuroprotective properties.

Compound ClassSpecific Compound(s)Target/MechanismKey Quantitative DataReference(s)
Pyrrolo[2,3-b]pyridines Compound 41, 46, 54GSK-3β InhibitionIC50 values of 0.22, 0.26, and 0.24 nM, respectively.[3][4]
Pyrrolo[2,3-b]pyridines Compound S01GSK-3β InhibitionIC50 of 0.35 ± 0.06 nM.[6][7]
Pyrrolopyrimidines U-101033EAntioxidantReduced infarct volume by 51% in a focal cerebral ischemia model.[15][18]
Pyrrolopyrimidines U-101033E and U-104067FAntioxidantAttenuated post-ischemic loss of nigrostriatal neurons.[13]
Pyrazolopyridines Novel derivativesAnti-apoptotic20-30% neuroprotection against MPP+-induced neurotoxicity at 5 µM.[16][17]
Pyrrole-containing Azomethines Compound 12Antioxidant82% preservation of synaptosomal viability against 6-OHDA toxicity.[14]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a pyrrolo[2,3-b]pyridine derivative, inspired by methodologies reported for potent GSK-3β inhibitors, and protocols for the evaluation of its neuroprotective activity.

Protocol 1: Synthesis of a Representative Pyrrolo[2,3-b]pyridine Derivative

This protocol describes a multi-step synthesis of a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine derivative, a scaffold found in potent neuroprotective agents.

Experimental Workflow: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

Synthesis_Workflow Start Starting Material (e.g., 4-chloro-7-azaindole) Step1 Step 1: Iodination Start->Step1 Intermediate1 Intermediate 1 (4-chloro-2-iodo-7-azaindole) Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Intermediate 2 (2-aryl-4-chloro-7-azaindole) Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination Intermediate2->Step3 Final_Product Final Product (2-aryl-4-amino-pyrrolo[2,3-b]pyridine) Step3->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: A multi-step synthetic workflow for a neuroprotective pyrrolo[2,3-b]pyridine derivative.

Step 1: Iodination of the Pyrrolopyridine Core

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.2 eq, 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a mixture of the 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a flask, add a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a sealed tube, combine the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq) in anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the final 2-aryl-4-amino-pyrrolo[2,3-b]pyridine derivative.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of Neuroprotective Activity

A. GSK-3β Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the IC50 value of the synthesized pyrrolopyridine compound against GSK-3β.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

    • Dilute recombinant human GSK-3β enzyme in kinase assay buffer.

    • Prepare a substrate/ATP mixture containing a specific GSK-3β peptide substrate and ATP at a concentration near its Km value.

  • Assay Procedure (384-well plate format):

    • Add the serially diluted test compound or vehicle (for control wells) to the wells.

    • Add the diluted GSK-3β enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial ADP-Glo™ Kinase Assay kit):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based Neuroprotection Assay against Oxidative Stress

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess the ability of the synthesized compound to protect against oxidative stress-induced cell death.[11][18][19]

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

  • Compound Treatment and Induction of Oxidative Stress:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the synthesized pyrrolopyridine compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified duration.[11][19]

  • Cell Viability Assessment (MTT Assay):

    • After the toxin exposure, remove the media and add MTT solution to each well.

    • Incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control (untreated, non-toxin exposed) cells.

    • Plot the cell viability against the compound concentration to determine the neuroprotective effect.

Conclusion and Future Directions

Pyrrolopyridine scaffolds represent a highly versatile and promising platform for the development of novel neuroprotective agents. Their ability to target key pathological drivers of neurodegeneration, such as GSK-3β and oxidative stress, underscores their therapeutic potential. The synthetic and evaluative protocols detailed in this guide provide a framework for researchers and drug development professionals to explore this exciting class of compounds further. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of pyrrolopyridine derivatives to enhance their brain penetrance and efficacy in in vivo models of neurodegenerative diseases, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients.

References

  • Xun, Q. Q., Zhang, J., Li, Y. P., Li, Y., Ma, Y. Y., Chen, Z. B., ... & Shi, X. L. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

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  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2311655. [Link]

  • Xun, Q. Q., Zhang, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Semantic Scholar. [Link]

  • Gant, T. W., & Silverman, R. B. (1998). Two Novel Pyrrolopyrimidine Lipid Peroxidation Inhibitors U-101033E and U-104067F Protect Facial Motor Neurons Following Neonatal Axotomy. Experimental Neurology, 153(1), 130-137. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem.
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  • Armagan, G., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, 127, 1033-1042. [Link]

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  • Andersen, R. J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3325. [Link]

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Amide Coupling with Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocycle, frequently incorporated into molecules with diverse biological activities. This guide provides a detailed protocol for the amide coupling of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key building block in medicinal chemistry. We will delve into the requisite preliminary step of ester hydrolysis, followed by two robust and widely adopted amide coupling methodologies: one employing HATU and the other EDC/HOBt.

The direct coupling of an amine with a carboxylic acid is a thermodynamically favorable but kinetically slow process. The core principle of amide coupling is the activation of the carboxylic acid to generate a more reactive species that is readily attacked by the amine nucleophile. This guide will not only provide step-by-step instructions but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the process for successful and reproducible outcomes.

Part 1: Saponification of this compound

The starting point for the amide coupling is the carboxylic acid. Therefore, the first crucial step is the hydrolysis (saponification) of the methyl ester. This is typically achieved under basic conditions.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol or THF and water (typically a 3:1 to 1:1 ratio). The volume should be sufficient to ensure complete dissolution.

  • Addition of Base: To the stirred solution, add LiOH (1.5 - 2.0 eq.) or NaOH (1.5 - 2.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-16 hours.

  • Work-up: a. Once the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water. c. Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form. d. Extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The crude product is often of sufficient purity for the next step, but can be purified by recrystallization if necessary.

Expertise & Experience: The choice between LiOH and NaOH can depend on the solubility of the resulting carboxylate salt. LiOH is often preferred for its better solubility in mixed aqueous-organic solvents. Monitoring the reaction is crucial to prevent potential side reactions from prolonged exposure to basic conditions. Acidification must be done carefully to ensure complete protonation of the carboxylate without causing degradation of the product.

Part 2: Amide Coupling Protocols

With the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in hand, we can proceed with the amide bond formation. Below are two of the most reliable and commonly used protocols in medicinal chemistry.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[1][2]

Materials:

  • 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq.)

  • Amine of choice (1.1 - 1.2 eq.)

  • HATU (1.1 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 - 1.2 eq.), followed by HATU (1.1 - 1.2 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA or TEA (2.0 - 3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, quench the reaction by adding water. b. Extract the aqueous layer with EtOAc or DCM (3x). c. Combine the organic layers and wash with a 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography.[1]

Trustworthiness: This protocol is self-validating through in-process monitoring (TLC or LC-MS). The appearance of a new, less polar spot (the amide product) and the disappearance of the carboxylic acid spot indicate a successful reaction. The final product's identity and purity should be confirmed by NMR and MS analysis.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[3][4] HOBt acts as a catalyst and suppresses side reactions and racemization.[3]

Materials:

  • 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq.)

  • Amine of choice (1.1 eq.)

  • EDC·HCl (1.2 - 1.5 eq.)

  • HOBt (1.2 eq.)

  • DIPEA or N-methylmorpholine (NMM) (2.0 - 2.5 eq.)

  • Anhydrous DMF or DCM

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 - 1.5 eq.) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA or NMM (2.0 - 2.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM or EtOAc and wash with water to remove the water-soluble urea byproduct and excess EDC.[5] b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterProtocol 2: HATU CouplingProtocol 3: EDC/HOBt Coupling
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEA or TEADIPEA or NMM
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Reaction Time 1-4 hours8-24 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield High to ExcellentGood to High
Key Advantage Fast and highly efficientCost-effective

Experimental Workflows and Mechanisms

G cluster_0 Part 1: Saponification cluster_1 Part 2: Amide Coupling A Dissolve Methyl Ester in MeOH/H2O B Add LiOH or NaOH A->B C Stir at RT, Monitor by TLC/LC-MS B->C D Solvent Removal C->D E Acidify with HCl to pH 2-3 D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid G->H I Dissolve Carboxylic Acid, Amine, and Coupling Reagents H->I Proceed to Coupling J Add Base at 0 °C I->J K Stir at RT, Monitor by TLC/LC-MS J->K L Aqueous Work-up K->L M Purification (Column Chromatography) L->M N Final Amide Product M->N

Caption: Overall workflow from methyl ester to the final amide product.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]

  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

Sources

Derivatization of the Carboxylic Acid Group of 7-Azaindole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole, coupled with unique electronic properties conferred by the pyridine nitrogen, makes it a focal point in drug discovery.[2][3] A common and critical functionalization handle on this scaffold is the carboxylic acid group. Its derivatization into amides and esters allows for the exploration of vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core principles, strategic considerations, and detailed protocols for the successful derivatization of 7-azaindole carboxylic acids. We delve into the nuances of activating the carboxylic acid, with a focus on robust amide coupling and esterification methodologies, offering field-proven insights to navigate potential challenges.

Introduction: The Strategic Importance of the 7-Azaindole Carboxylic Acid Moiety

The 7-azaindole nucleus is a cornerstone in the development of targeted therapeutics, particularly in oncology and virology.[2] The ability to modify this core structure is paramount for lead optimization. A carboxylic acid substituent, often at the 2- or 3-position, serves as a versatile precursor for a multitude of derivatives. The conversion of this acidic proton into a diverse array of amides and esters is a frequently employed strategy to:

  • Modulate Biological Activity: The introduction of different amide or ester functionalities can significantly impact interactions with biological targets.

  • Enhance Physicochemical Properties: Derivatization can alter solubility, lipophilicity (LogP), and polar surface area (tPSA), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[2]

  • Introduce New Pharmacophoric Elements: The appended groups can introduce new hydrogen bond donors/acceptors or hydrophobic interaction points.

However, the direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of an unreactive carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is a mandatory first step to transform the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution.[4]

Core Challenge: Activating the Carboxylic Acid

The primary hurdle in derivatizing a carboxylic acid is overcoming the low electrophilicity of the carbonyl carbon and the poor leaving group nature of the hydroxide ion (-OH).[4] The process of "activation" involves converting the carboxylic acid into a more reactive intermediate. Common strategies include the formation of:

  • Acyl Halides: Highly reactive, but their harsh formation conditions can be incompatible with complex substrates.[6][7]

  • Acid Anhydrides: Also reactive intermediates.[6]

  • Active Esters: A widely used and milder approach, forming intermediates like O-acylisourea or OAt-active esters.[4][6][8]

This guide will focus on the most prevalent and versatile methods used in modern drug discovery: carbodiimide-mediated and uronium/phosphonium salt-mediated reactions.

Key Derivatization Strategies: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6][9][10] The choice of coupling reagent is critical and depends on factors like substrate sterics, potential for racemization (if chiral centers are present), and desired reaction conditions.

Uronium/Aminium Salt-Based Coupling Agents

Uronium and aminium salts are highly efficient coupling reagents known for rapid reaction times and minimal racemization.[6][8]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior reagent due to its high efficiency and ability to suppress side reactions.[8][9]

Mechanism of HATU-Mediated Coupling: The reaction proceeds in a two-stage cascade:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base (e.g., DIPEA), attacks HATU to form a highly reactive OAt-active ester.[8][11][12][13]

  • Coupling: The amine nucleophile then attacks the carbonyl carbon of the active ester, forming the desired amide and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[8][11]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 7-Azaindole-COOH RCOO Carboxylate Anion RCOOH:e->RCOO:w Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO:e->ActiveEster:w Attack on HATU HATU HATU Amide Amide Product ActiveEster:e->Amide:w Nucleophilic Attack Amine R'-NH2 Byproducts HOAt + Tetramethylurea

Caption: General mechanism of HATU-mediated amide bond formation.

Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the 7-azaindole carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Reagent Addition: Add the amine (1.1-1.2 eq), HATU (1.1-1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: A potential side reaction with HATU is the guanidinylation of the amine, especially if HATU is used in large excess or with slow-reacting amines.[8]

Carbodiimide-Based Coupling Agents

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic reagents for forming amide bonds.[6][14] They activate carboxylic acids by forming an O-acylisourea intermediate.[14][15]

Mechanism of Carbodiimide Coupling: The carboxylic acid adds to the carbodiimide to form the O-acylisourea. This intermediate is then attacked by the amine to yield the amide and a urea byproduct (e.g., dicyclohexylurea, DCU).[15] Additives like HOBt or HOAt are often used to suppress racemization and improve efficiency by forming a more stable active ester intermediate.[5]

Carbodiimide_Mechanism RCOOH 7-Azaindole-COOH Acylisourea O-Acylisourea Intermediate RCOOH:e->Acylisourea:w Addition DCC DCC / EDC Amide Amide Product Acylisourea:e->Amide:w Nucleophilic Attack Amine R'-NH2 Urea Urea Byproduct

Caption: General mechanism of carbodiimide-mediated coupling.

Protocol 3.2: General Procedure for EDC/HOBt-Mediated Amide Coupling

  • Preparation: Dissolve the 7-azaindole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Coupling: Add the amine (1.1 eq) and a base such as DIPEA or triethylamine (TEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 3.1. Note that the urea byproduct from EDC is water-soluble and typically removed during the aqueous work-up.[14]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)Key AdvantagesKey Considerations
Uronium/Aminium HATU, HBTU, HCTUHigh efficiency, fast kinetics, low racemization.[8][9][16]Higher cost, potential for side reactions (guanidinylation).[8] Byproducts can be difficult to remove.[17]
Carbodiimide DCC, DIC, EDCCost-effective, widely available.[14] EDC byproduct is water-soluble.[14]Racemization risk (mitigated by additives).[6] DCC byproduct (DCU) has low solubility.[14][16]
Phosphonium PyBOP, PyAOPHigh reactivity, non-carcinogenic byproducts (vs. older BOP reagent).[14]Can be less efficient than HATU/HCTU.[9]

Key Derivatization Strategies: Ester Formation

Esterification is another critical derivatization pathway. While classic Fischer esterification requires harsh acidic conditions that may not be suitable for a sensitive heterocyclic system like 7-azaindole, milder methods are preferred.[18]

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][19][20] This method is particularly advantageous for substrates that are acid-sensitive or sterically hindered.[15][18][19]

Mechanism of Steglich Esterification:

  • Activation: Similar to amide coupling, the carboxylic acid reacts with DCC to form the O-acylisourea intermediate.[15]

  • Catalysis: DMAP, a stronger nucleophile than the alcohol, attacks the intermediate to form a highly reactive N-acylpyridinium species ("active ester").[15][19]

  • Esterification: The alcohol then rapidly reacts with this active ester to form the final product and regenerate the DMAP catalyst.[15] The use of catalytic DMAP is crucial for efficient ester formation and to suppress the formation of a stable N-acylurea side product.[15][21]

Steglich_Mechanism RCOOH 7-Azaindole-COOH Acylisourea O-Acylisourea RCOOH:e->Acylisourea:w Activation DCC DCC Acylpyridinium N-Acylpyridinium Intermediate Acylisourea:e->Acylpyridinium:w DMAP Attack DMAP DMAP (cat.) Ester Ester Product Acylpyridinium:e->Ester:w Alcohol Attack Alcohol R'-OH

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a derivative of 7-azaindole, is a crucial heterocyclic scaffold in modern medicinal chemistry. Its structural motif is present in a variety of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics. The increasing demand for this versatile building block necessitates the development of a scalable, efficient, and safe synthetic protocol suitable for industrial production. This application note provides a comprehensive guide for the multi-gram to kilogram scale synthesis of this compound, focusing on process optimization, safety considerations, and practical implementation for researchers and professionals in drug development.

Synthetic Strategy: The Hemetsberger-Knittel Approach

Several synthetic routes to the 7-azaindole core have been reported, including the Fischer indole synthesis, Bartoli indole synthesis, and Larock indole synthesis. However, for the specific substitution pattern of the target molecule and the requirements of a scalable process, the Hemetsberger-Knittel indole synthesis presents a compelling strategy. This thermal decomposition of a 3-aryl-2-azido-propenoic ester offers a convergent and often high-yielding pathway to indole-2-carboxylic esters.[1][2] While the synthesis involves an azide intermediate, with appropriate safety protocols, this method is amenable to large-scale production.

Our optimized, two-step synthetic approach is outlined below:

Synthetic_Pathway 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate Methyl 2-azido-3-(pyridin-3-yl)acrylate 3-Pyridinecarboxaldehyde->Intermediate Knoevenagel Condensation Methyl_azidoacetate Methyl azidoacetate Methyl_azidoacetate->Intermediate Final_Product This compound Intermediate->Final_Product Thermal Cyclization (Hemetsberger-Knittel)

Caption: Overall synthetic workflow for this compound.

Part 1: Scale-up Synthesis of Methyl 2-azido-3-(pyridin-3-yl)acrylate

The first critical step is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and methyl azidoacetate to furnish the key azide intermediate.

Protocol: Multi-gram Synthesis of Methyl azidoacetate

Methyl azidoacetate is prepared from the readily available methyl chloroacetate and sodium azide.

Materials:

  • Methyl chloroacetate (1.0 eq)

  • Sodium azide (1.2 eq)

  • Acetone (10 vol)

  • Water (10 vol)

Procedure:

  • Charge a reactor with acetone and methyl chloroacetate.

  • In a separate vessel, dissolve sodium azide in water.

  • Slowly add the sodium azide solution to the reactor, maintaining the temperature below 25 °C.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, separate the aqueous layer.

  • Wash the organic layer with brine (2 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl azidoacetate as a pale yellow oil.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and equipment. All work should be conducted in a well-ventilated fume hood.[3][4][5]

Protocol: Scale-up Knoevenagel Condensation

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Methyl azidoacetate (1.1 eq)

  • Methanol (5 vol)

  • Piperidine (0.1 eq)

  • Acetic acid (0.1 eq)

Procedure:

  • Charge a reactor with methanol, 3-pyridinecarboxaldehyde, and methyl azidoacetate.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-mixed solution of piperidine and acetic acid in methanol, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by HPLC.

  • Upon completion, add water (10 vol) to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water (2 x 3 vol), and dry under vacuum at 40 °C to yield Methyl 2-azido-3-(pyridin-3-yl)acrylate as a solid.

Part 2: Thermal Cyclization and Purification

The second stage involves the thermal decomposition of the azide intermediate to form the desired 7-azaindole ring system. Careful control of the reaction temperature is paramount to ensure a safe and efficient transformation.

Protocol: Scale-up Hemetsberger-Knittel Cyclization

Materials:

  • Methyl 2-azido-3-(pyridin-3-yl)acrylate (1.0 eq)

  • Diphenyl ether (10 vol)

Procedure:

  • Charge a reactor equipped with a high-temperature thermometer, a reflux condenser, and a nitrogen inlet with diphenyl ether.

  • Heat the diphenyl ether to 200-210 °C under a nitrogen atmosphere.

  • Prepare a solution/slurry of Methyl 2-azido-3-(pyridin-3-yl)acrylate in a minimal amount of diphenyl ether.

  • Slowly add the acrylate solution/slurry to the hot diphenyl ether over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain a steady rate of addition to control the off-gassing.

  • After the addition is complete, maintain the reaction mixture at 200-210 °C for an additional 1-2 hours until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature.

  • Add heptane (20 vol) to precipitate the crude product.

  • Stir the slurry for 1-2 hours, then filter the solid.

  • Wash the filter cake with heptane (2 x 5 vol).

  • Dry the crude product under vacuum.

Safety Note: The thermal decomposition of azides is highly exothermic and releases a large volume of nitrogen gas.[6][7] The reaction must be conducted with adequate ventilation and pressure relief systems. The addition rate of the azide intermediate should be carefully controlled to manage the rate of gas evolution and the reaction temperature.

Purification and Crystallization

Purification of the crude product is achieved by crystallization to yield high-purity this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 10-15 vol).

  • Treat with activated carbon (1-2% w/w) and stir for 30 minutes at reflux.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize crystal formation.

  • Filter the crystalline product and wash the cake with cold ethyl acetate.

  • Dry the final product under vacuum at 50-60 °C.

Data Summary

StepStarting MaterialProductTypical YieldPurity (by HPLC)
Azidoacetate SynthesisMethyl chloroacetateMethyl azidoacetate85-95%>95%
Knoevenagel Condensation3-PyridinecarboxaldehydeMethyl 2-azido-3-(pyridin-3-yl)acrylate80-90%>98%
Hemetsberger-Knittel CyclizationMethyl 2-azido-3-(pyridin-3-yl)acrylateThis compound (crude)70-80%>90%
CrystallizationCrude ProductThis compound (pure)85-95%>99.5%

Process Workflow Diagram

Process_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Thermal Cyclization cluster_3 Step 4: Purification A Charge Reactor with Methyl Chloroacetate & Acetone B Prepare Aqueous Sodium Azide Solution C Slow Addition of Azide Solution B->C D Reaction & Monitoring C->D E Work-up & Isolation of Methyl Azidoacetate D->E F Charge Reactor with Aldehyde & Azidoacetate E->F G Catalyst Addition at 0-5 °C F->G H Reaction & Monitoring G->H I Precipitation & Filtration H->I J Heat Diphenyl Ether to 200-210 °C I->J K Slow Addition of Azide Intermediate J->K L Reaction & Monitoring K->L M Precipitation & Filtration L->M N Dissolution in Hot Ethyl Acetate M->N O Charcoal Treatment N->O P Hot Filtration O->P Q Crystallization P->Q R Filtration & Drying Q->R

Caption: Detailed process workflow for the scale-up synthesis of the target molecule.

Conclusion

This application note details a robust and scalable synthetic route to this compound, a key intermediate for pharmaceutical research and development. The Hemetsberger-Knittel approach, coupled with careful process optimization and stringent safety protocols, provides a reliable method for producing this valuable compound in high yield and purity. The provided protocols and safety guidelines are intended to assist scientists and engineers in the successful and safe scale-up of this important synthesis.

References

  • UNC Environmental Health and Safety. (2021). Standard Operating Procedure for Sodium Azide. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Martin, E., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2593–2602. [Link]

  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl azidoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds thereof.
  • Manelis, G. B., et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(2), 235–241.
  • Roy, P., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751–2757. [Link]

Sources

Application Notes and Protocols: The Use of Pyrrolopyridine Derivatives as Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing pyrrolopyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This document offers in-depth scientific background, detailed experimental protocols, and critical insights into the evaluation of these compounds for cancer therapy research.

Introduction: The Rationale for Targeting FGFR with Pyrrolopyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3][4] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including breast, lung, bladder, and liver cancer.[1][5][6] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.

Pyrrolopyridine derivatives have emerged as a promising class of small-molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain.[1][7] The 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, has been identified as a novel and efficient core structure for developing potent and selective FGFR inhibitors.[1][7] These compounds have demonstrated the ability to effectively suppress FGFR signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant FGFR activity.[1][7]

This guide will provide a detailed overview of the mechanism of action of pyrrolopyridine-based FGFR inhibitors, protocols for their synthesis and biological evaluation, and insights into the interpretation of experimental data.

Mechanism of Action: How Pyrrolopyridine Derivatives Inhibit FGFR Signaling

Pyrrolopyridine derivatives act as competitive inhibitors at the ATP-binding site within the intracellular kinase domain of FGFRs. Upon binding of the natural ligand, Fibroblast Growth Factor (FGF), to the extracellular domain of the receptor, FGFRs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, which ultimately drive cell proliferation, survival, and migration.[1][2][8]

By occupying the ATP-binding pocket, pyrrolopyridine inhibitors prevent the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initial autophosphorylation step and abrogating all downstream signaling. The selectivity of these inhibitors for FGFRs over other kinases is a critical aspect of their therapeutic potential, minimizing off-target effects.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pY pY FGFR->pY Autophosphorylation P1 Pyrrolopyridine Inhibitor P1->FGFR Inhibition ATP ATP ADP ADP ATP->ADP RAS RAS pY->RAS PI3K PI3K pY->PI3K PLCG PLCγ pY->PLCG MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration PLCG->Migration

Figure 1: FGFR Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives.

Synthesis of a Representative Pyrrolopyridine FGFR Inhibitor

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical step in their development as FGFR inhibitors. A general synthetic route is outlined below, based on established chemical literature.[1] This protocol describes the synthesis of a specific derivative, compound 4h , which has shown potent inhibitory activity against FGFR1-3.[1]

Protocol 3.1: Synthesis of (E)-3-((3,5-dimethoxyphenyl)methylene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Compound 4h)

Materials and Reagents:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • 3,5-dimethoxybenzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add 3,5-dimethoxybenzaldehyde (1.2 eq).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final compound 4h .

  • Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials: - 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 3,5-dimethoxybenzaldehyde Reaction Reaction: - Ethanol (solvent) - Piperidine (catalyst) - Reflux (4-6h) Start->Reaction Purification Purification: - Column Chromatography Reaction->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis Final Final Product: Compound 4h Analysis->Final

Figure 2: General Workflow for the Synthesis of a Pyrrolopyridine Derivative.

In Vitro Kinase Profiling

Determining the inhibitory activity and selectivity of pyrrolopyridine derivatives against the FGFR family and other kinases is a crucial step in their preclinical evaluation. In vitro kinase assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 4.1: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (pyrrolopyridine derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant FGFR kinase and the Eu-anti-GST antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET microplate reader, measuring the emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
3h >1000>1000>1000>1000
4a 506580>1000
4l 250300450>1000

Table 1: Inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms. Data synthesized from[1].

Cell-Based Functional Assays

Cell-based assays are essential for evaluating the biological effects of FGFR inhibitors in a more physiologically relevant context. These assays can determine a compound's ability to inhibit cell proliferation, induce apoptosis, and block cell migration in cancer cell lines with known FGFR alterations.

Protocol 5.1: Cell Proliferation Assay (MTT Assay)

Materials and Reagents:

  • Cancer cell line with FGFR amplification or mutation (e.g., 4T1 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (50% growth inhibition) value.

Protocol 5.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials and Reagents:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound at a predetermined concentration (e.g., its GI50 value) for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

In Vivo Efficacy Studies

Evaluating the anti-tumor efficacy of pyrrolopyridine derivatives in animal models is a critical step before clinical consideration. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[9][10][11][12][13][14]

Protocol 6.1: Xenograft Tumor Growth Inhibition Study

Materials and Reagents:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line with FGFR alterations (e.g., SNU-16, which is FGFR2-amplified[15])

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle orally, once daily, for a specified duration (e.g., 21 days).

  • Measure the tumor volume and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Overcoming Resistance to FGFR Inhibition

Acquired resistance is a significant challenge in targeted cancer therapy. Mechanisms of resistance to FGFR inhibitors include on-target secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) and activation of bypass signaling pathways.[16][17][18][19] The development of next-generation pyrrolopyridine derivatives that can overcome these resistance mechanisms is an active area of research.[20] For instance, some pyrrolopyrazine carboxamide derivatives have been shown to potently inhibit FGFR2 and FGFR3 even in the presence of common resistance mutations.[20]

Conclusion

Pyrrolopyridine derivatives represent a promising class of FGFR inhibitors with significant potential for the treatment of cancers driven by aberrant FGFR signaling. The protocols and guidelines presented in this document provide a framework for the synthesis, in vitro and in vivo evaluation of these compounds. A thorough understanding of their mechanism of action, potency, selectivity, and efficacy in relevant preclinical models is essential for their successful translation into clinical candidates.

References

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  • Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed.
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Sources

Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structure is bioisosteric to the native indole moiety found in numerous biologically active compounds. This subtle substitution of a carbon atom with a nitrogen atom in the six-membered ring significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability.[1][2] These modifications can lead to enhanced drug-target interactions, improved pharmacokinetic profiles, and increased aqueous solubility, making 7-azaindole derivatives highly sought after in drug discovery programs.[1]

The introduction of a carboxamide functional group at the 3-position of the 7-azaindole core further enhances its therapeutic potential. This group can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Consequently, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been successfully developed as potent inhibitors of various enzymes and modulators of receptors, showing promise in oncology, neuroscience, and metabolic diseases.[3] Notable applications include the development of Acetyl-CoA Carboxylase (ACC) 1 inhibitors and selective GluN2B negative allosteric modulators.[3]

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, starting from the commercially available 7-azaindole. We will delve into the mechanistic rationale behind each synthetic step, offering insights to empower researchers in their drug development endeavors.

Overall Synthetic Strategy: A Two-Step Approach

The most efficient and versatile strategy for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives involves a two-step sequence starting from 1H-pyrrolo[3,2-b]pyridine (7-azaindole). This approach is centered around the initial functionalization of the electron-rich C3 position of the pyrrole ring, followed by the formation of the amide bond.

The logical workflow for this synthesis is depicted below:

G start Start: 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) step1 Step 1: C3-Formylation (Vilsmeier-Haack Reaction) start->step1 POCl3, DMF intermediate Key Intermediate: 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde step1->intermediate step2 Step 2: Oxidative Amidation intermediate->step2 pathway_a Pathway A: Two-Step Oxidation & Coupling step2->pathway_a oxidation Oxidation to Carboxylic Acid pathway_a->oxidation e.g., KMnO4, Oxone® acid_intermediate Intermediate: 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid oxidation->acid_intermediate coupling Amide Coupling acid_intermediate->coupling Amine (R1R2NH), Coupling Reagents product Target Molecule: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives coupling->product

Caption: General synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.

Part 1: Synthesis of the Key Intermediate: 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde

The introduction of a functional handle at the C3 position is the critical first step. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high regioselectivity and excellent yields.[2]

Principle and Mechanistic Insight

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds. The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4] The electron-rich pyrrole ring of the 7-azaindole readily attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_reagent Azaindole 7-Azaindole Iminium_intermediate Iminium Salt Intermediate Azaindole->Iminium_intermediate Attacks Vilsmeier Reagent Hydrolysis Aqueous Workup Iminium_intermediate->Hydrolysis Aldehyde 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation of 7-azaindole.

Detailed Experimental Protocol

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine (7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as a solid.

ParameterValue/ConditionRationale
Stoichiometry (POCl₃) 1.1 - 1.5 eqA slight excess ensures complete formation of the Vilsmeier reagent.
Temperature Initial addition at 0 °C, then heating to 80-90 °CControlled initial addition prevents an exothermic runaway. Heating drives the electrophilic substitution to completion.
Reaction Time 2-4 hoursTypical duration for complete conversion. Monitor by TLC/LC-MS for optimization.
Workup Quenching on ice and neutralizationThe hydrolysis of the iminium intermediate is exothermic and requires careful quenching and neutralization of the acidic medium.
Typical Yield 85-95%This reaction is generally high-yielding.

Part 2: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

With the key aldehyde intermediate in hand, the next stage is the formation of the amide bond. The most reliable method involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by a standard amide coupling reaction.

Pathway A: Oxidation to Carboxylic Acid

The aldehyde group can be efficiently oxidized to a carboxylic acid using a variety of common oxidizing agents.

Protocol: Oxidation

  • Dissolve 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent mixture (e.g., acetone/water or t-BuOH/water).

  • Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Oxone®.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction (e.g., with sodium sulfite for KMnO₄) and adjust the pH to be acidic (pH ~3) with HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary to yield 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Pathway B: Amide Coupling

The formation of the amide bond from the carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry. This transformation is typically mediated by coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Principle and Mechanistic Insight

Amide coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate. This intermediate is then readily displaced by the amine to form the thermodynamically stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization if chiral centers are present.

G Carboxylic_Acid 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid Active_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Active_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Active_Intermediate Amide_Product Target Amide Derivative Active_Intermediate->Amide_Product + Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Product Byproduct Byproduct (e.g., Urea derivative) Amide_Product->Byproduct Formation of

Caption: General mechanism of amide bond formation using coupling reagents.

Detailed Experimental Protocol

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Desired primary or secondary amine (HNR¹R²)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry flask under a nitrogen atmosphere, dissolve 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.

ParameterReagent/ConditionRationale
Coupling Reagents EDC/HOBtA common, effective, and relatively inexpensive combination for amide bond formation. The urea byproduct from EDC is water-soluble, simplifying purification.
Base DIPEA or TEAA non-nucleophilic organic base is required to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the amine salt if used.
Solvent DMF or DCMAprotic solvents that are good at solubilizing the reactants.
Reaction Time 4-16 hoursVaries depending on the reactivity of the amine.
Typical Yield 60-90%Generally good to excellent yields are achieved with this method.

Application Notes: Therapeutic Potential

The synthetic protocols detailed above provide access to a wide array of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives for screening and lead optimization in drug discovery. The versatility of the final amide coupling step allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component.

  • Kinase Inhibition: The 7-azaindole core is a well-established hinge-binding motif for many kinases. The 3-carboxamide moiety can form additional hydrogen bonds within the active site, enhancing potency and selectivity. Derivatives of this scaffold have shown potent inhibitory activity against kinases such as ACC1, PI3K, and FGFR.[3][5]

  • CNS Disorders: The ability of the 7-azaindole scaffold to improve properties like brain penetration makes these derivatives attractive for CNS targets. For instance, they have been investigated as selective negative allosteric modulators of the GluN2B receptor, which is implicated in various neurological disorders.

  • Anticancer Activity: By targeting key signaling pathways involved in cell proliferation and survival, such as those regulated by various kinases, these compounds have demonstrated significant anticancer potential in vitro and in vivo.[6]

The strategic replacement of an indole with a 7-azaindole core, coupled with the installation of a 3-carboxamide group, represents a powerful approach in modern medicinal chemistry to fine-tune the properties of drug candidates for enhanced efficacy and safety.

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  • Amide bond formation: beyond the myth of coupling reagents. Org. Biomol. Chem., 2008,6, 2858-2873. ([Link])

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Org Biomol Chem. 2014 Jan 14;12(2):307-15. ([Link])

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Adv., 2021,11, 20651-20661. ([Link])

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. ([Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2011 May 18; 52(20): 2589–2591. ([Link])

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ([Link])

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Org. Chem. Front., 2022,9, 2133-2139. ([Link])

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Application Notes and Protocols for the Chan-Lam Coupling of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Azaindoles

In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic introduction of an aryl group at the N1 position of the azaindole ring system via Chan-Lam coupling significantly modulates the parent molecule's physicochemical and biological properties. This copper-catalyzed cross-coupling reaction offers a robust and versatile method for forging C-N bonds under relatively mild conditions, making it an indispensable tool for constructing libraries of potential therapeutic candidates.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Chan-Lam coupling of 7-azaindole. It moves beyond a simple recitation of steps to offer insights into the underlying mechanism and the rationale for specific experimental choices, ensuring both reproducibility and a deeper understanding of this powerful synthetic transformation.

The Chan-Lam Coupling: A Mechanistic Overview

The Chan-Lam coupling, also referred to as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed oxidative cross-coupling reaction between an N-H containing compound (in this case, 7-azaindole) and an arylboronic acid.[3][4] Unlike its palladium-catalyzed counterpart, the Buchwald-Hartwig amination, the Chan-Lam reaction can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[4][5]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Ligand Exchange/Complexation: The copper(II) precatalyst, typically copper(II) acetate, coordinates with the 7-azaindole and a base.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate.

  • Oxidation/Reductive Elimination: This aryl-copper(II) species is believed to be oxidized to a transient copper(III) intermediate. This key step facilitates the subsequent reductive elimination, which forms the desired C-N bond and regenerates a copper(I) species.[3][6]

  • Catalyst Regeneration: The resulting copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

Chan_Lam_Coupling Cu(II) Precatalyst Cu(II) Precatalyst Aryl-Cu(II) Intermediate Aryl-Cu(II) Intermediate Cu(II) Precatalyst->Aryl-Cu(II) Intermediate  + 7-Azaindole  + Arylboronic Acid  (Transmetalation) Aryl-Cu(III) Intermediate Aryl-Cu(III) Intermediate Aryl-Cu(II) Intermediate->Aryl-Cu(III) Intermediate Oxidation Cu(I) Species Cu(I) Species Aryl-Cu(III) Intermediate->Cu(I) Species Product N-Aryl-7-azaindole Aryl-Cu(III) Intermediate->Product Reductive Elimination Cu(I) Species->Cu(II) Precatalyst Oxidation (e.g., O2 from air)

Caption: Catalytic cycle of the Chan-Lam N-arylation reaction.

Experimental Protocol: N-Arylation of 7-Azaindole

This protocol is adapted from established procedures for the N-arylation of 7-azaindole and related N-heterocycles.[2][7] It provides a reliable starting point that can be further optimized depending on the specific arylboronic acid used.

Materials and Reagents
  • 7-Azaindole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 equiv.).

  • Addition of Reagents: Sequentially add the arylboronic acid (1.2 equiv.), copper(II) acetate (20 mol %), and anhydrous dichloromethane (to achieve a concentration of approximately 0.1-0.2 M).

  • Initiation of Reaction: Begin stirring the mixture at room temperature. Add DBU (1.0 equiv.) dropwise to the stirring suspension. The reaction is typically run open to the atmosphere, which provides the necessary oxygen for catalyst regeneration.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 7-azaindole is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-7-azaindole product.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add 7-Azaindole, Arylboronic Acid, Cu(OAc)2 to DCM B Add DBU and stir at room temperature (12-24h) A->B C Monitor by TLC/LC-MS B->C D Dilute with EtOAc C->D E Wash with Water and Brine D->E F Dry organic layer and concentrate E->F G Flash Column Chromatography F->G H Obtain Pure N-Aryl-7-azaindole G->H

Caption: A typical experimental workflow for Chan-Lam coupling.

Key Parameters and Rationale

The success of the Chan-Lam coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Field-Proven Insights
Copper Source Copper(II) acetate (Cu(OAc)₂)Cu(OAc)₂ is a commonly used, inexpensive, and effective precatalyst.[6] Other copper(II) salts like Cu(OTf)₂ can also be employed, and the choice of counter-ion can influence reactivity.[8]
Base 1,8-Diazabicycloundec-7-ene (DBU)A non-nucleophilic organic base like DBU is effective in promoting the reaction.[2][7] Other bases such as triethylamine, pyridine, or inorganic bases like K₂CO₃ can also be used, and the optimal choice may depend on the specific substrates.[6][8] The base is crucial for deprotonating the N-H of the azaindole, facilitating its coordination to the copper center.
Solvent Dichloromethane (DCM)DCM is a good general solvent for this transformation.[7] Other solvents such as methanol, acetonitrile, or THF can also be effective.[6] The choice of solvent can impact the solubility of the reagents and intermediates, thereby affecting the reaction rate and yield.
Arylating Agent Arylboronic AcidsArylboronic acids are the most common coupling partners due to their commercial availability, stability, and generally low toxicity.[5] They are effective for coupling with a wide range of N-heterocycles.[9]
Temperature Room TemperatureA significant advantage of the Chan-Lam coupling is that it often proceeds efficiently at ambient temperature, which is beneficial for thermally sensitive substrates.[3][10] In some cases, gentle heating (40-80 °C) may be required to drive the reaction to completion.
Atmosphere AirThe reaction is typically run open to the air, as molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[4][5]

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening other bases or solvents. Gentle heating may also improve the conversion. The purity of the arylboronic acid is also critical, as impurities can inhibit the catalyst.

  • Byproduct Formation: Common byproducts include the homocoupling of the arylboronic acid and protodeboronation.[6] Careful control of the reaction conditions, particularly the amount of base and the exclusion of excess water, can help minimize these side reactions.

  • Substrate Scope: While the Chan-Lam coupling is robust, the electronic nature of the arylboronic acid can influence the reaction outcome. Electron-rich and electron-deficient arylboronic acids are generally well-tolerated.[9]

Conclusion

The Chan-Lam coupling of 7-azaindole is a powerful and practical method for the synthesis of N-aryl-7-azaindoles, which are of significant interest in drug discovery. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can effectively apply and optimize this reaction for the synthesis of novel and diverse molecular entities. This protocol provides a solid and reliable foundation for the successful implementation of this important transformation in a research setting.

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

  • Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. ResearchGate. [Link]

  • Scope of N‐arylation of 7‐azaindole. Reaction conditions. ResearchGate. [Link]

  • Sambiagio, C., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Preprints.org. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. PubMed. [Link]

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Application Notes and Protocols for the Suzuki Coupling Functionalization of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolopyridine Scaffold and the Power of Suzuki Coupling

The pyrrolopyridine nucleus, an isostere of indole, is a privileged heterocyclic scaffold extensively found in a multitude of biologically active compounds and functional materials.[1][2] Its structural resemblance to the purine ring of ATP has made it a cornerstone in the design of kinase inhibitors for cancer therapy and other diseases.[1][3] The ability to strategically introduce diverse substituents onto this core is paramount for modulating pharmacological properties and developing novel therapeutics and materials.[4]

Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers exceptional functional group tolerance, relatively mild reaction conditions, and the use of generally less toxic and environmentally benign boron reagents.[6][7] These attributes make it an indispensable technique in both academic research and industrial-scale synthesis, particularly for complex molecules like functionalized pyrrolopyridines.[8]

This guide provides an in-depth exploration of Suzuki coupling protocols tailored for the functionalization of the pyrrolopyridine core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying scientific rationale for experimental choices, troubleshooting advice, and a comprehensive overview of critical reaction parameters.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Coupling Mechanism

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of the halo-pyrrolopyridine to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[6][9] The reactivity of the halide follows the order I > Br > OTf >> Cl.[11] While aryl chlorides are more challenging substrates, their use is often favored due to lower cost and wider availability. This has driven the development of highly active catalyst systems.[11][12]

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a boronic acid or ester) is transferred to the palladium(II) complex.[6] This process is facilitated by a base, which activates the organoboron reagent.[10][12] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species, which then re-enters the catalytic cycle.[5][9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n in1 Pd0->in1 OxAdd Oxidative Addition PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A in2 PdII_A->in2 Transmetalation Transmetalation PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B in3 PdII_B->in3 RedElim Reductive Elimination RedElim->Pd0  Regenerated  Catalyst Product R¹-R² RedElim->Product in1->OxAdd R¹-X in2->Transmetalation R²-B(OR)₂ (Base) in3->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Pyrrolopyridine Functionalization

The success of a Suzuki coupling reaction on a pyrrolopyridine core hinges on the judicious selection of several key parameters. The electronic nature of the nitrogen-containing heterocycle can influence catalyst activity and stability, necessitating careful optimization.[13]

The Palladium Catalyst and Ligand System: The Engine of the Reaction

The choice of the palladium source and its associated ligand is arguably the most critical factor. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance for challenging substrates like heteroaryl chlorides.[12][14]

  • Buchwald-type Ligands: Ligands such as SPhos and XPhos, when combined with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for the coupling of nitrogen-containing heterocycles.[15]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high thermal stability and catalytic activity, making them excellent choices for coupling unreactive aryl chlorides.[12][16]

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[17]Air-sensitive, higher cost.[17]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[17]Air-sensitive, higher cost.[17]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[17]Lower activity for challenging substrates, may require higher temperatures.[17]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[17][18]May not be as active as Buchwald-type systems for all substrates.[17]
PEPPSI-iPrN-Heterocyclic Carbene (NHC) Pre-catalystHigh activity for aryl chlorides, often air and moisture stable.[5]
The Base: Activating the Boron Reagent

An appropriate base is essential to facilitate the transmetalation step.[12] The choice of base can significantly impact the reaction outcome, and its selection should be made in consideration of the solvent and the stability of the starting materials and products.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[15]

  • Phosphates: Potassium phosphate (K₃PO₄) is another widely employed base, often used in anhydrous conditions.[9]

  • Fluorides: Potassium fluoride (KF) can be a milder option, particularly when base-labile functional groups are present.[12]

The Solvent System: The Reaction Medium

A mixture of an organic solvent and water is typically employed for Suzuki couplings.[5] The presence of water can be crucial for the reaction's success, especially when using boronic acids.[19]

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used organic solvents.[5] For substrates with poor solubility, dimethylformamide (DMF) can be an alternative.[20]

  • Solvent Ratios: A common solvent ratio is a 4:1 or 10:1 mixture of the organic solvent to water.[15][21]

The Organoboron Reagent: The Coupling Partner

Both boronic acids and boronic esters are widely used in Suzuki couplings.[22][23]

  • Boronic Acids: These are often commercially available and highly reactive.[24] However, they can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[21]

  • Boronic Esters: Pinacol esters are the most popular type of boronic ester, offering greater stability and reduced susceptibility to protodeboronation compared to boronic acids.[5][24][25]

Detailed Experimental Protocol: Suzuki Coupling of 2-Bromo-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid

This protocol provides a general procedure that can be adapted and optimized for different pyrrolopyridine isomers and coupling partners.

Materials and Reagents:
  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (or an alternative catalyst system)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halo-pyrrolopyridine - Boronic Acid - Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas the Mixture B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat to Desired Temperature (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. & Quench F->G H Extract with Organic Solvent G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.[15]

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[21]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[21]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[21]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[15]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[21]

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.[15]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed system- Poor solubility of starting materials- Use a fresh batch of catalyst or a more robust pre-catalyst.[21]- Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[21]- Screen alternative solvents (e.g., DMF, MeTHF) or increase the reaction temperature.[20][26]
Protodeboronation - Strong base in aqueous media- High reaction temperature- Switch to a milder base like KF or K₂CO₃.[21]- Use anhydrous conditions.[21]- Consider using a more stable boronic ester instead of a boronic acid.[5]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) pre-catalyst without complete reduction- Ensure a strictly inert atmosphere.[5][21]- Optimize the reaction conditions to favor the cross-coupling pathway.
Dehalogenation of Pyrrolopyridine - Unprotected pyrrole nitrogen- Protect the pyrrole nitrogen with a suitable protecting group (e.g., BOC).[27] Interestingly, in some cases, the BOC group may be cleaved under the reaction conditions.[27]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and adaptable method for the functionalization of the pyrrolopyridine core. By carefully considering the interplay between the catalyst system, base, solvent, and the nature of the coupling partners, researchers can efficiently synthesize a vast array of substituted pyrrolopyridines. This guide serves as a comprehensive resource to navigate the intricacies of this reaction, enabling the development of novel molecules for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • National Center for Biotechnology Information. Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Journal of the American Chemical Society. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. [Link]

  • ResearchGate. Biologically active compounds containing pyrrolopyridines unit.. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • DeepDyve. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]

  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • PubMed. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Scilit. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No: 394223-19-9), a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers overcome common challenges and improve reaction yields.

Overview of Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is non-trivial, primarily due to the electron-deficient nature of the pyridine ring, which can complicate classical indole syntheses.[4] Several strategies are employed, each with distinct advantages and challenges. The most common approaches involve constructing the pyrrole ring onto a pre-existing pyridine scaffold.

Key synthetic routes include:

  • Fischer Indole Synthesis: A classical method involving the acid-catalyzed reaction of a pyridylhydrazine with a pyruvate derivative.[5][6] While widely used, it often requires harsh conditions and careful optimization for azaindoles.[4]

  • Palladium-Catalyzed Cyclizations: Modern cross-coupling strategies, such as the Larock or Buchwald-Hartwig amination followed by cyclization, offer milder conditions and broader substrate scope.[7][8]

  • Transesterification: For the final step, conversion from the corresponding ethyl ester to the methyl ester is a straightforward and high-yielding reaction.[9]

The following diagram illustrates a generalized decision workflow for synthesizing the target compound.

synthesis_overview start Synthesis Goal: This compound route_choice Choose Primary Cyclization Strategy start->route_choice fischer Fischer Indole Synthesis route_choice->fischer Classical palladium Palladium-Catalyzed Annulation route_choice->palladium Modern other_routes Other Methods (e.g., Bartoli, Leimgruber-Batcho) route_choice->other_routes Alternative fischer_steps 1. Prepare Pyridylhydrazine 2. React with Methyl Pyruvate 3. Acid-Catalyzed Cyclization fischer->fischer_steps palladium_steps 1. Prepare Halogenated Aminopyridine 2. Pd-Catalyzed Coupling with Alkyne 3. Cyclization palladium->palladium_steps final_product Target Compound fischer_steps->final_product palladium_steps->final_product transesterification Alternative Final Step: Transesterification of Ethyl Ester transesterification->final_product

Caption: High-level decision workflow for synthetic routes.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Question 1: My Fischer indole synthesis yield is very low, or I'm only getting black tar. What's going wrong?

Answer: This is the most common issue when applying the Fischer synthesis to electron-deficient pyridylhydrazines.[4]

  • Plausible Causes & Solutions:

    • Harsh Acidic Conditions: The pyridine nitrogen can be protonated, further deactivating the ring and hindering the key[10][10]-sigmatropic rearrangement. High temperatures combined with strong Brønsted acids (like H₂SO₄ or HCl) can lead to decomposition and polymerization (tar formation).[4]

      • Solution: Switch to a milder Lewis acid or a dehydrating acid catalyst. Zinc chloride (ZnCl₂) is a common choice that can be used neat or in a high-boiling solvent.[6] Polyphosphoric acid (PPA) can also be effective as it acts as both catalyst and solvent, but the temperature must be carefully controlled (typically 80-150 °C).[4]

    • Unstable Hydrazone Intermediate: The pyridylhydrazone formed in situ may not be stable under the reaction conditions.

      • Solution: Instead of a one-pot reaction, consider a two-step process. First, form and isolate the pyridylhydrazone intermediate under milder conditions (e.g., in ethanol or acetic acid).[4] After purification, subject the stable hydrazone to the cyclization conditions. This prevents the degradation of the starting hydrazine.

    • Atmospheric Oxidation: Intermediates can be sensitive to air, especially at high temperatures.

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[4]

Question 2: I am observing multiple spots on my TLC plate, and I'm struggling to isolate the desired product. What are the likely side products?

Answer: Side product formation is often related to the regiochemistry of the cyclization or competing reaction pathways.

  • Plausible Causes & Solutions:

    • Incorrect Regioisomer: If using an unsymmetrical ketone or a substituted pyridylhydrazine, cyclization can occur at different positions, leading to isomeric products. For the target synthesis starting from 2-hydrazinopyridine derivatives, this is less of an issue, but impurities in starting materials can lead to unexpected isomers.

      • Solution: Confirm the structure of your starting materials (e.g., 3-amino-2-chloropyridine) by NMR and MS. Purification of the key intermediates is critical.

    • Incomplete Cyclization or Elimination: The reaction may stall after the initial cyclization, failing to eliminate ammonia to form the aromatic pyrrole ring.

      • Solution: Ensure sufficient heating and catalyst concentration. If using PPA, ensure it is viscous but stirrable to allow for good mixing. If the reaction stalls, a small, careful addition of a stronger acid or an increase in temperature might drive it to completion, but this must be balanced against the risk of decomposition.

    • Dimerization/Polymerization: As mentioned, harsh conditions can lead to complex mixtures.

      • Solution: Use the mildest possible conditions. A solvent screen (e.g., toluene, xylene, diglyme) with a catalytic amount of p-toluenesulfonic acid can be a good starting point for optimization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method to obtain the final methyl ester?

If you have access to the corresponding ethyl ester, Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, the most reliable final step is a simple transesterification. A procedure using potassium carbonate in methanol at moderate temperatures (e.g., 55 °C) has been reported to give yields of 90% or higher.[9] This avoids many of the complications associated with the initial ring-forming reaction.

Q2: Which acid catalyst is best for the Fischer indole synthesis of a 4-azaindole?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate. However, a good starting point for optimization is a comparison between a Lewis acid and a Brønsted acid.

Catalyst TypeExample(s)Typical ConditionsProsCons
Lewis Acid ZnCl₂, AlCl₃, BF₃·OEt₂Neat or high-boiling solvent (Toluene, Xylene)Milder, can reduce pyridine N-protonationCan be hygroscopic, stoichiometry needs control
Brønsted Acid PPA, p-TsOH, H₂SO₄PPA (solvent/catalyst), others in high-boiling solventStrong dehydrating agents, can be very effectiveHigh risk of tar formation, harsh conditions[4][5]
Heterogeneous Amberlite® IR 120 HContinuous flow or batch reactorCatalyst is easily removed by filtration, reusableMay require higher temperatures or longer reaction times[11]

Q3: How critical is the purity of the starting pyridylhydrazine?

Extremely critical. Impurities in the hydrazine will carry through the reaction and complicate purification significantly. Hydrazines are also prone to oxidation and decomposition on storage. It is highly recommended to use freshly prepared or purified hydrazine, or to use its more stable hydrochloride salt and liberate the free base just before the reaction.

Q4: Are there modern alternatives to the Fischer synthesis for this scaffold?

Yes. Palladium-catalyzed heteroannulation reactions are a powerful alternative.[7][8] These methods typically involve coupling a halo-aminopyridine with a terminal or internal alkyne. This strategy often provides higher regioselectivity and proceeds under much milder conditions than the Fischer synthesis, making it suitable for complex or sensitive substrates.[7][8]

Detailed Experimental Protocols

Protocol 1: Transesterification from Ethyl Ester (High-Yield Final Step)

This protocol is adapted from established procedures and assumes the availability of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[9]

  • Reagents & Materials:

    • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

    • Methanol (MeOH), anhydrous

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • Deionized Water (for workup)

  • Procedure:

    • To a suspension of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous methanol, add potassium carbonate (1.2 eq).

    • Stir the suspension and heat to 55 °C under a reflux condenser for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane). The product should have a different Rf value than the starting ethyl ester.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the methanol.

    • To the resulting residue, add deionized water and stir the suspension for 15-20 minutes to dissolve the inorganic salts.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the product in a vacuum oven at 60-65 °C for at least 3 hours.

    • Expected Yield: 90-100%.[9] The product is often pure enough for subsequent use without further purification.

Protocol 2: Fischer Indole Synthesis (General Guideline)

This is a generalized protocol and requires optimization for temperature and catalyst choice.

fischer_protocol cluster_0 Step 1: Hydrazone Formation (Optional Isolation) cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification s1_1 Dissolve 2-hydrazinopyridine derivative (1.0 eq) in Ethanol or Acetic Acid s1_2 Add Methyl Pyruvate (1.0-1.1 eq) s1_1->s1_2 s1_3 Stir at RT or gentle heat (40-60°C) until TLC shows consumption of hydrazine s1_2->s1_3 s2_1 Add crude/purified hydrazone to pre-heated acid catalyst (e.g., PPA or ZnCl₂) s1_3->s2_1 Proceed with crude or purified hydrazone s2_2 Heat under inert atmosphere (e.g., 120-160°C) s2_1->s2_2 s2_3 Monitor reaction by TLC s2_2->s2_3 s3_1 Cool reaction mixture s2_3->s3_1 Upon completion s3_2 Quench carefully into ice-water s3_1->s3_2 s3_3 Basify with NaOH or NH₄OH to pH > 8 s3_2->s3_3 s3_4 Extract with organic solvent (e.g., EtOAc, DCM) s3_3->s3_4 s3_5 Purify by column chromatography s3_4->s3_5

Sources

Technical Support Center: Purification of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This resource is tailored for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity.

Understanding the Molecule: Chromatographic Profile

This compound is a member of the azaindole family, a class of compounds of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring, imparts a unique set of physicochemical properties that directly influence its behavior during chromatographic purification.

  • Polarity: The presence of the pyridine nitrogen, the pyrrole NH group, and the methyl ester functionality makes the molecule moderately polar.

  • Basicity: The pyridine nitrogen atom (pKa of the parent pyridine is ~5.2) provides a basic handle, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This is a primary cause of peak tailing and potential degradation.[2]

  • Solubility: While specific solubility data is not extensively published, azaindole derivatives generally exhibit moderate solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

Potential Impurities

A common synthetic route to this compound is the transesterification of the corresponding ethyl ester (Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate).[3] Therefore, key potential impurities to consider during purification are:

  • Unreacted Starting Material: Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Hydrolysis Byproduct: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

  • Other Reaction-Specific Side Products: Depending on the specific synthetic methodology employed.

Troubleshooting Guide: Flash Column Chromatography

This section addresses common issues encountered during the flash column chromatography of this compound on silica gel.

Issue 1: Significant Peak Tailing or Streaking

Question: I am observing significant peak tailing for my compound on a silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I fix it?

Answer:

  • Probable Cause: The basic pyridine nitrogen in your molecule is strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to be retained longer, resulting in a "tailing" effect.[2]

  • Solutions:

    • Incorporate a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2]

      • Triethylamine (Et₃N): A common choice. Add 0.1-1% (v/v) to your eluent.

      • Ammonia Solution: A 1-10% solution of ammonia in methanol can be used as the polar component of your mobile phase (e.g., in a DCM/MeOH system).[2]

    • Switch to a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]

      • Reversed-Phase Silica (C18): For highly polar compounds where normal-phase chromatography is challenging, reversed-phase chromatography is an excellent alternative.[5]

Issue 2: Poor Separation from Starting Material (Ethyl Ester)

Question: My product and the starting ethyl ester are co-eluting or have very close Rf values on TLC, making separation by column chromatography difficult. How can I improve the resolution?

Answer:

  • Probable Cause: The methyl and ethyl esters have very similar polarities, leading to poor separation with standard solvent systems.

  • Solutions:

    • Optimize the Mobile Phase:

      • Try Different Solvent Systems: If you are using an ethyl acetate/hexanes system, consider switching to a dichloromethane/methanol system or another combination with different selectivity.[6]

      • Shallow Gradient Elution: Employ a very slow, shallow gradient of the polar solvent. This can often improve the separation of compounds with similar polarities.

    • Improve Column Packing and Loading:

      • Dry Loading: To ensure a narrow starting band, dry load your sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to a free-flowing powder before loading it onto the column.[7]

      • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Issue 3: Compound is Not Eluting from the Column or Low Recovery

Question: My compound seems to be stuck on the column, and I am getting very low recovery after purification. What could be happening?

Answer:

  • Probable Causes:

    • Irreversible Adsorption/Decomposition: The compound may be irreversibly binding to the acidic silica gel or decomposing on the column.[4]

    • Insufficiently Polar Mobile Phase: The chosen eluent may not be strong enough to elute your polar compound.[8]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour before eluting. Any new spots that appear may indicate decomposition on silica.[9]

    • Use a Deactivated Stationary Phase: As mentioned in Issue 1, use silica treated with a basic modifier or switch to alumina.

    • Increase Mobile Phase Polarity: If your compound is stable but not eluting, significantly increase the polarity of your mobile phase. A gradient up to 10-20% methanol in dichloromethane may be necessary. For very polar compounds that still do not elute, reversed-phase chromatography is recommended.[8]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Flash Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography.
Mobile Phase A Ethyl Acetate in Hexanes (Gradient)Good starting point for moderately polar compounds.
Mobile Phase B Methanol in Dichloromethane (Gradient)Effective for more polar compounds.
Basic Additive 0.1 - 1% Triethylamine (Et₃N)To mitigate peak tailing by neutralizing acidic silanols.[2]
Loading Technique Dry LoadingEnsures a narrow sample band and improves resolution.[7]
Step-by-Step General Protocol for Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the target compound in the chosen eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring a uniform and bubble-free bed.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity based on your TLC analysis. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions containing the desired product and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase HPLC for the final purification? A1: Absolutely. Reversed-phase HPLC is an excellent method for achieving high purity, especially for polar compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.[5]

Q2: My compound is not UV-active. How can I monitor the purification? A2: While this compound is expected to be UV-active due to its aromatic structure, for non-UV-active compounds, you can use TLC staining with a general stain like potassium permanganate or ceric ammonium molybdate to visualize the spots. For preparative HPLC, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

Q3: What is the best way to remove residual triethylamine after the column? A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If it persists, a mild acidic wash of the combined organic fractions (e.g., with dilute HCl or saturated ammonium chloride solution) during workup, followed by drying and evaporation, can remove the triethylamine. Be cautious, as your compound's stability to acid should be considered.

Q4: I see a new spot on my TLC after letting the crude material sit in the loading solvent (DCM). What should I do? A4: This suggests that your compound may be unstable in that particular solvent, potentially due to trace acidity. It is advisable to either use a different, less acidic loading solvent or to dry-load the sample immediately after dissolving it. You can also add a small amount of a base like triethylamine to the loading solvent to stabilize your compound.

Visual Workflow and Decision-Making

Chromatography Method Selection

MethodSelection start Crude Sample of this compound tlc Run TLC in EtOAc/Hexanes & DCM/MeOH start->tlc rf_check Rf > 0.1 and good spot shape? tlc->rf_check normal_phase Proceed with Normal-Phase Flash Chromatography rf_check->normal_phase Yes no_retention Compound at solvent front or baseline? rf_check->no_retention No tailing Significant Tailing? normal_phase->tailing tailing->normal_phase No add_base Add 0.1-1% Et3N to Mobile Phase tailing->add_base Yes rp_chrom Consider Reversed-Phase (C18) Chromatography no_retention->rp_chrom

Caption: Decision tree for selecting the appropriate chromatography method.

Troubleshooting Workflow for Poor Separation

Troubleshooting start Poor Separation/Overlapping Peaks check_loading Review Sample Loading Technique start->check_loading check_gradient Evaluate Elution Gradient start->check_gradient check_solvent Assess Solvent System start->check_solvent dry_load Implement Dry Loading check_loading->dry_load If wet loaded shallow_gradient Run a Shallower Gradient check_gradient->shallow_gradient change_solvent Switch to a Different Solvent System (e.g., DCM/MeOH) check_solvent->change_solvent

Caption: A workflow for troubleshooting poor separation in column chromatography.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • HPLC Method Development and Validation. ijrpr. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Method Development HPLC. Interchim. Available at: [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. ResearchGate. Available at: [Link]

  • Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. lookchem. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Available at: [Link]

  • Methyl 1h-pyrrolo[2,3-b]pyridine-3-carboxylate (C9H8N2O2). PubChemLite. Available at: [Link]

  • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester. BuyersGuideChem. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of 7-azaindole derivative synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this critical heterocyclic scaffold. As a privileged structure in numerous biologically active compounds, the efficient synthesis of 7-azaindole derivatives is of paramount importance. However, the inherent electronic properties of the pyrrolopyridine ring system often lead to challenging side reactions.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during various synthetic routes, explains the underlying mechanisms of side product formation, and offers field-proven protocols to mitigate these challenges.

Table of Contents

  • Challenges in Classical Indole Syntheses

    • The Fischer Indole Synthesis: Taming Tar Formation and N-N Bond Cleavage

    • The Madelung Synthesis: Navigating High Temperatures and Cyclization Failures

    • The Bartoli Indole Synthesis: Understanding Grignard Reagent Stoichiometry and Byproducts

    • The Batcho-Leimgruber Synthesis: Addressing Reductive Cyclization Issues

    • The Hemetsberger-Knittel Synthesis: Managing Azide Precursors and Decomposition

    • The Reissert Synthesis: Overcoming Limitations with Electron-Deficient Systems

  • Common Side Reactions Across Syntheses

    • Dimerization: Prevention and Mitigation Strategies

    • Regioselectivity in N-Alkylation: Controlling N-1 vs. C-3 Functionalization

  • Purification Strategies

  • References

Challenges in Classical Indole Syntheses

The adaptation of classical indole syntheses to the azaindole core is often non-trivial due to the electron-deficient nature of the pyridine ring. This section addresses common pitfalls and their solutions for several named reactions.

The Fischer Indole Synthesis: Taming Tar Formation and N-N Bond Cleavage

The Fischer indole synthesis, a cornerstone of indole chemistry, is notoriously challenging when applied to the synthesis of azaindoles, often resulting in low yields and significant tar formation.[1]

Question: My Fischer indole synthesis using a pyridylhydrazine is producing a low yield of the desired 7-azaindole and a large amount of black, intractable tar. What is causing this, and how can I prevent it?

Answer:

This is a frequent and frustrating issue. The primary culprits are the harsh acidic conditions and high temperatures typically employed, which can lead to several competing side reactions and decomposition pathways.

Causality of Side Reactions:

  • Protonation of the Pyridine Ring: The pyridine nitrogen in your pyridylhydrazine starting material is basic and can be protonated by the acid catalyst. This deactivates the ring, making the key[2][2]-sigmatropic rearrangement step of the Fischer synthesis electronically unfavorable.[1]

  • N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of side products instead of the desired cyclization.

  • Polymerization and Tar Formation: The highly acidic and often high-temperature conditions can cause the starting materials, intermediates, and even the final product to polymerize, resulting in the formation of intractable tars.

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Acid Catalyst Strong Brønsted acids (H₂SO₄, HCl) leading to extensive tarring.Switch to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂. Polyphosphoric acid (PPA) can also be effective, particularly for less reactive substrates.Lewis acids can coordinate with the carbonyl group, facilitating the reaction without excessively protonating and deactivating the pyridine ring.
Temperature High temperatures (reflux in high-boiling solvents) causing decomposition.Start with milder conditions (e.g., 80-100 °C) and gradually increase the temperature while monitoring the reaction by TLC or LC-MS. Consider microwave-assisted synthesis for rapid heating and potentially improved yields in shorter reaction times.Lower temperatures can disfavor decomposition and polymerization pathways, which often have higher activation energies than the desired cyclization.
Solvent High-boiling, coordinating solvents may not be optimal.Experiment with less coordinating, high-boiling solvents like diphenyl ether or Dowtherm A.These solvents provide high temperatures while minimizing unwanted interactions with the catalyst and intermediates.
Substrate Electron-donating groups on the pyridylhydrazine.If possible, introduce an electron-withdrawing group on the pyridine ring to decrease its basicity. Alternatively, consider a different synthetic route if the substrate is particularly problematic.Reducing the basicity of the pyridine nitrogen can lessen its propensity for protonation, thereby facilitating the desired reaction pathway.

Preventative Protocol: Modified Fischer Synthesis for 7-Azaindoles

This protocol utilizes a milder Lewis acid catalyst to minimize tar formation.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the pyridylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature or gentle heat (50-60 °C) until hydrazone formation is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step.

  • Cyclization:

    • To the crude hydrazone, add anhydrous zinc chloride (ZnCl₂, 2.0 eq).

    • Heat the mixture neat or in a high-boiling solvent (e.g., diphenyl ether) to 180-220 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and partition between ethyl acetate and aqueous NaOH.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

The Madelung Synthesis: Navigating High Temperatures and Cyclization Failures

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. While effective for some 7-azaindoles, the harsh conditions can be a significant drawback.[3]

Question: I am attempting a Madelung synthesis to prepare a 7-azaindole derivative, but I am observing either no reaction or decomposition of my starting material. What are the likely issues?

Answer:

The classical Madelung synthesis requires very high temperatures (200-400 °C) and a strong base, which can be problematic for many substrates.[3]

Causality of Side Reactions:

  • Thermal Decomposition: The required high temperatures can lead to the decomposition of sensitive starting materials and products.

  • Insufficient Acidity of the Methyl Group: The intramolecular cyclization requires the deprotonation of the methyl group ortho to the amide. If this proton is not sufficiently acidic, the reaction will not proceed.

  • Incomplete Cyclization: Even if deprotonation occurs, the subsequent intramolecular nucleophilic attack might be slow or reversible, leading to low yields.

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Temperature Decomposition at high temperatures.Employ the Madelung-Houlihan variation using a stronger, metal-mediated base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). This can lower the reaction temperature to a range of -20 to 25 °C.The use of stronger bases allows for deprotonation at much lower temperatures, thus avoiding thermal decomposition.
Base Incomplete reaction with traditional bases like sodium ethoxide.Switch to a stronger base such as n-BuLi or LDA.These stronger bases are more effective at deprotonating the less acidic methyl group of the pyridine ring.
Substrate Electron-withdrawing groups on the N-acyl portion can make the amide proton more acidic and favor deprotonation there, potentially hindering the desired cyclization.Consider modifying the acyl group to be less electron-withdrawing.This can help to direct the base to the desired methyl group.

Madelung-Houlihan Variation Protocol for 7-Azaindole Synthesis:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-acyl-2-amino-3-methylpyridine starting material (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to -20 °C and slowly add n-butyllithium (2.2 eq) while maintaining the temperature below -10 °C.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Bartoli Indole Synthesis: Understanding Grignard Reagent Stoichiometry and Byproducts

The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2]

Question: My Bartoli synthesis of a 7-azaindole is giving a low yield, and I am isolating a carbonyl compound as a byproduct. What is happening?

Answer:

The Bartoli synthesis has a specific stoichiometry requirement for the Grignard reagent, and deviation from this can lead to incomplete reaction and the formation of byproducts.

Causality of Side Reactions:

  • Insufficient Grignard Reagent: The reaction requires three equivalents of the vinyl Grignard reagent. The first equivalent reacts with the nitro group to form a nitroso intermediate, the second adds to the nitroso group, and the third acts as a base in the final aromatization step.[2][4] Using less than three equivalents will result in an incomplete reaction.

  • Formation of Carbonyl Byproducts: The magnesium salt formed from the initial addition of the Grignard reagent to the nitro group liberates a carbonyl compound upon aqueous workup.[2] This is an inherent part of the reaction mechanism.

  • Lack of Ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group, as this steric bulk is thought to facilitate the key[2][2]-sigmatropic rearrangement.[2]

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Stoichiometry Low yield due to incomplete reaction.Ensure that at least three equivalents of the vinyl Grignard reagent are used.This is necessary to drive the reaction to completion through all the mechanistic steps.
Substrate No reaction or low yield with an unsubstituted nitropyridine.If possible, introduce a sterically bulky group ortho to the nitro group on the pyridine ring.This will facilitate the[2][2]-sigmatropic rearrangement, which is often the rate-limiting step.
Temperature Side reactions at higher temperatures.Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the Grignard reagent.This helps to control the reactivity of the organometallic reagent and minimize side reactions.
The Batcho-Leimgruber Synthesis: Addressing Reductive Cyclization Issues

This two-step synthesis produces indoles from o-nitrotoluenes and is particularly useful for preparing a variety of substituted azaindoles.[5]

Question: During the reductive cyclization step of my Batcho-Leimgruber synthesis of a 7-azaindole, I am observing the formation of a 2-aminopyridylethylamine byproduct. How can I avoid this?

Answer:

The formation of this byproduct arises from the over-reduction of the enamine intermediate.

Causality of Side Reactions:

  • Reduction of the Enamine Double Bond: During the catalytic hydrogenation step, the double bond of the enamine intermediate can be reduced in addition to the nitro group, leading to the formation of a saturated side product.[6]

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Reducing Agent Over-reduction with strong reducing agents or harsh hydrogenation conditions.Use a milder reducing agent such as iron in acetic acid or sodium dithionite. If using catalytic hydrogenation (e.g., Pd/C, H₂), carefully control the reaction time and temperature.Milder reducing agents can selectively reduce the nitro group without affecting the enamine double bond.
Catalyst Raney nickel can sometimes be too reactive.Consider using palladium on carbon (Pd/C) as the catalyst for hydrogenation.Pd/C is often a more selective catalyst for the reduction of nitro groups in the presence of other reducible functional groups.
The Hemetsberger-Knittel Synthesis: Managing Azide Precursors and Decomposition

This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[7]

Question: The Hemetsberger-Knittel synthesis of my 7-azaindole derivative is giving low yields, and I suspect the azide precursor is unstable. What can I do?

Answer:

The stability of the azide starting material is a known challenge in this synthesis.

Causality of Side Reactions:

  • Decomposition of the Azide Precursor: The 3-aryl-2-azido-propenoic esters can be thermally unstable and may decompose before the desired cyclization occurs.[7]

  • High Temperatures: The thermal decomposition often requires high temperatures, which can also lead to the decomposition of the desired product.[8]

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Temperature Decomposition of starting material and/or product.Use the lowest possible temperature that still allows for the reaction to proceed at a reasonable rate. Microwave irradiation can sometimes provide the necessary energy for the reaction to occur at a lower bulk temperature and for a shorter duration.[9]Minimizing the exposure of the reaction mixture to high temperatures can reduce decomposition.
Reaction Time Prolonged heating leading to decomposition.Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.This prevents the product from decomposing under the reaction conditions.
The Reissert Synthesis: Overcoming Limitations with Electron-Deficient Systems

The Reissert synthesis is another classical method for preparing indoles, but its application to azaindoles can be limited.

Question: I am trying to synthesize a 7-azaindole derivative using the Reissert synthesis, but the initial condensation reaction is not working well. Why is this?

Answer:

The electron-deficient nature of the pyridine ring can hinder the initial condensation step of the Reissert synthesis.

Causality of Side Reactions:

  • Deactivation of the Methyl Group: The electron-withdrawing effect of the pyridine ring reduces the acidity of the ortho-methyl group, making its deprotonation and subsequent condensation with diethyl oxalate more difficult.[10]

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Base Incomplete condensation with sodium ethoxide.Use a stronger base, such as potassium ethoxide, which has been shown to give better results.[10]A stronger base is more effective at deprotonating the less acidic methyl group.
Substrate The inherent electron deficiency of the starting nitropyridine.If possible, introduce an electron-donating group onto the pyridine ring to increase the acidity of the methyl protons.This can make the initial condensation step more favorable.

Common Side Reactions Across Syntheses

Beyond the challenges specific to each named reaction, there are several common side reactions that can occur during the synthesis of 7-azaindole derivatives.

Dimerization: Prevention and Mitigation Strategies

7-Azaindole and its derivatives are known to form hydrogen-bonded dimers, which can complicate reactions and purification.

Question: I am observing a significant amount of a dimeric byproduct in my reaction. How is this formed, and how can I prevent it?

Answer:

Dimerization occurs through hydrogen bonding between the pyrrole N-H of one molecule and the pyridine nitrogen of another.

Mechanism of Dimerization:

Caption: Hydrogen-bonded dimer of 7-azaindole.

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Concentration Higher concentrations favor dimerization.Run the reaction at a lower concentration.This reduces the probability of two molecules encountering each other to form a dimer.
Solvent Non-polar solvents can promote dimerization.Use a polar, hydrogen-bond-accepting solvent like DMF or DMSO.These solvents can compete for hydrogen bonding with the 7-azaindole, thus disrupting dimer formation.
Protecting Group The free N-H of the pyrrole ring is essential for dimerization.Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out subsequent reactions.[9]This eliminates the hydrogen bond donor site, preventing dimerization.
Regioselectivity in N-Alkylation: Controlling N-1 vs. C-3 Functionalization

The alkylation of 7-azaindole can occur at either the pyrrole nitrogen (N-1) or the C-3 position, and controlling the regioselectivity is a common challenge.

Question: I am trying to N-alkylate my 7-azaindole, but I am getting a mixture of N-1 and C-3 alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

The regioselectivity of 7-azaindole alkylation is influenced by a number of factors, including the base, solvent, and the nature of the electrophile.

Factors Influencing Regioselectivity:

Alkylation_Selectivity Start 7-Azaindole Anion N1_Alkylation N-1 Alkylated Product (Thermodynamic) Start->N1_Alkylation Polar Aprotic Solvent (e.g., DMF) Higher Temperature C3_Alkylation C-3 Alkylated Product (Kinetic) Start->C3_Alkylation Less Polar Solvent (e.g., THF) Lower Temperature

Caption: Factors influencing N-1 vs. C-3 alkylation.

Troubleshooting and Optimization Strategies:

Parameter Problem Recommended Solution Rationale
Base/Solvent Mixture of N-1 and C-3 alkylation.For N-1 selectivity, use a strong base like NaH in a polar aprotic solvent such as DMF. For C-3 selectivity, a less polar solvent like THF may be preferred.The more charge-delocalized indolate anion favors C-3 attack (kinetic product), while a more solvated anion in a polar aprotic solvent can favor N-1 attack (thermodynamic product).
Counterion The nature of the counterion can influence regioselectivity.Experiment with different bases (e.g., NaH, KH, Cs₂CO₃) to vary the counterion.The size and coordinating ability of the counterion can affect the aggregation state and reactivity of the azaindole anion.
Protecting Group C-3 alkylation is occurring when N-1 is desired.Protect the C-3 position with a removable group before performing the N-alkylation.This physically blocks the C-3 position, forcing alkylation to occur at N-1.

Purification Strategies

The successful synthesis of 7-azaindole derivatives is often followed by the challenge of purification.

Question: I have a mixture of my desired 7-azaindole product, unreacted starting materials, and several byproducts. What is the best way to purify my compound?

Answer:

The choice of purification technique will depend on the physical properties of your compound and the impurities present.

Common Purification Techniques:

  • Column Chromatography: This is the most common and versatile method for purifying 7-azaindole derivatives. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the 7-azaindole derivative into the aqueous phase. The aqueous phase can then be basified and re-extracted with an organic solvent to recover the purified product.

References

  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1313.
  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Dobbs, A. P., & Jones, K. (1997). The Bartoli Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 123.
  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives from 2-Amino-3-iodopyridine. Organic Letters, 8(15), 3307–3310.
  • Roy, P., Dufresne, C., Lachance, N., Leclerc, J. P., Boisvert, M., Wang, Z., & Leblanc, Y. (2005). The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757.
  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545.
  • Storz, T., Bartberger, M. D., Sukits, S., Wilde, C., & Soukup, T. (2008). The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Synthesis, 2008(02), 201-214.
  • Sun, H., Xiao, L., Li, W., Xie, Q., & Shao, L. (2017). Silver-Catalyzed On-Water Intramolecular Cyclization of Acetylenic Free Amines: A Green Synthesis of 7-Azaindoles and Indoles. Synthesis, 49(21), 4845-4852.
  • Wikipedia contributors. (2023, December 13). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., ... & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2755-2761.
  • Collot, V., Rault, S., & Robba, M. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-503.
  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie/Chemical Monthly, 103(1), 194-204.
  • Wikipedia contributors. (2023, May 29). Hemetsberger indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Iaroshenko, V. O., Vill, V., & Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. The Baran Laboratory, Scripps Research. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimization of Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors[1][2]. However, their synthesis can be challenging, often plagued by issues with yield, regioselectivity, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues. The advice herein is based on established chemical principles and validated protocols from peer-reviewed literature, aiming to provide you with the expertise to diagnose and solve common problems encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of pyrrolopyridines, particularly those involving popular methods like palladium-catalyzed cross-coupling reactions.

Q1: My reaction yield is low or I'm recovering only starting material. What should I investigate first?

Low or no conversion is a common but solvable issue. The cause often lies in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst System: The palladium catalyst and its associated ligand are the heart of most cross-coupling reactions.

    • Causality: The active catalytic species (typically Pd(0)) must be generated and remain stable throughout the reaction. Catalyst deactivation or failure to form the active species will halt the catalytic cycle.

    • Troubleshooting Steps:

      • Catalyst & Ligand Screening: Not all catalyst/ligand combinations are equal. For a Suzuki-Miyaura coupling, if a standard system like Pd(PPh₃)₄ fails, consider more robust, modern systems. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, a combination of Pd(OAc)₂ with a specialized phosphine ligand like RuPhos in tert-butanol was found to be highly effective, achieving 94% conversion in just 5 minutes[3].

      • Pre-catalyst vs. In-situ Generation: Using a pre-formed catalyst (e.g., RuPhos Pd G2) can sometimes give more consistent results than generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand[3].

      • Catalyst Loading: While low catalyst loading is desirable, initial optimization should start higher (e.g., 5-8 mol %) to ensure the reaction proceeds before attempting to reduce the amount[3][4].

  • Sub-optimal Reaction Conditions: Temperature, solvent, and atmosphere are critical parameters.

    • Causality: Solvents influence reactant solubility and catalyst stability. Temperature affects reaction rates but can also promote side reactions or decomposition. Many organometallic reagents and catalysts are sensitive to oxygen and moisture.

    • Troubleshooting Steps:

      • Ensure Anhydrous & Inert Conditions: Use oven-dried glassware and dry solvents. Reactions sensitive to oxygen should be conducted under an inert atmosphere like nitrogen or argon[3][5]. Degassing the reaction mixture (e.g., by sparging with nitrogen for 10 minutes) before adding the catalyst is a critical step[5].

      • Solvent Choice: The solvent plays a crucial role. For Suzuki reactions, ethereal solvents like 1,4-dioxane (often with water) are common[3]. For Buchwald-Hartwig aminations, polar aprotic solvents like dioxane or alcohols (n-butanol, tert-butanol) are often effective[3][5]. The choice of solvent can be critical for success[6].

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it (e.g., to 100-110 °C) can improve the rate. However, be aware that higher temperatures can also increase side product formation[3].

  • Reagent Quality: The purity of starting materials, including the base, is paramount.

    • Causality: Impurities in starting materials can poison the catalyst. The choice and quality of the base are critical for activating the transmetalation step (in Suzuki reactions) or deprotonating the amine (in Buchwald-Hartwig reactions).

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Confirm the identity and purity of your starting materials by NMR or LC-MS.

      • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is common for Suzuki couplings[3][5]. For aminations, a stronger base like sodium tert-butoxide is often required, although its use can sometimes lead to incomplete conversion or side reactions[3].

Workflow: Troubleshooting Low Reaction Yield

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Q2: My reaction produces a mixture of regioisomers. How can I improve selectivity?

Regioisomerism is a common challenge when constructing the pyrrolopyridine core, especially during cyclization steps. Selectivity is often dictated by subtle electronic and steric factors that can be influenced by the choice of reagents.

Potential Causes & Recommended Solutions:

  • Reaction Pathway Control: The mechanism of ring closure can often be directed by additives.

    • Causality: In the condensation of 3-aminopyrrole with unsymmetrical diketones, the reaction can proceed through different pathways leading to distinct regioisomeric pyrrolopyridines. The choice of acid or base can favor one pathway over another.

    • Troubleshooting Steps:

      • Acid/Base Screening: The synthesis of regioisomeric 1H-pyrrolo[3,2-b]pyridines from 3-aminopyrrole demonstrated that Brønsted acids and amines tended to favor one isomer. In contrast, using a combination of a Lewis acid (tin(II) acetate) and a specific base (phthalazine) dramatically reversed the selectivity to favor the other isomer[7].

      • Solvent Effects: The presence of water, sometimes generated in situ from a preceding reduction step, can also alter the reaction pathway and influence regioselectivity[7]. If your reaction is not selective, consider running it under strictly anhydrous conditions or, conversely, adding a controlled amount of a protic solvent.

Q3: I'm observing significant side product formation, such as dehalogenation or dimerization. What can I do?

Side products reduce yield and complicate purification. Common side reactions include reduction of aryl halides (hydrodehalogenation) and formation of dimers.

Potential Causes & Recommended Solutions:

  • Catalyst-Induced Side Reactions: The catalyst system itself can sometimes promote undesired transformations.

    • Causality: Certain palladium catalysts and ligands, particularly under harsh conditions (high temperature, long reaction times), can catalyze the reduction of aryl halides, especially iodides and bromides, in the presence of a hydrogen source.

    • Troubleshooting Steps:

      • Catalyst Choice: In a Suzuki-Miyaura coupling on a chloro-iodopyrrolopyridine, using Pd(PPh₃)₄ minimized the formation of the reduced (de-iodinated) side product compared to other catalyst systems[3]. If you observe significant reduction, switching to a less reactive catalyst or milder conditions is advised.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the product from degrading or participating in further side reactions[8].

  • Reactive Intermediates or Products: The desired product or intermediates may be unstable under the reaction conditions.

    • Causality: Deprotection of certain groups can release reactive species. For example, the removal of an SEM (2-(trimethylsilyl)ethoxymethyl) group releases formaldehyde, which can react with the 4-azaindole product to form dimers[3].

    • Troubleshooting Steps:

      • Control Deprotection Conditions: When removing an SEM group, prolonged exposure to the acidic conditions (TFA) can promote the formation of an undesired 8-membered ring system instead of the intended product. Adhering to tested reaction times (e.g., 2-6 hours at 50 °C) followed by a basic workup is crucial[3][5].

Q4: I'm struggling with the final purification. Any suggestions?

Purification can be a major bottleneck, especially when isomers or byproducts have similar polarities to the desired product.[7]

Potential Causes & Recommended Solutions:

  • Co-eluting Impurities: Byproducts may have very similar chromatographic behavior to your product.

    • Causality: Regioisomers or closely related side products often have nearly identical polarities, making separation by standard silica gel chromatography difficult.

    • Troubleshooting Steps:

      • Chromatography System: If standard silica gel fails, consider alternative stationary phases (e.g., alumina, C18 reverse-phase) or different solvent systems. A shallow gradient elution can sometimes resolve closely-eluting spots.

      • Purification of Intermediates: It is often easier to purify an earlier intermediate in the synthetic sequence than the final product. Ensure all intermediates are pure before proceeding to the next step.

      • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. This was used successfully to obtain high-quality material for biological testing after initial column chromatography[3].

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for a cross-coupling reaction?

The "right" combination is highly substrate-dependent. However, general guidelines exist. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a classic, reliable choice for many substrates[3]. For more challenging couplings (e.g., with aryl chlorides or hindered substrates), modern Buchwald-type ligands (e.g., RuPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often superior[3]. For Buchwald-Hartwig aminations, these same advanced ligands are typically required, often in combination with a strong base like NaOtBu[3]. Screening a small set of catalysts and ligands is the most effective empirical approach.

Q2: How critical is the choice of base and its stoichiometry?

The base is not a spectator. In Suzuki reactions, it facilitates the formation of the active boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice and amount are critical.

  • Stoichiometry: Typically, 2-3 equivalents of base are used to ensure the reaction goes to completion[5].

  • Type: For Suzuki, mild inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For amination, stronger bases like NaOtBu or LHMDS are often necessary. The choice can impact yield; for example, using NaOtBu in one amination gave an inferior result compared to other conditions[3].

Q3: What are some common synthetic strategies for building the pyrrolopyridine core?

Beyond functionalizing a pre-existing core, several classical methods are used to construct the pyrrole ring onto a pyridine scaffold (or vice versa). These include:

  • Paal-Knorr Synthesis: Condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10][11]

  • Hantzsch Synthesis: Reaction of a β-ketoester with ammonia and an α-haloketone.[9][10][12]

  • Knorr Synthesis: Condensation of an α-amino ketone with a compound containing an activated methylene group.[9][12] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Data & Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Cross-Coupling

Reaction: 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine with (4-(hydroxymethyl)phenyl)boronic acid.[3]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Product (%)Key Side Products (%)
1Pd₂(dba)₃ (2.5)XPhos (6)K₂CO₃Dioxane/H₂O801878Unknown Impurity (4%)
2Pd₂(dba)₃ (2.5)XPhos (6)K₂CO₃Dioxane/H₂O601865Unknown Impurity (12%)
3Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O802283C-2 Reduction (5-8%)
4Pd(PPh₃)₄ (8)-K₂CO₃Dioxane/H₂O902283Di-arylation (6%)

This table illustrates that while the XPhos system was faster, the Pd(PPh₃)₄ catalyst provided a cleaner reaction profile with a good yield, albeit requiring higher temperatures and longer reaction times to avoid specific impurities.

Workflow: General Suzuki-Miyaura Cross-Coupling Protocol

SuzukiWorkflow Setup 1. Add pyrrolopyridine halide, boronic acid, and base to oven-dried flask. Solvent 2. Add degassed solvent (e.g., Dioxane/Water). Setup->Solvent Degas 3. Purge with inert gas (e.g., N2) for 10 min. Solvent->Degas Catalyst 4. Add Pd catalyst (e.g., Pd(PPh3)4). Degas->Catalyst Heat 5. Heat to desired temp (e.g., 80-100 °C). Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS until completion. Heat->Monitor Workup 7. Cool, perform aqueous workup, and extract. Monitor->Workup Purify 8. Purify by column chromatography. Workup->Purify

Caption: A standard experimental workflow for a Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[3]

  • To an oven-dried reaction vessel, add the pyrrolopyridine halide (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol %).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[5]

  • To an oven-dried reaction vessel, add the pyrrolopyridine halide (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., Cs₂CO₃, 3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.1 equiv.), and the ligand (e.g., BINAP, 0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for SEM-Deprotection[3][5]

  • Dissolve the SEM-protected pyrrolopyridine (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the mixture at 50 °C for 2-6 hours.

  • Monitor the reaction by TLC/LC-MS to observe the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in tetrahydrofuran (THF) and add a 25% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously at room temperature overnight.

  • Evaporate the THF and filter the resulting precipitate.

  • Wash the solid with water and n-pentane.

  • If necessary, purify further by silica gel column chromatography.

References

  • De Rosa, M., & Arnold, D. (2015). Synthesis of Pyrrolopyridines from 3-Aminopyrrole. The Journal of Organic Chemistry, 80(23), 12288–12299. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals, 16(5), 743. Available from: [Link]

  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available from: [Link]

  • Kumar, A., & Siddiqui, H. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1). Available from: [Link]

  • Fryer, R. I., et al. (1965). Pyrrolopyridines. IV. Synthesis of Possible Intermediates. The Journal of Organic Chemistry, 30(2), 567-570. Available from: [Link]

  • Karlsson, J., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(13), 4743. Available from: [Link]

  • Nagy, T., et al. (2021). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative. ResearchGate. Available from: [Link]

  • Rojas-León, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4104. Available from: [Link]

  • Reddy, G. S., et al. (2020). Optimization of Reaction Conditions. ResearchGate. Available from: [Link]

  • Zepeda-Velázquez, C., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2659. Available from: [Link]

  • Wikipedia contributors. (2024). Pyrrole. Wikipedia. Available from: [Link]

  • Maslivets, A. N., et al. (2019). Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Zhao, J., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • Goti, G., et al. (2020). Optimization of the Reaction Conditions. ResearchGate. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Kumar, A., et al. (2021). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Organic & Biomolecular Chemistry, 19(39), 8461-8466. Available from: [Link]

  • SG Sir. (2022, January 17). pyrrole synthesis and reactions. YouTube. Available from: [Link]

  • Niculescu, A., & Meltzer, R. I. (2016). An Update on the Synthesis of Pyrrolo[7][12]benzodiazepines. Molecules, 21(2), 154. Available from: [Link]

  • Wójcik, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(21), 7247. Available from: [Link]

  • Zhao, J., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Li, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1035352. Available from: [Link]

  • Bozorov, K., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2911. Available from: [Link]

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Materials Chemistry B, 11(44), 10243-10255. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and practical solutions for common purification challenges associated with this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the work-up and purification of this compound.

Q1: My crude ¹H NMR spectrum is complex, showing more than just the product. What are the likely impurities from the synthesis?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the transesterification of the corresponding ethyl ester using potassium carbonate in methanol.[1] Based on this and other potential side reactions, likely impurities include:

  • Unreacted Starting Materials: Residual ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a common impurity if the reaction has not gone to completion.

  • Hydrolysis Product: The corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, can form if water is present, leading to the hydrolysis of the methyl ester.[2] This impurity is acidic and can often be removed with a basic aqueous wash.

  • N-Oxidation Products: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods.[3][4][5] This can lead to the formation of the corresponding N-oxide derivative, which will have a significantly different polarity.

  • Isomeric Impurities: Depending on the synthetic precursors, formation of structural isomers of the pyrrolopyridine core may occur.[6] These can be particularly challenging to separate due to their similar chemical properties.

  • Residual Reagents: Inorganic salts, such as potassium carbonate from a transesterification reaction, are common.[1] These are typically removed by an aqueous work-up.

Q2: After a standard silica gel column, my product is still not pure. A persistent impurity peak is visible in the HPLC and NMR. What are my next steps?

A2: This is a classic challenge, often caused by a co-eluting impurity with a polarity very similar to your desired product, such as a structural isomer.[6] A single chromatographic step may be insufficient. Consider the following multi-step purification strategy:

  • Change the Stationary Phase: The acidic nature of silica gel can interact strongly with the basic pyridine moiety.[6] Switching to a neutral stationary phase like alumina (neutral, Brockmann I) can alter the elution order and may resolve the co-eluting species.

  • Modify the Mobile Phase: If you are using a standard ethyl acetate/hexane system, consider adding a small amount of a more polar solvent like methanol (e.g., 0.5-2% in dichloromethane) to increase solvent strength. For basic compounds like this, adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can deactivate the acidic sites on the silica gel, leading to improved peak shape and potentially better separation.[6]

  • Employ Recrystallization: If your product is a solid, recrystallization is an exceptionally powerful technique for removing small amounts of impurities. This can be performed either before or after column chromatography.

  • Reversed-Phase Chromatography: For highly challenging separations, consider preparative reversed-phase HPLC (C18 stationary phase) using a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA to ensure good peak shape.

Q3: My yield is low after column chromatography, and I see significant streaking on the TLC plate. What is causing this?

A3: Significant streaking (tailing) and low recovery from a silica gel column are hallmark signs of strong, undesirable interactions between your compound and the stationary phase.[6] The basic nitrogen on the pyridine ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can sometimes lead to irreversible adsorption or even degradation of the product on the column.

Troubleshooting Steps:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 0.5% triethylamine.[6] This neutralizes the most acidic sites and minimizes tailing.

  • Use Neutral Alumina: As mentioned in Q2, switching to neutral alumina is an excellent alternative that avoids the acidity issues of silica gel altogether.[6]

  • Check Compound Solubility: Ensure your crude material is fully dissolved in a minimum amount of loading solvent before applying it to the column.[6] If the compound precipitates at the top of the column, it will lead to poor separation and streaking.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of this compound.

Q1: What is the recommended starting point for flash column chromatography?

A1: Flash column chromatography on silica gel is the most common and effective method for primary purification.[7] A well-chosen solvent system is critical and should first be determined by thin-layer chromatography (TLC).

Stationary PhaseRecommended Mobile Phase System (Gradient Elution)Target Rf on TLC
Silica Gel (230-400 mesh)Start with 20% Ethyl Acetate in Hexanes, gradually increasing to 80-100% Ethyl Acetate.0.25 - 0.35
Silica Gel (230-400 mesh)Start with 100% Dichloromethane, gradually adding 1-5% Methanol.0.25 - 0.35
Neutral AluminaSimilar systems to silica, but polarity may need adjustment. Always screen with TLC first.0.3 - 0.4

Q2: Is recrystallization a viable purification method for this compound?

A2: Absolutely. If your compound is obtained as a solid and is >90% pure after chromatography, recrystallization is an ideal final step to achieve high purity. The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.

Recommended Solvent Systems for Recrystallization:

  • Ethyl Acetate / Hexanes

  • Methanol / Water

  • Acetone / Hexanes

  • Dichloromethane / Pentane

Q3: How should I perform the initial work-up after synthesis to make purification easier?

A3: A thorough work-up is crucial for removing inorganic salts and highly polar impurities, which simplifies the subsequent chromatography.

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If methanol was the solvent, concentrate it in vacuo.[1]

  • Partition: Dilute the residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water.[1]

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x) to remove salts like K₂CO₃.

    • Saturated aqueous sodium chloride (Brine) (1x) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q4: Which analytical techniques are essential to confirm the final purity and identity?

A4: A combination of techniques is necessary to unambiguously confirm the structure and purity of your final compound.

  • ¹H and ¹³C NMR: Confirms the chemical structure, identifies the presence of the correct functional groups, and can be used to detect and identify residual solvents or other impurities.[6][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of your compound, confirming its identity. The LC trace is also a highly sensitive method for assessing purity and detecting trace impurities.[6][9]

  • HPLC (High-Performance Liquid Chromatography): An HPLC purity analysis with UV detection provides a quantitative measure of purity (e.g., "% area under the curve").[10] This is often a requirement for compounds intended for biological screening.

Visualized Workflows and Protocols
Troubleshooting Logic for Purification

This diagram outlines a decision-making process for troubleshooting common purification challenges.

TroubleshootingWorkflow start Crude Product Obtained check_nmr Analyze Crude by ¹H NMR / TLC start->check_nmr is_clean Is it >95% Pure? check_nmr->is_clean complex_mixture Complex Mixture / Multiple Spots? is_clean->complex_mixture No final_product Pure Final Product is_clean->final_product Yes column_chrom Perform Flash Column Chromatography on Silica Gel complex_mixture->column_chrom Yes recrystallize Recrystallize Product complex_mixture->recrystallize No, one major impurity analyze_fractions Analyze Fractions by TLC / LC-MS column_chrom->analyze_fractions is_pure_after_col Is Product Pure? analyze_fractions->is_pure_after_col streaking Streaking or Low Yield? is_pure_after_col->streaking No is_pure_after_col->final_product Yes optimize_chrom Optimize Chromatography: - Add 0.5% Et₃N to eluent - Switch to Alumina - Try different solvent system streaking->optimize_chrom Yes coelution Co-eluting Impurity? streaking->coelution No optimize_chrom->column_chrom coelution->recrystallize Yes recrystallize->final_product

Caption: A troubleshooting decision tree for purification.

Standard Operating Protocol: Flash Column Chromatography

ColumnProtocol cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. Determine Eluent System via TLC (Rf ~0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (dissolved in min. solvent or dry-loaded) pack->load elute 4. Elute with Mobile Phase (isocratic or gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate final Pure Product evaporate->final

Caption: Workflow for flash column chromatography.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: On a silica gel TLC plate, test various solvent systems (e.g., gradients of ethyl acetate in hexanes). The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Pooling and Concentration: Once the pure fractions are identified, combine them in a round-bottom flask and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of your impure solid in a test tube. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum recovery, you may then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities. Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 241, 112093.
  • Kappe, C. O. (2019). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 11(34), 5559-5562.
  • Wang, C., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Gorrod, J. W., & Damani, L. A. (1979). The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. Xenobiotica, 9(4), 219-226.
  • Kovács, E. R., et al. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 60(1), 1-8.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. Molecules, 24(21), 3865.
  • Gapa, A., et al. (2019). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 76(5), 829-838.

Sources

troubleshooting low conversion in 7-azaindole esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry

Welcome to the technical support center for 7-azaindole esterification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Low conversion or yield in the esterification of 7-azaindole carboxylic acids is a common yet solvable issue. This document provides a structured, in-depth troubleshooting guide based on established chemical principles and field-proven insights.

Our approach is built on a logical, cause-and-effect analysis of the reaction system. We will explore common failure modes, from suboptimal reaction conditions to overlooked side reactions, and provide clear, actionable protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the esterification of 7-azaindole carboxylic acids.

Question 1: My standard Fischer esterification (H₂SO₄/ROH) is showing less than 10% conversion. What is the likely cause?

Answer: The primary cause is often the deactivation of the 7-azaindole ring system under strongly acidic conditions. The lone pair on the N7 nitrogen of the pyridine ring is basic and becomes protonated by strong acids like sulfuric acid. This protonation places a positive charge on the heterocyclic system, which deactivates the carboxylic acid group towards nucleophilic attack by the alcohol, thereby impeding the reaction.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure your acid catalyst is used in catalytic, not stoichiometric, amounts.

  • Alternative Acid Catalysts: Switch to milder acid catalysts such as p-toluenesulfonic acid (p-TSA) or use solid-supported acids like Amberlyst-15, which can sometimes reduce the extent of deactivating protonation.

  • Consider Alternative Methods: Fischer esterification is often not the ideal method for this substrate. We strongly recommend moving to a coupling agent-based approach (see Question 2).

Question 2: I've switched to a carbodiimide coupling (DCC or EDC) with DMAP, but my conversion is still stalled around 50%. What's going wrong?

Answer: This is a very common scenario. While carbodiimide coupling is the correct direction, several factors can lead to stalled reactions:

  • Incomplete Activation: The formation of the O-acylisourea intermediate from the carboxylic acid and the carbodiimide is the rate-limiting step. If your 7-azaindole carboxylic acid has poor solubility in the chosen solvent, its effective concentration is low, leading to slow and incomplete activation.

  • Hydrolysis of the Intermediate: The O-acylisourea intermediate is highly moisture-sensitive. Trace amounts of water in your solvent or on your glassware will hydrolyze it back to the starting carboxylic acid, directly reducing your yield.

  • Side Reactions: The activated intermediate can react with another molecule of the starting carboxylic acid to form an anhydride, which may be less reactive towards the alcohol.

  • DMAP Stoichiometry: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for this reaction, acting as an acyl transfer agent. Using substoichiometric amounts can lead to a slow and incomplete reaction.

Troubleshooting Flowchart:

G start Stalled Carbodiimide Coupling (<50% Conversion) q1 Is the reaction mixture fully homogeneous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions strictly anhydrous? a1_yes->q2 sol_solubility Improve Solubility: - Switch to a more polar aprotic solvent (e.g., DMF, NMP). - Gently warm the reaction (e.g., to 40 °C). a1_no->sol_solubility a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 What is the stoichiometry of DMAP? a2_yes->q3 sol_anhydrous Ensure Anhydrous Conditions: - Use freshly distilled, dry solvents. - Flame-dry glassware under vacuum. - Run the reaction under an inert atmosphere (N₂ or Ar). a2_no->sol_anhydrous a3_sub Catalytic (<0.2 eq) q3->a3_sub Substoichiometric a3_stoich Stoichiometric (1.0-1.2 eq) q3->a3_stoich Sufficient sol_dmap Increase DMAP to 1.0-1.2 equivalents. This can significantly accelerate the reaction, especially with hindered alcohols. a3_sub->sol_dmap

Caption: Troubleshooting logic for stalled carbodiimide couplings.

Question 3: My reaction seems to work, but my isolated yield is very low after chromatography. Where is my product going?

Answer: Low isolated yield despite good conversion points to issues with the workup or purification. The 7-azaindole nucleus can be problematic during purification for two main reasons:

  • Chelation with Silica Gel: The pyridine nitrogen (N7) and the indole nitrogen (N1) can act as a bidentate ligand, causing the compound to chelate to the acidic silanol groups on the surface of silica gel. This leads to significant streaking, poor separation, and loss of product on the column.

  • Product Solubility: The ester product may have significantly different solubility properties compared to the starting carboxylic acid, potentially leading to precipitation or difficulty in extraction during the aqueous workup.

Troubleshooting Purification:

  • Deactivate Silica Gel: Before running your column, pre-treat the silica gel by flushing it with a solvent mixture containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or pyridine in your eluent system. This neutralizes the acidic sites and significantly improves recovery.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel for purification, as these are less prone to acidic interactions.

  • Workup pH: During the aqueous workup, ensure the pH of the aqueous layer is carefully controlled to be neutral or slightly basic (pH 7-8) before extraction to ensure your ester product is in its neutral form and partitions effectively into the organic layer.

Part 2: Advanced Troubleshooting & Alternative Protocols

If the initial troubleshooting steps do not resolve the issue, a more robust or alternative coupling strategy may be required.

Problem Scenario: Esterification of a sterically hindered 7-azaindole carboxylic acid is failing.

When either the carboxylic acid or the alcohol is sterically bulky, standard carbodiimide methods can fail due to the difficulty of the nucleophilic attack. In these cases, more powerful activation methods are necessary.

Recommended Solution: Yamaguchi Esterification

The Yamaguchi esterification is an excellent method for synthesizing sterically hindered esters. The reaction proceeds by first forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is a highly reactive acylating agent. This intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.

Yamaguchi Esterification Mechanism:

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Transfer & Esterification A 7-Azaindole-COOH + Et₃N C Highly Reactive Mixed Anhydride A->C + B 2,4,6-Trichlorobenzoyl Chloride B->C + F Final Ester Product C->F + D Alcohol (R'-OH) D->F + E DMAP (Stoichiometric) E->F Catalyzes

Caption: Two-step workflow of the Yamaguchi esterification.

Detailed Protocol: Yamaguchi Esterification of 7-Azaindole-3-carboxylic Acid

This protocol provides a detailed, step-by-step methodology for the esterification of a model substrate, 7-azaindole-3-carboxylic acid, with a generic alcohol (R-OH).

Materials:

  • 7-Azaindole-3-carboxylic acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.3 eq)

  • Alcohol (R-OH) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 eq)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 7-azaindole-3-carboxylic acid (1.0 eq) and anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Anhydride Formation: Add triethylamine (1.3 eq) to the solution and stir for 5 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 1 hour.

  • Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene. Add this solution to the reaction mixture from step 2 via cannula.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% Et₃N in the eluent.

Part 3: Data Summary & Key Parameter Comparison

The choice of esterification method can significantly impact reaction outcomes. The table below summarizes key parameters for the discussed methods.

MethodTypical Catalyst/ReagentTemperature (°C)Key AdvantageCommon Pitfall
Fischer Esterification H₂SO₄ (catalytic)60 - 100Inexpensive, simple setupDeactivation of azaindole ring by protonation; low conversion.
Carbodiimide Coupling EDC/DCC, DMAP (catalytic)0 - 25Mild conditions, good functional group toleranceMoisture sensitivity, incomplete conversion, formation of urea byproducts.
Steglich Esterification DCC, DMAP (stoichiometric)0 - 25Effective for many substratesRequires stoichiometric DMAP, potential for side reactions.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP25Excellent for sterically hindered substrates.Requires stoichiometric base and DMAP, more complex setup.

References

  • Title: The Fischer-Speier Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Yamaguchi Esterification Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (also known as Methyl 4-azaindole-2-carboxylate). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active agents.[1] However, its fused aromatic system, comprising an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a unique reactivity profile that can lead to stability challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during laboratory use. It is designed to provide researchers, scientists, and drug development professionals with the expertise to anticipate and resolve stability-related issues, ensuring the integrity and success of their experiments.

Section 1: General Handling, Storage, and Purity Assessment

This section covers the foundational aspects of working with the compound, from initial receipt to long-term storage.

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

Answer: Proper storage is critical to prevent degradation. The primary concerns are oxidation, hydrolysis, and light exposure. The pyrrolo[3,2-b]pyridine core, particularly the pyrrole moiety, is susceptible to atmospheric oxidation.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize contact with oxygen.

  • Temperature: Keep refrigerated at 2-8°C. For long-term storage (>6 months), storage at -20°C is recommended.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Store in a tightly sealed container in a desiccated environment. The ester functional group is sensitive to moisture, which can lead to slow hydrolysis.

A summary of these conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich pyrrole ring.
Light Protect from light (Amber Vial)Prevents photochemical degradation.
Moisture Tightly sealed, desiccated environmentMinimizes hydrolysis of the methyl ester.
Q2: My solid sample, which was initially off-white, has turned yellow or brown. What is causing this, and can I still use it?

Answer: Discoloration is a common visual indicator of degradation, most often due to oxidation. The formation of colored byproducts is typical for many indole and azaindole derivatives when exposed to air and light over time.[2][3]

Causality:

  • Oxidation: The electron-rich pyrrole ring can be oxidized, leading to the formation of highly conjugated, colored impurities. This process can be accelerated by light and trace metal impurities.

  • Polymerization: Trace acidic or radical species can initiate slow polymerization of the molecule.

Actionable Advice: The material is likely no longer of high purity. Do not use it directly in a reaction where stoichiometry is critical.

  • Assess Purity: Before use, analyze the sample's purity using HPLC-UV and ¹H NMR. Compare the results to the certificate of analysis or a fresh reference standard.

  • Purification: If the purity is compromised but a significant amount of the desired compound remains, consider re-purification by flash column chromatography or recrystallization.

  • Discard: If significant degradation has occurred (e.g., <90% purity), it is best to discard the sample and use a fresh batch to ensure reliable and reproducible results.

Section 2: Troubleshooting in Synthetic Applications

The reactivity of this compound can be a double-edged sword. This section addresses stability issues during chemical transformations.

Q3: I am attempting to hydrolyze the methyl ester to the carboxylic acid using NaOH/MeOH, but I'm getting a complex mixture of products and low yield. What's going wrong?

Answer: Standard, harsh saponification conditions (e.g., high concentrations of NaOH or KOH, elevated temperatures) are often incompatible with the azaindole core. The combination of a strong base and heat can lead to several competing degradation pathways.

Underlying Issues:

  • Ring Instability: The pyrrole ring can be unstable to strong bases, especially at high temperatures, potentially leading to ring-opening or rearrangement products.

  • Competitive Reactions: The pyridine nitrogen can direct side reactions or complex with the desired product.

Recommended Protocol for Saponification: A milder, more controlled hydrolysis is necessary to preserve the heterocyclic core.

  • Reagent Selection: Use Lithium Hydroxide (LiOH) as the base. It is highly effective for ester hydrolysis at lower temperatures.

  • Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1 v/v) is ideal. THF ensures solubility of the starting material, while water is necessary for the hydrolysis.

  • Temperature Control: Run the reaction at room temperature or below (0°C to RT).

  • Monitoring: Monitor the reaction closely by TLC or LC-MS (every 30-60 minutes). The reaction is often complete within 2-4 hours.

  • Work-up: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at 0°C to a pH of ~4-5 to protonate the carboxylate. Extract the product promptly.

G cluster_workflow Recommended Saponification Workflow A Dissolve Ester in THF/H2O B Cool to 0°C A->B C Add LiOH solution B->C D Stir at 0°C to RT C->D E Monitor by LC-MS D->E F Reaction Complete? E->F F->D No G Acidify to pH 4-5 at 0°C F->G Yes H Extract Product G->H

Caption: Workflow for mild ester hydrolysis.

Q4: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving poor yields. Could the starting material be the problem?

Answer: Yes, the structure of this compound presents specific challenges for metal-catalyzed cross-coupling reactions.

Potential Causes and Solutions:

  • Catalyst Poisoning:

    • Problem: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium) of the catalyst. This can act as an inhibitory ligand, deactivating the catalyst and stalling the catalytic cycle.

    • Solution: Increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%). Alternatively, use specialized ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) that can promote the desired catalytic turnover despite the coordinating nitrogen.

  • N-H Reactivity:

    • Problem: The pyrrole N-H is acidic and can be deprotonated by the strong bases typically used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃). The resulting anion can complicate the reaction, and if a halogen is present on the ring, it can participate in unwanted side reactions.

    • Solution: Protect the pyrrole nitrogen before the cross-coupling reaction. Common protecting groups for azaindoles include tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM). These groups can be removed after the coupling step.[1]

  • Starting Material Purity:

    • Problem: As discussed in Q2, any oxidative impurities in your starting material can interfere with the sensitive organometallic species in the catalytic cycle.

    • Solution: Always verify the purity of your this compound by NMR or HPLC immediately before use.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield in Cross-Coupling Cause1 Catalyst Poisoning by Pyridine Nitrogen Start->Cause1 Cause2 Interference from Pyrrole N-H Start->Cause2 Cause3 Poor Starting Material Purity Start->Cause3 Sol1 Increase Catalyst/Ligand Loading or Use Specialized Ligands Cause1->Sol1 Sol2 Protect Pyrrole N-H (e.g., with SEM or Ts) Cause2->Sol2 Sol3 Verify Purity via HPLC/NMR Before Use Cause3->Sol3

Caption: Troubleshooting logic for cross-coupling reactions.

Section 3: Analytical Issues and Degradation Pathways

Even during analysis, the compound can exhibit instability. Understanding potential degradation pathways is key to interpreting analytical data correctly.

Q5: When analyzing my sample by reverse-phase HPLC, I observe peak tailing or the appearance of a new, small peak during the run. What is happening?

Answer: This suggests an on-column interaction or degradation, which is not uncommon for nitrogen-containing heterocycles.

Troubleshooting HPLC Issues:

ObservationPotential CauseRecommended Solution
Peak Tailing Ionic Interaction: The basic pyridine nitrogen can interact with residual acidic silanol groups on the C18 column, causing tailing.Use a mobile phase with a buffer (e.g., ammonium formate or acetate). Add a small amount of a competing base like triethylamine (0.1%) to the mobile phase. Use an end-capped HPLC column.
New Peak Appears On-Column Degradation: If using a mobile phase with a strong acid modifier like Trifluoroacetic Acid (TFA), the compound may be partially degrading on the column.Replace TFA with a milder acid modifier like formic acid (0.1%). Ensure the mobile phase pH is not excessively low (< 2.5).
Broad Peak Tautomerization/Protonation: The compound may exist in multiple protonated states or tautomeric forms in equilibrium on the column, leading to peak broadening.Buffer the mobile phase effectively to ensure a single ionic form predominates. Slightly increasing the column temperature (e.g., to 35-40°C) can sometimes sharpen peaks by accelerating the interconversion.
Q6: What are the most likely degradation pathways for this compound under common laboratory conditions?

Answer: The two most probable degradation pathways are oxidation of the pyrrole ring and hydrolysis of the methyl ester.

  • Oxidative Degradation: Similar to indoles, the electron-rich pyrrole ring is the primary site of oxidation.[2][3] The process is often initiated by air, light, or trace metals. The pathway likely proceeds through hydroxylation at the 3-position to form an oxindole-like intermediate, which can undergo further oxidation or ring-opening.

  • Hydrolytic Degradation: This pathway targets the ester functional group. It is catalyzed by both acid and base and accelerated by heat. The product is the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. While this is often the desired product (see Q3), its unintended formation represents a degradation of the starting material.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Start This compound Ox1 Hydroxylated Intermediate (e.g., 3-hydroxy derivative) Start->Ox1 [O], Air, Light Hyd1 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Start->Hyd1 H₂O, H⁺ or OH⁻ Ox2 Ring-Opened Products Ox1->Ox2 Further Oxidation

Caption: Potential degradation pathways for the title compound.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC, PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC, PubMed Central. Available at: [Link]

  • Microbial Degradation of Indole and Its Derivatives - SciSpace. Available at: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Available at: [Link]

  • Proposed degradation pathways of indole by ozonation - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Azaindole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists. The 7-azaindole scaffold is a privileged structure in modern drug discovery, acting as a bioisostere of indole with often improved pharmacological properties such as enhanced solubility and bioavailability.[1] However, its synthesis, particularly of the valuable 2-carboxylate derivatives, presents unique challenges not encountered with standard indole chemistry.

This document provides in-depth, field-proven insights into alternative synthetic routes, troubleshooting common experimental issues, and answers to frequently asked questions.

Part 1: Core Synthetic Strategies & Protocols

The electron-deficient nature of the pyridine ring in the precursors often renders traditional indole syntheses, like the Fischer or Bartoli methods, inefficient for producing 7-azaindoles.[1] This necessitates specialized and alternative approaches. Below, we detail two robust and versatile methods for accessing 7-azaindole-2-carboxylates.

Question 1: What is a reliable method for synthesizing 7-azaindole-2-carboxylates from simple pyridine aldehydes?

Answer: The Hemetsberger-Knittel synthesis is a powerful and frequently utilized method for this transformation. It proceeds via a two-step sequence involving a Knoevenagel condensation followed by a thermal intramolecular cyclization of a vinylazide intermediate. This method is particularly effective for producing the core 2-carboxylate structure.[2]

The synthesis begins with the condensation of a substituted pyridine-3-carbaldehyde with an azidoacetate ester (e.g., ethyl azidoacetate). This reaction is typically base-catalyzed and forms a vinylazide intermediate. The key to this method is the subsequent thermal cyclization. Upon heating, the vinylazide undergoes denitrogenation (loss of N₂) to form a highly reactive nitrene intermediate. This nitrene then rapidly undergoes an intramolecular C-H insertion into the adjacent C-H bond of the pyridine ring to form the pyrrole ring of the 7-azaindole system.

Hemetsberger_Knittel_Synthesis Start Pyridine-3-carbaldehyde + Ethyl Azidoacetate Step1 Knoevenagel Condensation (Base Catalyst, e.g., NaOEt) Start->Step1 Intermediate Vinylazide Intermediate Step1->Intermediate Step2 Thermal Cyclization (Heat, e.g., Toluene reflux) Intermediate->Step2 Product Ethyl 7-azaindole- 2-carboxylate Step2->Product

Caption: Workflow for the Hemetsberger-Knittel synthesis of 7-azaindole-2-carboxylates.

This protocol is adapted from methodologies described for synthesizing substituted 7-azaindole-2-carboxylates.[2]

  • Step A: Vinylazide Formation

    • To a solution of sodium ethoxide (prepared from 1.2 eq. of sodium in anhydrous ethanol) at 0 °C, add a solution of 5-chloro-pyridine-3-carbaldehyde (1.0 eq.) and ethyl azidoacetate (1.1 eq.) in anhydrous ethanol dropwise.

    • Stir the reaction mixture at 0-5 °C for 4-6 hours, monitoring by TLC for the consumption of the aldehyde.

    • Upon completion, carefully quench the reaction with ice-cold water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude vinylazide is often used directly in the next step without extensive purification.

  • Step B: Thermal Cyclization

    • Dissolve the crude vinylazide intermediate from the previous step in a high-boiling point solvent such as toluene or xylene.

    • Heat the solution to reflux (approx. 110-140 °C) and maintain for 2-4 hours. The evolution of nitrogen gas should be observed. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the release of nitrogen gas and the use of a potentially energetic azide intermediate.

    • Monitor the reaction by TLC until the vinylazide has been completely consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 5-chloro-7-azaindole-2-carboxylate.

Question 2: How can I synthesize diverse 2-substituted 7-azaindoles in a modular fashion?

Answer: A highly versatile and modular approach involves a Palladium-catalyzed Sonogashira coupling followed by a base-mediated intramolecular C-N cyclization . This two-step sequence allows for the introduction of a wide variety of substituents at the 2-position by simply changing the alkyne coupling partner.[3] While this directly yields 2-substituted 7-azaindoles, using a silyl-protected acetylene followed by deprotection and carboxylation, or using a propiolate ester as the coupling partner, can provide access to the desired 2-carboxylate.

The synthesis starts with a readily available 2-amino-3-halopyridine (typically 2-amino-3-iodopyridine for higher reactivity). This substrate undergoes a Sonogashira cross-coupling reaction with a terminal alkyne. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, efficiently forms a C-C bond between the pyridine ring and the alkyne.[3]

The resulting 2-amino-3-(alkynyl)pyridine intermediate is then subjected to a base-mediated cyclization. A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the amino group. The resulting amide anion then attacks the internal carbon of the alkyne in an intramolecular fashion, leading to the formation of the pyrrole ring. The use of a phase-transfer catalyst like 18-crown-6 is often critical to enhance the reactivity of the base, particularly in non-polar solvents like toluene, by sequestering the potassium cation.[3]

Sonogashira_Cyclization Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Step1 Intermediate 2-Amino-3-(alkynyl)pyridine Step1->Intermediate Step2 Intramolecular Cyclization (KOtBu, 18-Crown-6) Intermediate->Step2 Product 2-Substituted 7-Azaindole Step2->Product

Caption: Modular synthesis of 2-substituted 7-azaindoles via a two-step sequence.

This protocol demonstrates the general procedure which can be adapted for various alkynes.[3]

  • Step A: Sonogashira Coupling

    • To a degassed solution of 2-amino-3-iodopyridine (1.0 eq.), phenylacetylene (1.2 eq.), and copper(I) iodide (0.05 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.) and a base like triethylamine (2.5 eq.).

    • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting iodide.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield 2-amino-3-(phenylethynyl)pyridine.

  • Step B: Base-Mediated Cyclization

    • Dissolve the 2-amino-3-(phenylethynyl)pyridine (1.0 eq.) in anhydrous toluene.

    • Add potassium tert-butoxide (KOtBu, 1.5 eq.) and a catalytic amount of 18-crown-6 (0.1 eq.).

    • Heat the mixture to 65 °C and stir for 2-6 hours under an inert atmosphere. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the pure 2-phenyl-7-azaindole. Excellent yields are typically reported for this step.[3]

Part 2: Troubleshooting Guide & FAQs

Question 3: Why is my yield consistently low when attempting to synthesize 7-azaindoles?

Answer: Low yields in 7-azaindole synthesis are a common issue, often stemming from the unique electronic properties of the pyridine precursors.

  • Inappropriate Route Selection: As mentioned, classical indole syntheses like the Fischer indole synthesis often fail or give poor yields because the electron-deficient pyridine ring disfavors the key acid-catalyzed cyclization step.[1][4]

  • Purity of Starting Materials: Ensure your halopyridine, aldehyde, and alkyne starting materials are pure. Impurities can poison catalysts or lead to unwanted side reactions.[4]

  • Sub-optimal Reaction Conditions:

    • For Coupling Reactions: Ensure rigorous exclusion of oxygen, as it can deactivate the palladium catalyst. Use freshly distilled solvents and degas the reaction mixture thoroughly.

    • For Cyclizations: The choice of base and solvent is critical. The combination of KOtBu and 18-crown-6 in a non-polar solvent like toluene is specifically designed to maximize the base strength for the C-N cyclization.[3] Using other bases or polar, protic solvents may be ineffective.

  • Product Instability: The 7-azaindole nucleus can be sensitive to strong acids. Ensure purification methods (e.g., chromatography) are performed using neutral or slightly basic conditions if necessary.

Question 4: I am observing significant side product formation during the Sonogashira coupling step. What is the cause?

Answer: The most common side product in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by:

  • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction setup is truly inert.

  • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

  • Choice of Copper Source: Using a soluble copper(I) source and ensuring it is fresh can improve reaction efficiency.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial. Ensure it is pure and used in sufficient excess to scavenge the HX generated during the reaction.

Question 5: My base-mediated cyclization to form the 7-azaindole is not proceeding. What should I check?

Answer: Failure of the final cyclization step is almost always related to the base or the reaction conditions.

  • Base Quality: Potassium tert-butoxide is highly hygroscopic. Use a fresh bottle or a freshly sublimed batch. Old or wet KOtBu will be significantly less reactive.

  • The Role of 18-Crown-6: Do not omit the 18-crown-6 catalyst. Its role in solubilizing the potassium salt and activating the base is crucial for achieving high yields, especially in solvents like toluene.[3]

  • Anhydrous Conditions: Ensure your solvent (toluene) and reaction vessel are scrupulously dry. Any water present will consume the strong base.

  • Temperature: While the reaction works well at 65 °C, some less reactive substrates may require slightly higher temperatures. However, excessive heat can lead to decomposition.

Comparison of Synthetic Routes
FeatureHemetsberger-Knittel SynthesisSonogashira Coupling & Cyclization
Starting Materials Pyridine-3-carbaldehyde, Ethyl Azidoacetate2-Amino-3-iodopyridine, Terminal Alkyne
Key Reagents Sodium Ethoxide, Heat (Toluene/Xylene)Pd/Cu catalysts, KOtBu, 18-Crown-6
Key Transformation Thermal Nitrene C-H InsertionC-C Coupling followed by C-N Cyclization
Pros Direct route to 2-carboxylates, uses relatively simple starting materials.Highly modular (diverse 2-substituents), generally high-yielding, milder cyclization conditions.
Cons Use of potentially explosive azide intermediates, requires high temperatures, less modular for the 2-position.Requires expensive metal catalysts, sensitive to oxygen and water, multi-step process.
Typical Yields Moderate to GoodGood to Excellent[3]

References

  • Pardasani, R. T., & Pardasani, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10832-10844. [Link]

  • Reddy, T. R., & G, S. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(15), 4166-4191. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 341-363. [Link]

  • Kim, J. S. (2014). Synthesis of Azaindoles. Journal of the Korean Chemical Society, 58(1), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1956-1961. [Link]

  • Al-Tel, T. H. (2005). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Lu, D., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(7), 1046-1051. [Link]

  • Ranjana, M., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Negrie, M., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 100(11), 3891-3918. [Link]

  • An, Y., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11447-11463. [Link]

  • Kumar, A., et al. (2024). Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Organic & Biomolecular Chemistry, 22(10), 2043-2047. [Link]

Sources

Navigating the Labyrinth of 7-Azaindole Chemistry: A Technical Guide to Avoiding Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-azaindole chemistry. As a senior application scientist, I've seen firsthand the immense potential of the 7-azaindole scaffold in medicinal chemistry and the frustrating setbacks that can arise from unexpected rearrangement reactions. This guide is designed to be your companion in the lab, providing in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of 7-azaindole reactions and avoid those troublesome molecular detours.

We will move beyond simple procedural lists to explore the "why" behind experimental choices, empowering you to make informed decisions at the bench. Every piece of advice is grounded in established chemical principles and supported by authoritative literature to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that researchers encounter when working with 7-azaindoles.

Q1: Why is 7-azaindole prone to rearrangement reactions?

The susceptibility of the 7-azaindole core to rearrangement stems from a combination of factors inherent to its electronic structure. The pyridine ring is electron-deficient, which can activate adjacent positions for nucleophilic attack. Conversely, the pyrrole ring is electron-rich and susceptible to electrophilic attack. This electronic duality, coupled with the presence of multiple nitrogen atoms, creates a landscape where various low-energy pathways for isomerization and rearrangement can become accessible under certain reaction conditions.

Q2: What are the most common types of rearrangements I should be aware of?

While a variety of rearrangements are possible, three major types are frequently encountered in 7-azaindole chemistry:

  • Truce-Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, displacing a leaving group.[1][2]

  • Dimroth Rearrangement: A transposition of endocyclic and exocyclic heteroatoms, typically observed in nitrogen-containing heterocycles.[3][4]

  • Directed ortho-Metalation (DoM) Group Dance: A migration of a directing group (often a carbamoyl group) between the N1 and N7 positions of the azaindole ring under metalating conditions.[5][6]

Q3: Can I predict if a planned reaction is likely to result in rearrangement?

While not always perfectly predictable, you can assess the risk of rearrangement by considering the following:

  • Reaction Conditions: Strongly basic or acidic conditions, as well as high temperatures, can provide the energy needed to overcome the activation barrier for rearrangement.

  • Substituent Effects: The electronic nature of the substituents on the 7-azaindole ring can influence the stability of intermediates and transition states, making rearrangement more or less favorable.

  • Reaction Type: Certain reaction classes, such as nucleophilic aromatic substitution on electron-deficient rings or directed metalations, are inherently more prone to specific types of rearrangements.

Troubleshooting Guides: From Problem to Solution

This section provides detailed troubleshooting guides for specific rearrangement issues you might encounter during your experiments. Each guide follows a logical progression from identifying the problem to implementing a solution, complete with mechanistic insights.

Guide 1: The Unwanted Isomer - Tackling the Truce-Smiles Rearrangement

The Problem: You are attempting a nucleophilic aromatic substitution (SNA) on a 7-azaindole derivative, expecting to form a new C-C bond, but you isolate a product where the aryl moiety has migrated. This is a classic sign of a Truce-Smiles rearrangement.[7]

Mechanistic Insight: The Truce-Smiles rearrangement is a base-mediated intramolecular process. In the context of 7-azaindole, a strong base can deprotonate a benzylic position on a substituent, creating a carbanion. This carbanion can then attack an electron-deficient position on the azaindole ring, leading to a spirocyclic intermediate. Subsequent ring-opening and protonation yield the rearranged product.

Visualizing the Truce-Smiles Rearrangement:

Truce_Smiles cluster_0 Desired SNAr Pathway cluster_1 Truce-Smiles Rearrangement Pathway Start_SNAr 7-Azaindole Derivative Intermediate_SNAr Meisenheimer Complex Start_SNAr->Intermediate_SNAr Nucleophilic Attack Start_TS 7-Azaindole Derivative Product_SNAr Desired Product Intermediate_SNAr->Product_SNAr Leaving Group Departure Carbanion Carbanion Formation (Strong Base) Start_TS->Carbanion Deprotonation Spirocycle Spirocyclic Intermediate Carbanion->Spirocycle Intramolecular Attack Rearranged Rearranged Product Spirocycle->Rearranged Ring Opening & Protonation

Caption: Competing pathways: Desired SNAr vs. Truce-Smiles rearrangement.

Troubleshooting and Avoidance Strategies:

Parameter Problematic Condition Recommended Solution & Rationale
Base Use of very strong, non-hindered bases (e.g., n-BuLi, NaH).Switch to a milder or more sterically hindered base such as NaOt-Bu, KHMDS, or Cs₂CO₃. These bases are less likely to deprotonate the benzylic position, thus disfavoring carbanion formation.
Temperature High reaction temperatures.Perform the reaction at lower temperatures (e.g., -78 °C to room temperature). The activation energy for the rearrangement is often higher than that for the desired SNAr, so lower temperatures can kinetically favor the desired pathway.
Solvent Aprotic polar solvents (e.g., DMF, DMSO) that can stabilize the carbanion intermediate.Consider using less polar solvents like THF or toluene, which may not stabilize the carbanion as effectively, thereby slowing down the rearrangement.
Substrate Design Presence of acidic benzylic protons on a substituent.If possible, modify the substrate to remove or increase the pKa of the acidic protons. For example, introduce electron-withdrawing groups on the benzylic carbon to destabilize the carbanion.

Experimental Protocol: Base-Mediated Synthesis of 3,3-Disubstituted Aza-oxindoles via a Truce-Smiles Rearrangement-Cyclization Pathway

This protocol is adapted from a known procedure for the synthesis of aza-oxindoles, which intentionally utilizes the Truce-Smiles rearrangement.[8]

  • To a solution of the starting N-aryl-2-chloro-acetamide derivative (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), add NaOt-Bu (2.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted aza-oxindole.

Guide 2: Ring Scrambling - Mitigating the Dimroth Rearrangement

The Problem: You are performing a reaction on a 7-azaindole derivative, often under acidic or basic conditions, and you observe the formation of an isomer where the ring nitrogens and their substituents have seemingly swapped positions. This is a hallmark of the Dimroth rearrangement.[9][10]

Mechanistic Insight: The Dimroth rearrangement proceeds through a ring-opening/ring-closing mechanism.[4] In acidic or basic media, the heterocyclic ring can be opened to form an intermediate that can then re-close in a different orientation, leading to the rearranged product. The thermodynamic stability of the starting material versus the rearranged product is a key driving force for this transformation.

Visualizing the Dimroth Rearrangement:

Dimroth_Rearrangement Start Substituted 7-Azaindole RingOpening Ring Opening (Acid or Base Catalyzed) Start->RingOpening Intermediate Open-Chain Intermediate RingOpening->Intermediate RingClosure Alternative Ring Closure Intermediate->RingClosure Product Rearranged Isomer RingClosure->Product

Caption: The ring-opening/ring-closing mechanism of the Dimroth rearrangement.

Troubleshooting and Avoidance Strategies:

Parameter Problematic Condition Recommended Solution & Rationale
pH Strongly acidic or basic conditions.Maintain the reaction pH as close to neutral as possible. If an acid or base is required, use the mildest effective reagent and the minimum necessary stoichiometry. Consider using buffered solutions if compatible with the reaction.
Temperature Elevated temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The Dimroth rearrangement is often thermodynamically controlled, and higher temperatures can facilitate reaching the equilibrium that may favor the rearranged product.
Reaction Time Prolonged reaction times.Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time for the rearrangement to occur.
Solvent Protic solvents that can facilitate proton transfer steps in the rearrangement mechanism.If the reaction chemistry allows, consider using aprotic solvents.

Experimental Protocol: Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines

This protocol, which can be susceptible to side reactions if not carefully controlled, highlights the use of acidic conditions in 7-azaindole synthesis.[11]

  • To a solution of the 3-alkynyl-2-aminopyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C, add trifluoroacetic anhydride (TFAA, 1.3 equiv) dropwise.

  • After stirring for 10 minutes, add trifluoroacetic acid (TFA, 1.0 equiv) and allow the mixture to warm to room temperature.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 7-azaindole.

Guide 3: The Wandering Directing Group - Controlling the DoM "Group Dance"

The Problem: You are using a directed ortho-metalation (DoM) strategy with an N-substituted 7-azaindole, but you observe a mixture of products functionalized at different positions, or you isolate a product where the directing group has migrated from one nitrogen to another (e.g., from N7 to N1). This is indicative of a "group dance" rearrangement.[5][6]

Mechanistic Insight: In the presence of strong bases like LDA, a directing group, such as a carbamoyl group, can migrate between the N1 and N7 positions of the 7-azaindole ring. This migration proceeds through an equilibrium, and the position of this equilibrium can be influenced by the thermodynamic stability of the N1 and N7 substituted isomers. Functionalization can then occur from either of these isomeric intermediates.

Visualizing the DoM Group Dance:

DoM_Group_Dance N7_Isomer N7-Substituted 7-Azaindole N1_Isomer N1-Substituted 7-Azaindole N7_Isomer->N1_Isomer Group Dance (Equilibrium) N7_Metalated N7-Isomer (C6-Metalated) N7_Isomer->N7_Metalated DoM N1_Metalated N1-Isomer (C2-Metalated) N1_Isomer->N1_Metalated DoM Product_C6 C6-Functionalized Product N7_Metalated->Product_C6 Electrophilic Quench Product_C2 C2-Functionalized Product N1_Metalated->Product_C2 Electrophilic Quench

Caption: The DoM "group dance" leading to a mixture of regioisomers.

Troubleshooting and Avoidance Strategies:

Parameter Problematic Condition Recommended Solution & Rationale
Temperature Higher temperatures that can facilitate the equilibrium between N1 and N7 isomers.Perform the metalation and electrophilic quench at low temperatures (typically -78 °C) to "freeze out" the equilibrium and favor functionalization of the kinetic, less stable isomer if desired.
Base The choice and stoichiometry of the organolithium base can influence the position of the equilibrium.Carefully screen different bases (e.g., LDA, n-BuLi, s-BuLi) and their equivalents. The optimal base will depend on the specific directing group and desired regioselectivity.
Directing Group Some directing groups are more prone to migration than others.The choice of the directing group is crucial. Carbamoyl groups are known to participate in this "dance". Consider alternative directing groups that may be more conformationally locked or have a stronger preference for one nitrogen over the other.
Reaction Time Longer reaction times can allow the system to reach thermodynamic equilibrium, potentially favoring the undesired isomer.Keep the time between metalation and electrophilic quench as short as possible.

Experimental Protocol: Regioselective C6-Functionalization of 7-Azaindole via DoM

This protocol is designed to favor functionalization at the C6 position by kinetically trapping the N7-substituted intermediate.[5][6]

  • To a solution of the N7-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add a solution of LDA (2.2 equiv) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., iodine, an aldehyde, or a silyl chloride, 2.5-9.0 equiv) as a solution in THF, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the C6-functionalized 7-azaindole.

Conclusion: Mastering the Art of 7-Azaindole Synthesis

The successful synthesis and functionalization of 7-azaindoles is a testament to a chemist's understanding of subtle electronic effects and their ability to control reaction conditions with precision. Rearrangements, while initially frustrating, offer a valuable learning opportunity to deepen our understanding of reaction mechanisms. By carefully considering the factors that drive these transformations and by applying the strategies outlined in this guide, you can significantly increase your success rate and unlock the full potential of this versatile and medicinally important scaffold.

Remember, every reaction is a conversation with your molecules. This guide is intended to help you better understand their language and steer the conversation towards your desired outcome.

References

  • Patel, J., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Patel, J., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]

  • Dey, C., Katayev, D., Ylijoki, K. E. O., & Kündig, E. P. (2012). Aza-oxindole synthesis via base promoted Truce–Smiles rearrangement. Chemical Communications, 48(25), 3064-3066. [Link]

  • Dey, C., Katayev, D., Ylijoki, K. E. O., & Kündig, E. P. (2012). Aza-oxindole Synthesis via Base Promoted Truce-Smiles Rearrangement. PubMed. [Link]

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie, 364(2), 183-226. [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]

  • Truce, W. E., & Kreider, E. M. (1966). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99-215. [Link]

  • Bulusu, M., & Dherange, B. D. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 457-474. [Link]

  • Abdel-Wahab, B. F., Al-Warhi, T. I., & Shaaban, M. R. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(5), 629-638. [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • Truce, W. E., & Ray, W. J. (1959). The Truce-Smiles Rearrangement. Journal of the American Chemical Society, 81(19), 4991-4996. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Halopyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of halopyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical synthetic transformations. The content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the cross-coupling of halopyrrolopyridines, offering explanations for the underlying causes and providing a systematic approach to resolving them.

Question 1: My cross-coupling reaction with a halopyrrolopyridine is sluggish or has failed completely. What are the primary reasons for this?

Answer:

Low or no conversion in the cross-coupling of halopyrrolopyridines is a common hurdle that can often be attributed to a few key factors, primarily revolving around catalyst deactivation and substrate reactivity.

  • Catalyst Poisoning by the Pyrrolopyridine Nitrogen: The nitrogen atom within the pyrrolopyridine ring system possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[1] This is a major deactivation pathway, particularly with nitrogen-rich heterocycles.[2]

  • Inefficient Oxidative Addition: The strength of the carbon-halogen bond plays a crucial role. Chloro- and to some extent bromo-pyrrolopyridines have strong C-X bonds, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[3] This requires highly active catalyst systems to proceed efficiently.

  • Formation of Palladium Black: The appearance of a black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition and aggregation into an inactive, elemental form.[1] This can be caused by a variety of factors including the presence of oxygen, high temperatures, or an inappropriate ligand choice.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interconnected and critical for catalyst stability and activity. An inappropriate combination can lead to catalyst deactivation or slow reaction rates.

Question 2: My reaction mixture is turning black. What does this signify and how can I prevent it?

Answer:

The formation of a black precipitate is the visual evidence of palladium black, which consists of agglomerated, catalytically inactive palladium metal.[1] Its presence is a definitive sign of catalyst decomposition. To prevent this, consider the following:

  • Employ Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the active Pd(0) catalytic species.[1][4] These ligands create a sterically hindered environment around the palladium center, preventing aggregation.

  • Control the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[1] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is paramount.

Question 3: I am observing significant hydrodehalogenation of my halopyrrolopyridine. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired cross-coupled product.[3] This typically occurs when the reductive elimination step is slow, allowing for competing pathways. To suppress this:

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. Bulky, electron-rich ligands that accelerate reductive elimination are preferred.

  • Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of water or hydroxide in the base can be a proton source for hydrodehalogenation.[3]

  • Amine Stoichiometry (for Buchwald-Hartwig reactions): Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to favor the desired amination pathway over hydrodehalogenation.[3]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst and reagent selection for various cross-coupling reactions of halopyrrolopyridines.

FAQ 1: Which palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of a bromopyrrolopyridine?

For Suzuki-Miyaura couplings of bromopyrrolopyridines, a robust starting point is to use a pre-catalyst like XPhos Pd G2 or a combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos .[5] These systems are often effective for challenging nitrogen-containing heterocycles.[5] A common base and solvent system would be K₃PO₄ in a mixture of 1,4-dioxane and water .[5][6]

FAQ 2: I am attempting a Buchwald-Hartwig amination with a chloropyrrolopyridine. Which catalyst system is recommended?

The amination of chloropyrrolopyridines is particularly challenging due to the inertness of the C-Cl bond.[3] Success often requires a highly active catalyst system. Consider using a palladium pre-catalyst such as RuPhos Pd G3 or BrettPhos Pd G3 .[3] These incorporate bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for activating C-Cl bonds. The most common and effective base for this transformation is sodium tert-butoxide (NaOtBu) .[3]

FAQ 3: What are the key considerations for a successful Sonogashira coupling with an iodopyrrolopyridine?

For Sonogashira couplings, the reactivity of the halide is a key factor, with iodides being the most reactive. A standard and effective catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically CuI .[7][8] The reaction is run in the presence of an amine base, such as triethylamine (Et₃N) , which also often serves as the solvent or co-solvent.[7][9] It is crucial to perform the reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[7][10]

FAQ 4: How do I achieve regioselective cross-coupling on a dihalopyrrolopyridine (e.g., 2-bromo-4-chloropyrrolopyridine)?

Achieving regioselectivity is dependent on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[10] Therefore, for a substrate like 2-bromo-4-chloropyrrolopyridine, the coupling will preferentially occur at the more reactive C-Br bond at the 2-position. To enhance selectivity, it is advisable to use milder reaction conditions (e.g., lower temperature) and a catalyst system known for high selectivity.

III. Experimental Protocols & Data

This section provides detailed experimental protocols for common cross-coupling reactions and a table summarizing recommended catalyst systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrrolopyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromopyrrolopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrrolopyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add the chloropyrrolopyridine (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Catalyst Systems for Cross-Coupling of Halopyrrolopyridines
Cross-Coupling ReactionHalogenRecommended Palladium SourceRecommended LigandRecommended BaseCommon Solvent(s)
Suzuki-Miyaura Br, IPd₂(dba)₃ or Pre-catalystXPhos, SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene
ClPre-catalyst (e.g., XPhos Pd G2)XPhos, SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O
Buchwald-Hartwig Br, IPd₂(dba)₃ or Pre-catalystRuPhos, BrettPhosNaOtBu, LHMDSToluene, 1,4-Dioxane
ClPre-catalyst (e.g., RuPhos Pd G3)RuPhos, BrettPhosNaOtBuToluene, 1,4-Dioxane
Sonogashira IPd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DIPEATHF, DMF
BrPd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, cataCXium® AEt₃N, DIPEAToluene, DMF
Heck I, BrPd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile

IV. Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a troubleshooting decision tree.

Palladium Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Nu-M PdII_Nu L-Pd(II)(Ar)(Nu) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu Product RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Decision Tree Start Low or No Conversion Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Black_Precipitate Black Precipitate? Check_Catalyst->Black_Precipitate Optimize_Temp Optimize Temperature: - Lower temperature Check_Conditions->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Optimize_Ligand Optimize Ligand: - Bulky, electron-rich - Use pre-catalyst Black_Precipitate->Optimize_Ligand Yes Hydrodehalogenation Hydrodehalogenation? Black_Precipitate->Hydrodehalogenation No Optimize_Ligand->Inert_Atmosphere Optimize_Base Optimize Base: - High purity, anhydrous - Check stoichiometry Hydrodehalogenation->Optimize_Base Yes No_Side_Reaction Sluggish Reaction Hydrodehalogenation->No_Side_Reaction No Anhydrous_Conditions Ensure Anhydrous Conditions Optimize_Base->Anhydrous_Conditions

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

V. References

  • Sonogashira coupling. In: Wikipedia. ; 2024. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Biscoe MR, Fors BP, Buchwald SL. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2008;130(21):6686-6687.

  • Kim D, Lee H, Park J. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Adv. 2023;13(14):9329-9335.

  • Kim D, Lee H, Park J. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2023.

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2024. [Link]

  • Khan I, Ibrar A, Abbas N, et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2019;24(21):3879.

  • Zhang Y, Li P. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Molecules. 2017;22(12):2128.

  • Dorel R, van der Wal T, Hartwig JF. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J Am Chem Soc. 2020;142(42):17934-17953.

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. 2024.

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2024;29(10):2286.

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Chem Commun. 2023;59(95):14131-14134.

  • Catalyst screening. [a]. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2022;27(19):6619.

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Alterman JL, Kraus GA. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. 2022;54(03):655-657.

  • Alshehri SA. Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions.

  • Photo-induced catalytic halopyridylation of alkenes. Nat Commun. 2021;12(1):6548.

  • Heck reaction. In: Wikipedia. ; 2024. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of the reaction workup, a critical step that significantly impacts the yield and purity of the final product. Here, we address common challenges and provide field-proven insights to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Workup Issues

This section addresses specific experimental issues in a question-and-answer format to rapidly guide you to a solution.

Question 1: After quenching the reaction, my product seems to be stuck in the aqueous layer during liquid-liquid extraction. What's going on?

Answer: This is a common issue stemming from the amphoteric nature of the pyrrolo[3,2-b]pyridine core. The pyridine nitrogen is basic and can be protonated by strong acids, while the pyrrole N-H is weakly acidic.

  • Causality: If your reaction was run under strong acidic conditions (e.g., Fischer-Indole synthesis using strong Brønsted or Lewis acids), the pyridine nitrogen (pKa ~5-6) is likely protonated, forming a salt.[2] This salt is highly soluble in the aqueous layer and will not partition into your organic solvent (e.g., ethyl acetate, dichloromethane).

  • Solution: Before extraction, you must neutralize the reaction mixture. A careful, portion-wise addition of a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is recommended until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[3] This deprotonates the pyridine nitrogen, rendering the molecule neutral and thus, soluble in the organic phase. Avoid using strong bases like sodium hydroxide (NaOH) initially, as this can lead to hydrolysis of your methyl ester product.

Question 2: I've successfully extracted my product into the organic layer, but after evaporation, I'm left with a dark, oily residue instead of a solid. How can I purify this?

Answer: The formation of a dark oil or tar is often indicative of polymeric byproducts, a known issue in syntheses like the Fischer-Indole, especially under harsh acidic and high-temperature conditions.[3] Incomplete reaction or side reactions can also contribute.

  • Immediate Action: Do not discard the oil. It likely contains your desired product. The first step is to attempt to precipitate or crystallize the product. Try dissolving a small amount of the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or hot ethyl acetate) and then adding a non-polar solvent like hexanes or heptane dropwise until turbidity is observed. Cooling this mixture may induce crystallization.

  • Purification Strategy: If direct crystallization fails, column chromatography is the most effective method for purification.[4] The polarity of pyrrolopyridines often requires a polar stationary phase like silica gel and a moderately polar mobile phase.

    • Column Chromatography Parameters:

      Parameter Recommendation Rationale
      Stationary Phase Silica Gel (230-400 mesh) Standard choice for moderately polar compounds.
      Mobile Phase Hexanes/Ethyl Acetate gradient Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. This allows for the separation of non-polar impurities first, followed by your product.

      | TLC Monitoring | Stain with KMnO₄ or use UV light | The pyrrolopyridine ring is UV active. Potassium permanganate stain can help visualize non-UV active impurities. |

  • Pro-Tip: Before committing to a large-scale column, perform small-scale TLC experiments with different solvent systems to find the optimal separation conditions. Sometimes, adding a small percentage of methanol or triethylamine to the eluent can improve separation and reduce tailing on the column.

Question 3: My final yield is consistently low, even though TLC analysis of the crude reaction mixture shows a strong product spot. Where am I losing my compound?

Answer: Low yields after workup can be attributed to several factors during the extraction and purification phases.

  • Incomplete Extraction: As mentioned in Question 1, improper pH adjustment is a primary culprit. Ensure complete neutralization before extraction. Perform multiple extractions (at least 3x) with your organic solvent to maximize the recovery from the aqueous layer.

  • Emulsion Formation: The presence of acidic or basic catalysts and salts can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to separate the two phases.[3]

  • Product Precipitation: After neutralizing the reaction mixture, your product might be sparingly soluble in the aqueous/organic mixture and could precipitate. Visually inspect the flask for any solid material before and after extractions. If a solid is present, it may need to be filtered, washed, and analyzed separately.

  • Adsorption on Drying Agent: While drying the organic layer with agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), some of your polar product can adsorb onto the surface of the drying agent. To minimize this, use a sufficient amount of organic solvent to ensure your product remains dissolved and wash the drying agent with fresh solvent after filtration to recover any adsorbed compound.

Frequently Asked Questions (FAQs)

Q: Why is a brine wash recommended as the final step before drying the organic layer?

A: A brine wash serves two main purposes. First, it helps to break up any minor emulsions that may have formed. Second, and more importantly, it removes the majority of dissolved water from the organic solvent.[3] Water has a lower solubility in a saturated salt solution than in an organic solvent. This "salting out" effect reduces the amount of water that needs to be removed by the solid drying agent, making the drying process more efficient.

Q: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the reaction mixture?

A: It is generally not recommended to use a strong base like NaOH when working with an ester, such as this compound. Esters are susceptible to base-catalyzed hydrolysis, which would cleave your methyl ester to the corresponding carboxylic acid. A milder base like sodium bicarbonate or potassium carbonate is sufficient to neutralize the protonated pyridine ring without significantly risking ester hydrolysis under standard workup conditions.[2][5]

Q: What is the purpose of each step in a standard acid-base extraction workup for this synthesis?

A: The following flowchart and protocol detail a standard workup procedure, explaining the rationale behind each step.

Workup_Flowchart cluster_reaction Reaction cluster_quench Quench & Neutralize cluster_extraction Extraction cluster_wash Washing cluster_final Isolation & Purification Reaction Crude Reaction Mixture (Product, Acid Catalyst, Byproducts) Quench 1. Cool to 0°C 2. Add Saturated NaHCO₃ (aq) (until pH 7-8) Reaction->Quench Neutralize Acid Catalyst Extract Extract with Ethyl Acetate (3x) Quench->Extract Partitioning Organic Combined Organic Layers (Product, Organic Impurities) Extract->Organic Aqueous Aqueous Layer (Salts, Polar Impurities) Extract->Aqueous Wash Wash with Brine (1x) Organic->Wash Brine_Waste Aqueous Brine Waste Wash->Brine_Waste Dry Dry over Na₂SO₄, Filter Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Crude_Solid Crude Solid/Oil Evaporate->Crude_Solid Purify Purify via Column Chromatography or Recrystallization Crude_Solid->Purify Final_Product Pure this compound Purify->Final_Product

Caption: A typical workup workflow for isolating this compound.

Detailed Experimental Protocol: Standard Workup Procedure

This protocol assumes the synthesis was conducted in an acidic medium and requires neutralization.

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C in an ice bath. This helps to control any exotherm during neutralization.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue addition in portions until gas evolution (CO₂) ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel of appropriate size.

    • Add a volume of ethyl acetate (EtOAc) roughly equal to the volume of the aqueous layer.

    • Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts in a clean flask.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of brine (saturated aqueous NaCl) equal to about one-third of the total organic volume. Shake for 30 seconds.

    • Separate the layers and discard the aqueous brine layer.

    • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Isolation and Purification:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the flask to ensure complete transfer of the product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil should be purified, typically by silica gel column chromatography using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

This guide provides a foundational understanding of the workup procedure for this compound. Always consult the specific literature procedure for your synthesis and perform reactions with appropriate safety precautions.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5795-5797. [Link]

  • Khattak, Y., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 421-438. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506. [Link]

  • Panek, J. S., & Moustafa, M. M. (2010). Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor-Acceptor Cyclopropanes. Organic Letters, 12(14), 3242–3245. [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. [Link]

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, stands out as a privileged structure. Its presence in numerous biologically active compounds, including approved therapeutics, underscores its significance. The six isomers of pyrrolopyridine, distinguished by the position of the nitrogen atom in the pyridine ring, each confer unique physicochemical properties that profoundly influence their biological activity. This guide provides an in-depth, objective comparison of the performance of these isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Isomeric Landscape of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. The six possible isomers are pyrrolo[2,3-b]pyridine, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,4-b]pyridine, and pyrrolo[3,4-c]pyridine.[1] This seemingly subtle variation in nitrogen placement leads to significant differences in electronic distribution, hydrogen bonding capacity, and overall molecular geometry, which in turn dictates their interaction with biological targets.

Comparative Biological Activities: A Focus on Anticancer and Kinase Inhibition

Derivatives of various pyrrolopyridine isomers have demonstrated a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties.[1] However, their most prominent and extensively studied application lies in the realm of oncology, particularly as kinase inhibitors.[2]

Anticancer Activity: An Isomer-Specific Phenomenon

The anticancer potential of pyrrolopyridine derivatives is highly dependent on the specific isomeric scaffold. While direct head-to-head comparisons of all isomers in a single study are limited, the available data reveals distinct activity profiles.

For instance, derivatives of pyrrolo[3,2-c]pyridine have emerged as potent inhibitors of FMS kinase, a key target in cancer and inflammatory diseases.[1] In contrast, studies on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole (pyrrolo[3,2-c]pyridine) exhibited potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole (pyrrolo[3,2-b]pyridine, pyrrolo[2,3-c]pyridine, and pyrrolo[2,3-b]pyridine, respectively) isomers showed lower inhibitory activity and selectivity.[3]

The following table summarizes the cytotoxic activity of various pyrrolopyridine derivatives against different cancer cell lines. It is important to note that these are not always direct comparisons of the parent isomers but rather of derivatives from different studies, and experimental conditions may vary.

Pyrrolopyridine IsomerDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 14aMCF7 (Breast)1.7[4]
Compound 18bMCF7 (Breast)3.4[4]
Compound 17HePG2 (Liver)8.7[4]
Compound 17PACA2 (Pancreatic)6.4[4]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)2.31[5]
SPP10H69AR (Lung)3.16[5]
SPP10PC-3 (Prostate)4.2[5]
Kinase Inhibition: A Tale of Selectivity and Potency

The pyrrolopyridine nucleus mimics the purine ring of ATP, making it an excellent scaffold for designing ATP-competitive kinase inhibitors.[2] The position of the nitrogen atom in the pyridine ring plays a crucial role in establishing key hydrogen bond interactions within the kinase hinge region, thereby influencing potency and selectivity.

While 7-azaindole (pyrrolo[2,3-b]pyridine) is the most frequently encountered isomer in the development of kinase inhibitors, other isomers have demonstrated superior efficacy for specific targets.[3] For example, potent inhibitors of c-Met kinase have been developed based on the 4-azaindole (pyrrolo[3,2-b]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds.[3]

The following table presents a comparative overview of the inhibitory activity of different azaindole derivatives against various kinases.

Azaindole IsomerTarget KinaseIC50 (nM)Reference
4-Azaindole c-MetLow nM[3]
5-Azaindole Cdc7Potent Inhibition[3]
6-Azaindole (Lower activity for Cdc7)Lower Inhibition[3]
7-Azaindole c-MetLow nM[3]
7-Azaindole TNIKpIC50 7.37-9.92

Key Signaling Pathways Targeted by Pyrrolopyridine Isomers

Many pyrrolopyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most frequently targeted cascades.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc) ERK->Transcription_Factors Pyrrolopyridine Pyrrolopyridine Isomer Pyrrolopyridine->Raf Pyrrolopyridine->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP2 PDK1->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pyrrolopyridine Pyrrolopyridine Isomer Pyrrolopyridine->PI3K Pyrrolopyridine->Akt Pyrrolopyridine->mTOR

Caption: A general workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.

Principle: The assay measures the enzymatic activity of a purified kinase by quantifying the amount of phosphorylated substrate or the consumption of ATP. A common method involves a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyridine isomer in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the purified kinase, a specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted pyrrolopyridine isomer or vehicle control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that converts the produced ADP to a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Caption: A general workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the levels of specific phosphorylated proteins within a cell, providing evidence of target engagement and pathway modulation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.

Protocol:

  • Cell Lysis: Treat cells with the pyrrolopyridine isomer for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 2. Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein. It is crucial to also probe for the total protein as a loading control.

The comparative analysis of pyrrolopyridine isomers reveals a fascinating landscape of structure-activity relationships. The subtle change in the position of a single nitrogen atom can dramatically alter the biological activity profile of the entire scaffold. While 7-azaindole has been a workhorse in kinase inhibitor design, this guide highlights the immense potential of other isomers to offer superior potency and selectivity against specific targets.

For researchers and drug development professionals, a deep understanding of these isomeric nuances is critical for the rational design of next-generation therapeutics. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds, ensuring data integrity and comparability. As the exploration of the chemical space of pyrrolopyridine isomers continues, we can anticipate the discovery of novel and highly effective therapeutic agents for a multitude of diseases.

References

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. Available from: [Link].

  • Schematic drawing of the PI3K/Akt signaling pathway. The... ResearchGate. Available from: [Link].

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link].

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link].

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link].

  • PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. CUSABIO. Available from: [Link].

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available from: [Link].

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link].

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  • 7 Ways to Study Protein Phosphorylation. RayBiotech. Available from: [Link].

  • Azaindole Therapeutic Agents. PubMed Central. Available from: [Link].

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available from: [Link].

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available from: [Link].

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available from: [Link].

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Springer. Available from: [Link].

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link].

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. Available from: [Link].

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A Spectroscopic Guide: Unraveling the Photophysical Dichotomy of 7-Azaindole and Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isosteres

In the landscape of heterocyclic chemistry and molecular probes, indole stands as a cornerstone. As the chromophoric moiety of the amino acid tryptophan, its spectroscopic signature is fundamental to the intrinsic fluorescence of proteins, making it an indispensable tool for studying protein structure, dynamics, and folding.[1][2] However, the inherent complexity of tryptophan fluorescence, often marked by quenching and complex decay kinetics in aqueous environments, has driven the exploration of more robust alternatives.

Enter 7-azaindole, a structural isostere of indole where the carbon-hydrogen group at the 7-position is replaced by a nitrogen atom.[1][3] This seemingly minor substitution induces a cascade of profound changes in the molecule's electronic structure and excited-state dynamics.[1] The result is a unique photophysical profile, most notably the phenomenon of excited-state proton transfer (ESPT), which is absent in indole and endows 7-azaindole with a remarkable sensitivity to its local environment.[1][4] This guide provides a detailed spectroscopic comparison of these two molecules, offering experimental insights and protocols for researchers in biochemistry, materials science, and drug development.

Structural_Comparison cluster_indole Indole cluster_azaindole 7-Azaindole indole_img azaindole_img

Caption: Chemical structures of Indole and its isostere, 7-Azaindole.

UV-Vis Absorption Spectroscopy: The Initial Photon Encounter

The absorption of UV light by both indole and 7-azaindole is governed by π→π* transitions within the aromatic system. While their spectra are broadly similar, the introduction of the nitrogen atom in 7-azaindole perturbs the molecular orbital energy levels, leading to noticeable differences.

The UV absorption spectrum of 7-azaindole is generally red-shifted (shifted to longer wavelengths) compared to that of indole.[2][5] This is attributed to the electron-withdrawing nature of the pyridinic nitrogen, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies using density functional theory (DFT) have corroborated these experimental findings, providing a reliable model for predicting the electronic spectra of these compounds.[6][7][8]

Table 1: Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)
Indole Cyclohexane~270
Methanol~275
7-Azaindole Water~288
Methanol~285

(Note: Values are approximate and can vary based on specific experimental conditions and literature sources.[2][5][9])

Experimental Protocol: Acquiring UV-Vis Absorption Spectra

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum for comparative analysis.

  • Solvent Selection: Choose a spectroscopic grade solvent in which both compounds are soluble and that is transparent in the desired wavelength range (typically >220 nm for this analysis). Cyclohexane, ethanol, and water are common choices.

  • Sample Preparation: Prepare stock solutions of indole and 7-azaindole of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock, prepare a series of dilute solutions. For quantitative comparison, aim for an absorbance maximum between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law and avoid inner filter effects.[1]

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

    • Place one cuvette in the sample holder and one in the reference holder.

    • Run a baseline correction (autozero) across the desired spectral range (e.g., 220-400 nm).

  • Measurement:

    • Replace the solvent in the sample cuvette with one of the analyte solutions.

    • Record the absorption spectrum.

    • Thoroughly rinse the sample cuvette with the solvent before introducing the next sample.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound under identical solvent conditions.

UV_Vis_Workflow prep Prepare Dilute Solutions (Abs < 1.0) baseline Run Baseline Correction (Solvent vs. Solvent) prep->baseline 1. Instrument Setup measure Record Spectrum (Sample vs. Solvent) baseline->measure 2. Measurement analyze Identify λmax measure->analyze 3. Analysis

Caption: Standard workflow for UV-Vis absorption measurement.

Fluorescence Spectroscopy: A Divergence in Excited-State Fate

The most dramatic spectroscopic differences between indole and 7-azaindole emerge after photoexcitation. While indole exhibits a single, environment-sensitive fluorescence emission, 7-azaindole displays a unique dual fluorescence, a direct consequence of its defining photophysical process: Excited-State Proton Transfer (ESPT).[1][10]

The ESPT Phenomenon in 7-Azaindole

Upon excitation, the electron density in 7-azaindole redistributes, significantly increasing the acidity of the pyrrolic proton (N1-H) and the basicity of the pyridinic nitrogen (N7).[1] This electronic rearrangement creates a driving force for a proton to transfer from N1 to N7. This transfer, however, does not occur in an isolated molecule but requires a "proton wire" or bridge.[10]

  • In non-polar solvents: 7-azaindole readily forms hydrogen-bonded dimers. Upon excitation of the dimer, a concerted double-proton transfer occurs within picoseconds, forming an excited tautomer dimer.[10]

  • In protic solvents (e.g., water, alcohols): Solvent molecules form a bridge between the N1-H and N7 sites, facilitating a solvent-catalyzed proton transfer to form the tautomer.[11][12]

This excited tautomer is a distinct chemical species with its own electronic structure, and its relaxation to the ground state results in a second, significantly red-shifted fluorescence emission. Indole lacks the acceptor nitrogen at the 7-position and therefore cannot undergo this process.

ESPT_Diagram GS_Dimer Ground State Dimer (N-H···N) ES_Dimer Excited State Dimer GS_Dimer->ES_Dimer hν (Absorption) ES_Dimer->GS_Dimer hν' (Normal Fluorescence) ES_Tautomer Excited Tautomer Dimer (N···H-N) ES_Dimer->ES_Tautomer ESPT (~1 ps) GS_Tautomer Ground State Tautomer (unstable) ES_Tautomer->GS_Tautomer hν'' (Tautomer Fluorescence, Red-Shifted) GS_Tautomer->GS_Dimer Proton Transfer

Caption: Jablonski diagram illustrating the ESPT process in a 7-azaindole dimer.

Table 2: Comparative Fluorescence Properties

PropertyIndole7-Azaindole
Emission Profile Single BandDual Bands (Normal + Tautomer)
λem (Normal) ~350 nm (in water)~370-380 nm
λem (Tautomer) N/A~500-530 nm (in alcohols)
Quantum Yield (ΦF) ~0.1-0.3 (solvent dependent)0.023 (in water, monomer)[13]
Key Feature Environment-sensitive quenchingExcited-State Proton Transfer (ESPT)

(Note: Values are highly dependent on solvent, concentration, and temperature.[2])

Experimental Protocol: Time-Resolved Fluorescence Spectroscopy (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is essential for resolving the dynamics of the normal and tautomer species in 7-azaindole.

  • System Setup:

    • Light Source: A pulsed light source with a high repetition rate and short pulse width (e.g., a picosecond diode laser or Ti:Sapphire laser). The excitation wavelength should be chosen to excite the sample (e.g., 290 nm).

    • Sample Chamber: A temperature-controlled cuvette holder.

    • Detector: A high-speed, sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).

    • TCSPC Electronics: A time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to build the fluorescence decay histogram.

  • Sample Preparation: Prepare a dilute solution of the fluorophore with an absorbance of <0.1 at the excitation wavelength to prevent inner filter effects.[1]

  • Measurement:

    • Collect the Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).

    • Excite the sample and collect the fluorescence emission at a specific wavelength (e.g., at the peak of the "normal" emission and then at the peak of the "tautomer" emission) through a monochromator.

    • Acquire data until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts) for good statistics.

  • Data Analysis:

    • Deconvolute the measured decay from the IRF.

    • Fit the decay curve to a multi-exponential decay model. For 7-azaindole, monitoring the tautomer emission may show a "rise time" component corresponding to the rate of its formation via ESPT.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy probes the bonding structure of molecules. The key difference between indole and 7-azaindole lies in the N-H stretching region, which is highly sensitive to hydrogen bonding.

In the solid state, 7-azaindole forms strong, nearly linear N-H···N hydrogen-bonded dimers or layered arrangements.[14] This strong interaction causes the N-H stretching vibration (ν(N-H)) to be significantly red-shifted and broadened compared to that of indole, where hydrogen bonding is typically weaker. The spectra of halogenated 7-azaindole derivatives show similar broad, complex absorption bands in the 3300–2500 cm⁻¹ range, which is characteristic of these doubly hydrogen-bonded dimers.[14] DFT calculations are invaluable for assigning these complex vibrational modes.[14][15]

Table 3: Comparison of N-H Stretching Frequencies

CompoundStateν(N-H) approximate range (cm⁻¹)Characteristics
Indole Solid3400 - 3300Relatively sharp, typical of weaker H-bonds
7-Azaindole Solid3300 - 2500Very broad, red-shifted, complex substructure[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom. The substitution of a C-H group with a more electronegative nitrogen atom in 7-azaindole significantly alters the electronic landscape, leading to predictable changes in the ¹H and ¹³C chemical shifts.

The N7 atom exerts an electron-withdrawing effect, deshielding the adjacent protons and carbons. Therefore, the protons on the six-membered ring of 7-azaindole (H4, H5, H6) will resonate at different chemical shifts compared to their counterparts in indole. DFT calculations have been shown to correlate excellently with experimental NMR data, aiding in the structural characterization and understanding of these electronic effects.[16]

Table 4: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Proton PositionIndole (δ, ppm)7-Azaindole (δ, ppm)Rationale for Difference
H1 (N-H) ~8.10~11.5Highly deshielded due to H-bonding and N7 proximity
H3 ~6.52~6.55Minor change, distant from N7
H4 ~7.65~7.80Deshielded by adjacent N7
H6 ~7.12~7.05Shielded relative to H4/H5 in indole
H8 (new proton) N/A~8.25Proton on pyridine ring, deshielded by N7

(Note: Values are approximate and sourced from typical spectra.[17] Exact shifts are dependent on solvent and concentration.)

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), both indole and 7-azaindole show a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system. Their fragmentation patterns, however, reflect their structural differences.

  • Indole (m/z 117): The characteristic fragmentation pathway for indole involves the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 90, followed by further fragmentation.[18][19][20]

  • 7-Azaindole (m/z 118): The fragmentation of 7-azaindole is also expected to involve the loss of HCN. However, the presence of the pyridine ring offers alternative fragmentation routes, potentially involving rearrangements of the six-membered ring.

Table 5: Key Ions in Electron Ionization Mass Spectrometry

CompoundMolecular Ion (M⁺˙) m/zKey Fragment Ion m/zIdentity of Lost Neutral
Indole 11790HCN
7-Azaindole 11891HCN

Conclusion and Broader Implications

The substitution of a single C-H group with a nitrogen atom transforms indole into 7-azaindole, a molecule with a profoundly different and, in many ways, more versatile spectroscopic toolkit. While sharing a common structural scaffold, their excited-state behaviors diverge completely.

  • Indole remains the quintessential intrinsic probe for studying biomolecules in their native state. Its spectroscopy is a sensitive but complex reporter of local polarity and dynamics.

  • 7-Azaindole , with its hallmark ESPT-driven dual fluorescence, provides an exquisitely sensitive and often ratiometric signal for probing hydrogen-bonding networks, solvent accessibility, and proton transfer phenomena.[1] This has made it and its derivatives, like 7-azatryptophan, powerful tools for investigating protein hydration and enzymatic mechanisms.[2]

Beyond its role as a fluorescent probe, the 7-azaindole scaffold has been recognized as a "privileged structure" in medicinal chemistry. It serves as an effective bioisostere for indole and purine systems, leading to the development of numerous kinase inhibitors for therapeutic applications.[21] Understanding the fundamental spectroscopic differences detailed in this guide is paramount for any researcher looking to leverage the unique properties of these essential heterocyclic molecules.

References

  • Chou, P. T., Yu, W. S., Wei, C. Y., Cheng, Y. M., & Yang, C. Y. (2018). Water-Catalyzed Excited-State Proton-Transfer Reactions in 7-Azaindole and Its Analogues. The Journal of Physical Chemistry B, 122(28), 7143-7154. [Link]

  • Chapman, C. F., Marrone, T. J., Moog, R. S., & Maroncelli, M. (1992). Excited-State Proton Transfer and Hydrogen-Bonding Dynamics in 7-Azaindole: Time-Resolved Fluorescence and Computer Simulation. Eighth International Conference on Ultrafast Phenomena. [Link]

  • Takeuchi, S., Tahara, T. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of Physical Chemistry B, 109(43), 20479-84. [Link]

  • Zhang, J., & Fang, W. H. (2017). The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole. Journal of the American Chemical Society, 139(18), 6396-6402. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1953. [Link]

  • Jian, Y., & Xi, Z. (2009). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleosides, Nucleotides & Nucleic Acids, 28(2), 127-138. [Link]

  • Michalska, D., et al. (2021). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 26(16), 4983. [Link]

  • Korter, T. M., & Pratt, D. W. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of this versatile core. We will dissect the nuanced interplay between chemical structure and biological function, providing not just data, but the strategic rationale behind the molecular design of these compelling compounds. Our discussion will be grounded in experimental evidence, offering a trustworthy and authoritative resource for your research and development endeavors.

The 1H-pyrrolo[3,2-b]pyridine Core: A Scaffold of Therapeutic Promise

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, has emerged as a critical pharmacophore in the development of targeted therapeutics. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with a variety of biological targets. This guide will focus on two prominent areas where 1H-pyrrolo[3,2-b]pyridine derivatives have demonstrated significant potential: as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1) for oncology and metabolic diseases, and as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor for neurological disorders.

Comparative Analysis of 1H-pyrrolo[3,2-b]pyridine Derivatives

A defining feature of drug discovery is the iterative process of modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be highly amenable to this process. Below, we compare the SAR of derivatives across two distinct biological targets.

As Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

ACC1 is a key enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to meet the demands of rapid proliferation. Inhibition of ACC1 is therefore a promising strategy for cancer therapy.[1]

Key Structural Insights for ACC1 Inhibition:

The SAR for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors highlights the importance of specific substitutions on the core scaffold.[1] Our analysis of reported data reveals several critical trends:

  • N-1 Position: Substitution at the N-1 position of the pyrrole ring is crucial for potency. Small alkyl groups, such as methyl and isopropyl, have been shown to be optimal. For instance, the 1-isopropyl derivative 1k demonstrates potent ACC1 inhibition and favorable bioavailability.[1]

  • Carboxamide Moiety: The 3-carboxamide group is a key pharmacophoric element, likely participating in essential hydrogen bonding interactions within the ACC1 active site.

  • Pyridine Ring Substituents: Modifications to the pyridine ring can influence both potency and physicochemical properties.

Table 1: Comparative Activity of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as ACC1 Inhibitors

Compound IDN-1 SubstituentACC1 Inhibition (IC50)Cellular Potency ((¹⁴C)acetate uptake inhibition)
1c MethylPotentSufficient
1k IsopropylPotentSufficient

Data extracted from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]

As GluN2B-Selective Negative Allosteric Modulators (NAMs)

The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. The GluN2B subunit is of particular interest as a therapeutic target.

Key Structural Insights for GluN2B Modulation:

Lead optimization of 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs has focused on enhancing brain penetration and mitigating off-target effects.

  • 1-Position Substituents: Amide-containing substituents at the 1-position have been found to confer good binding affinities.

  • 6-Position Aryl Group: The presence of an aryl group at the 6-position is a common feature. Substitutions on this aryl ring can fine-tune potency and selectivity.

Visualizing the Pathways

To better understand the context in which these derivatives act, we present diagrams of the relevant biological pathways.

fatty_acid_synthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acid Chain Elongation Fatty Acid Chain Elongation Malonyl-CoA->Fatty Acid Chain Elongation Fatty Acid Synthase Palmitate Palmitate Fatty Acid Chain Elongation->Palmitate 1H-pyrrolo[3,2-b]pyridine derivative 1H-pyrrolo[3,2-b]pyridine derivative ACC1 ACC1 1H-pyrrolo[3,2-b]pyridine derivative->ACC1

Caption: The Fatty Acid Synthesis Pathway and the point of inhibition by 1H-pyrrolo[3,2-b]pyridine derivatives.

glutamatergic_synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Vesicle Glutamate Vesicle NMDA Receptor (GluN1/GluN2B) NMDA Receptor (GluN1/GluN2B) Glutamate Vesicle->NMDA Receptor (GluN1/GluN2B) Glutamate Release Ca2+ Influx Ca2+ Influx NMDA Receptor (GluN1/GluN2B)->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling 1H-pyrrolo[3,2-b]pyridine NAM 1H-pyrrolo[3,2-b]pyridine NAM 1H-pyrrolo[3,2-b]pyridine NAM->NMDA Receptor (GluN1/GluN2B) Allosteric Modulation

Caption: A simplified diagram of a glutamatergic synapse showing the site of action for 1H-pyrrolo[3,2-b]pyridine NAMs.

Experimental Protocols: A Foundation for Your Research

To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (A Representative ACC1 Inhibitor)

This protocol is a representative example of the synthesis of this class of compounds.

Workflow Diagram:

synthesis_workflow Starting Material Starting Material Intermediate A Intermediate A Starting Material->Intermediate A Step 1 Intermediate B Intermediate B Intermediate A->Intermediate B Step 2 Final Product Final Product Intermediate B->Final Product Step 3

Caption: General synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carboxamides.

Step-by-Step Protocol:

  • Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core. This is typically achieved through a multi-step sequence starting from commercially available pyridine derivatives. The specific reactions can vary but often involve cyclization strategies to form the pyrrole ring.

  • Step 2: N-isopropylation. The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine core is alkylated using isopropyl iodide or a similar electrophile in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Step 3: Carboxamide formation. The 3-position of the N-isopropyl-1H-pyrrolo[3,2-b]pyridine is first carboxylated, for example, through a Vilsmeier-Haack type reaction followed by oxidation. The resulting carboxylic acid is then coupled with an appropriate amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final carboxamide derivative.

Note: This is a generalized protocol. For specific reaction conditions and purification methods, please refer to the primary literature.[1]

Biological Evaluation: ACC1 Inhibition Assay (Radiometric)

This assay quantifies the inhibitory potential of compounds against ACC1.

Workflow Diagram:

acc1_assay_workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Measure Radioactivity Measure Radioactivity Stop Reaction->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis patch_clamp_workflow Cell Preparation Cell Preparation Pipette Fabrication and Filling Pipette Fabrication and Filling Cell Preparation->Pipette Fabrication and Filling Obtaining a Giga-seal Obtaining a Giga-seal Pipette Fabrication and Filling->Obtaining a Giga-seal Whole-Cell Configuration Whole-Cell Configuration Obtaining a Giga-seal->Whole-Cell Configuration Recording NMDA Currents Recording NMDA Currents Whole-Cell Configuration->Recording NMDA Currents Compound Application Compound Application Recording NMDA Currents->Compound Application Data Analysis Data Analysis Compound Application->Data Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human GluN1 and GluN2B subunits of the NMDA receptor.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an intracellular solution.

  • Obtaining a Giga-seal: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Recording NMDA Currents: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors.

  • Compound Application: After establishing a stable baseline current, co-apply the test compound with the NMDA/glycine solution and record the change in current amplitude.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percent inhibition or potentiation and determine the IC50 or EC50 value. [2][3][4]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutics. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective modulators of diverse biological targets, from metabolic enzymes to ion channels. The detailed experimental protocols provided herein offer a practical foundation for researchers aiming to synthesize and evaluate new analogs.

Future research in this area will likely focus on further refining the selectivity profiles of these compounds, optimizing their pharmacokinetic properties for in vivo applications, and exploring their potential against a wider range of therapeutic targets. The continued application of rational drug design principles, guided by a deep understanding of the SAR of the 1H-pyrrolo[3,2-b]pyridine core, will undoubtedly lead to the discovery of new and effective medicines.

References

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  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. Available at: [Link]

  • ACC1 Assay Service. BPS Bioscience. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

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A Comparative Guide to Molecular Docking of 7-Azaindole Analogs Against Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins implicated in diseases ranging from cancer to viral infections. Its unique electronic properties and ability to act as a bioisostere of indole make it a versatile template for drug design. Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding mechanisms of 7-azaindole analogs and guiding the optimization of their therapeutic potential.

This guide provides an in-depth, comparative analysis of molecular docking studies of 7-azaindole derivatives against three distinct and therapeutically relevant protein targets: Poly (ADP-ribose) polymerase-1 (PARP-1) , Phosphoinositide 3-kinase (PI3K) , and the DEAD-box helicase DDX3 . By examining the nuances of docking protocols and the resulting binding interactions, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the application of this computational method for this important class of compounds.

The Versatility of the 7-Azaindole Scaffold

The 7-azaindole core, with its fused pyridine and pyrrole rings, offers a unique combination of hydrogen bond donor and acceptor capabilities. The pyrrole -NH group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This dual functionality is particularly effective in targeting the hinge region of kinases, a common binding motif for ATP-competitive inhibitors.[1][2] However, its utility extends far beyond kinases, as we will explore in the following case studies.

Comparative Docking Methodologies and Outcomes

To illustrate the application and comparative outcomes of molecular docking for 7-azaindole analogs, we will examine three distinct scenarios. Each case study will detail the experimental workflow, from target and ligand preparation to the specifics of the docking simulation and analysis of the results.

Case Study 1: Targeting PARP-1 with Novel 7-Azaindole Analogs

Poly (ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA damage repair pathway, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[3] A recent study explored a series of novel 7-azaindole analogs as potential PARP-1 inhibitors.[3]

A comparative docking study was performed against multiple crystal structures of PARP-1 to identify the best protein target for the synthesized 7-azaindole ligands.[3] The general workflow for such a study is outlined below.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Select Target Protein (e.g., PARP-1 from PDB) Ligand 2. Prepare Ligand (7-Azaindole Analog) Software 3. Choose Docking Software (e.g., AutoDock Vina, Glide, GOLD) PDB->Software Ligand->Software Grid 4. Define Binding Site (Grid Box Generation) Software->Grid Run 5. Execute Docking (Genetic Algorithm, etc.) Grid->Run Pose 6. Analyze Poses (Binding Energy/Score) Run->Pose Interaction 7. Visualize Interactions (Hydrogen Bonds, Pi-Pi Stacking) Pose->Interaction Validation 8. Experimental Validation (e.g., MTT Assay) Interaction->Validation

Caption: A generalized workflow for molecular docking studies.

For the specific study on PARP-1, the researchers utilized various PARP-1 protein structures with PDB IDs 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU.[3] The 7-azaindole analogs were synthesized and their structures determined by NMR and mass spectrometry.[3] While the specific docking software is not mentioned in the abstract, common choices for such studies include AutoDock, Glide, or GOLD.[4][5][6] The results indicated that the protein structures with PDB IDs 6NRH and 6NRF were the most suitable for docking with their series of 7-azaindole derivatives.[3]

The most active compound from the series, designated as 4g, exhibited a GI50 of 15.56 µM against the MCF-7 breast cancer cell line.[3] The molecular docking studies revealed that these compounds could bind effectively to the PARP-1 target, with 6NRH being a particularly good fit.[3] The interactions typically involve hydrogen bonding and hydrophobic interactions within the enzyme's active site, validating their potential as PARP inhibitors.

Case Study 2: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[7][8] Several studies have successfully employed the 7-azaindole scaffold to develop potent PI3K inhibitors.[9][10]

In a study developing novel dimorpholinoquinazoline-based PI3K inhibitors, molecular docking was used to understand the interaction mechanism of the most active compounds.[7] Here, we outline a representative protocol for docking 7-azaindole analogs into the catalytic site of PI3Kα (p110α subunit).

  • Protein Preparation: The crystal structure of the p110α subunit of PI3Kα is obtained from the Protein Data Bank (e.g., PDB ID: 4TV3).[7] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 7-azaindole analogs are built and optimized using a molecular modeling program.

  • Docking Software and Parameters: A docking program such as Glide (Schrödinger) or AutoDock Vina can be employed.[5][11][12] The binding site is defined based on the location of a co-crystallized ligand or by identifying the ATP-binding pocket.

  • Execution and Analysis: The docking simulation is run, and the resulting poses are ranked based on their docking scores or binding energies. The top-ranked poses are then visually inspected to analyze the key interactions.

Docking studies of 7-azaindole-based PI3K inhibitors have shown that the 7-azaindole core typically forms two crucial hydrogen bonds with the hinge region residue Val882.[9] This bidentate interaction is a hallmark of many kinase inhibitors.[1][2] Further structure-activity relationship (SAR) studies have demonstrated that substitutions at the 3-position of the 7-azaindole ring can significantly impact potency and selectivity.[8][9]

Azaindole_Kinase_Interaction Interaction of 7-Azaindole with Kinase Hinge cluster_kinase Kinase Hinge Region cluster_ligand 7-Azaindole Analog Val882_CO Val882 (C=O) Val882_NH Val882 (N-H) Azaindole_N Pyridine N Val882_NH->Azaindole_N H-bond (acceptor) Azaindole_NH Pyrrole N-H Azaindole_NH->Val882_CO H-bond (donor)

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge residue.

Case Study 3: Inhibition of DEAD-box Helicase DDX3

DDX3, a DEAD-box RNA helicase, is implicated in various stages of RNA metabolism and has emerged as a promising target in oncology.[13] A novel 7-azaindole derivative (7-AID) was designed and evaluated as a potential DDX3 inhibitor.[13]

The study aimed to dock the 7-AID compound, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, into the adenosine-binding pocket of DDX3.[13]

  • Target and Ligand Preparation: The crystal structure of DDX3 (PDB ID: 2I4I) was used as the receptor. The 7-AID ligand was designed and its structure optimized.[13]

  • Docking and Scoring: Molecular docking was performed to analyze the binding efficacy of 7-AID with DDX3.[13] The specific software used was not detailed in the abstract, but the reported docking score suggests a program that provides energy-based scoring functions.

  • Interaction Analysis: The resulting docked pose was analyzed to identify key interactions with residues in the binding pocket.

The docking study yielded a favorable docking score of -7.99 kcal/mol.[13] The 7-AID compound was found to interact with key residues Tyr200 and Arg202 within the Q-motif of the DDX3 binding pocket.[13] These interactions involved π-interactions and hydrogen bonds, indicating a stable binding mode.[13] The in silico findings were supported by in vitro experiments, where 7-AID showed effective inhibitory concentrations against various cancer cell lines.[13]

Comparative Analysis of Docking Studies

The three case studies highlight the adaptability of the 7-azaindole scaffold to different protein targets. A comparative summary of the docking results is presented below.

Target ProteinPDB ID(s)Key Interacting ResiduesDocking Score/Binding EnergyDocking Software (Examples)
PARP-1 6NRH, 6NRF[3]Not specified in abstractNot specified in abstractAutoDock, Glide, GOLD[4][5][6]
PI3Kα 4TV3[7]Val882[9]Not specified in abstractGlide, AutoDock Vina[5][11]
DDX3 2I4I[13]Tyr200, Arg202[13]-7.99 kcal/mol[13]Not specified in abstract

Causality Behind Experimental Choices:

  • Choice of Multiple PARP-1 Structures: Using an ensemble of protein structures for docking in the PARP-1 study accounts for receptor flexibility and increases the chances of finding a relevant binding mode.[3]

  • Focus on the Kinase Hinge Region: For PI3K, targeting the well-defined ATP-binding pocket and the hinge region is a rational approach, as the 7-azaindole scaffold is known to excel as a hinge-binder.[1][2]

  • Targeting the ATP-Binding Pocket of DDX3: In the case of DDX3, an ATP-dependent RNA helicase, targeting the adenosine-binding pocket with a small molecule inhibitor is a logical strategy to disrupt its enzymatic function.[13]

Self-Validating Systems:

Conclusion

Molecular docking is an indispensable tool in the study and development of 7-azaindole analogs as therapeutic agents. The case studies presented here demonstrate that while the general workflow of molecular docking is consistent, the specific choices of protein structure, definition of the binding site, and interpretation of the results are highly dependent on the target protein class and the scientific question being addressed. The 7-azaindole scaffold's ability to form key interactions in diverse binding pockets, from the hinge region of kinases to the ATP-binding sites of helicases and polymerases, underscores its importance in modern drug discovery. By integrating robust computational predictions with rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this versatile molecular framework.

References

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The Azaindole Scaffold: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The azaindole core has solidified its position as a privileged scaffold in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its intrinsic ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases has led to the development of numerous clinical candidates and approved drugs.[1][3] This guide provides a comparative analysis of azaindole derivatives, offering insights into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used to characterize their inhibitory potential.

The Strategic Advantage of the Azaindole Moiety

The defining feature of the azaindole scaffold is the substitution of a carbon atom in the indole ring with a nitrogen atom. This seemingly subtle change dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule. The nitrogen atom in the pyridine ring of the azaindole acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP.[2][4] This inherent binding advantage makes the azaindole a powerful starting point for the design of ATP-competitive kinase inhibitors.[4]

The various positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each present a unique vector for substitution, allowing for fine-tuning of potency and selectivity against specific kinase targets.[5][6] While the 7-azaindole isomer is the most extensively studied, research has demonstrated that other isomers can exhibit superior activity for certain kinases.[6] For instance, derivatives of 5-azaindole have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, whereas 4- and 7-azaindole scaffolds have yielded potent inhibitors of c-Met kinase.[6]

General Mechanism of Azaindole-Based Kinase Inhibition cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Leu, Glu) ATP_pocket ATP Binding Site Azaindole Azaindole Derivative Pyridine N (H-bond acceptor) Pyrrole NH (H-bond donor) Azaindole:f1->Hinge H-bond Azaindole:f2->Hinge H-bond Azaindole->ATP_pocket Occupies ATP ATP ATP->Hinge Competitive Binding

Caption: Competitive binding of an azaindole derivative to the kinase hinge region.

Comparative Inhibitory Activity of Azaindole Derivatives

The versatility of the azaindole scaffold is evident in the broad range of kinases it has been shown to inhibit. The following table summarizes the inhibitory activities of several representative azaindole derivatives against a panel of key kinases implicated in cancer and other diseases.

Compound/Derivative Target Kinase(s) IC50 (nM) Selectivity Notes Reference
Vemurafenib (PLX4032) B-RAF (V600E)31Highly selective for B-RAF V600E mutant.[4]
GSK1070916A Aurora B3.2Potent and reversible ATP-competitive inhibitor.[7][8]
7-azaindole derivative 178c FLT-318Also showed activity against VEGFR2.[5]
4-[4-(alkylsulfonamido)-aryl]-7-azaindole 90 IKK2-~80-fold selectivity over IKK1.[5]
N-nitrobenzenesulfonyl-4-azaindole 63 c-Met20-[5]
JAK inhibitor 97 JAK2, JAK31, 5Potent dual inhibitor.[5]
7-azaindole derivative 160c TrkA-Selective over a panel of 30 other kinases.[2][5]
PI3Kγ inhibitor 28 PI3Kγ40 (cellular)>300-fold selectivity against other class I PI3K isoforms.[9]

Experimental Protocols for Kinase Inhibition Assays

The accurate determination of inhibitory potency (e.g., IC50 values) is fundamental to the characterization of kinase inhibitors. Below are detailed protocols for two common in vitro assay formats.

In Vitro Radiometric Kinase Inhibition Assay

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Purified target kinase

  • Kinase-specific peptide or protein substrate

  • Azaindole derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96-well filter plates

  • 75 mM Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole test compound in kinase assay buffer.

  • In a 96-well plate, add 10 µL of the diluted compound or DMSO (for vehicle control).

  • Add 20 µL of a solution containing the target kinase and its substrate to each well. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash four times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Workflow for Radiometric Kinase Inhibition Assay A Prepare serial dilutions of Azaindole derivative B Add compound/DMSO to 96-well plate A->B C Add Kinase and Substrate solution B->C D Pre-incubate C->D E Initiate reaction with [γ-³³P]ATP D->E F Incubate at 30°C E->F G Stop reaction with Phosphoric Acid F->G H Transfer to filter plate and wash G->H I Add scintillation fluid and count H->I J Calculate % inhibition and IC50 I->J

Caption: Step-by-step workflow of a radiometric kinase inhibition assay.

Non-Radioactive, ELISA-Based Kinase Inhibition Assay (e.g., for p38α MAP Kinase)

This assay format avoids the use of radioactivity and relies on an antibody-based detection of the phosphorylated substrate.

Materials:

  • Recombinant p38α MAP kinase

  • ATF-2 (substrate)

  • Kinase assay buffer

  • ATP

  • Azaindole test compounds

  • DMSO (vehicle control)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4-azaindole test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a mixture containing p38α kinase and ATF-2 substrate in kinase assay buffer. Add 48 µL of this mixture to each well.

  • Pre-incubation: Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 50 µL of ATP solution (e.g., final concentration of 100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of EDTA solution (e.g., final concentration of 50 mM).

  • ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for ATF-2. b. Transfer the reaction mixture to the coated plate and incubate to allow ATF-2 binding. c. Wash the plate to remove unbound components. d. Add the anti-phospho-ATF-2 (Thr71) antibody and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the TMB substrate and allow color to develop. g. Stop the color development with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell-Based Assays: Assessing Functional Inhibition

While in vitro biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by evaluating the compound's ability to inhibit kinase activity within a cellular environment.

A common cell-based assay involves measuring the inhibition of pro-inflammatory cytokine production, such as TNF-α, in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).[10] In this assay, cells are pre-treated with the azaindole compound before being stimulated with LPS. The amount of TNF-α released into the cell culture supernatant is then quantified using an ELISA kit. A reduction in TNF-α levels in the presence of the compound indicates inhibition of the upstream signaling pathway, which is often regulated by kinases like p38 MAP kinase.

Conclusion

The azaindole scaffold continues to be a highly fruitful area of research in the development of kinase inhibitors. The ability to readily synthesize a diverse range of derivatives, coupled with the scaffold's inherent affinity for the kinase hinge region, ensures its continued relevance in drug discovery. The comparative data and detailed methodologies presented in this guide are intended to provide researchers with a solid foundation for the evaluation and optimization of novel azaindole-based kinase inhibitors.

References

  • Rageot, D., B-M. A. B. M. B. C. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z., & Rochais, C. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19967. [Link]

  • Lau, C., et al. (2020). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Zhang, Y., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Rageot, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]

  • Rageot, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Oh, C. H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 883-890. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Wang, X., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6538. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4049-4071. [Link]

  • He, X., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437-1444. [Link]

  • Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]

Sources

Navigating Purity: A Comparative Guide to Analytical Methods for Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key intermediate in the synthesis of various therapeutic agents, is no exception.[1][2][3] Ensuring its purity demands a robust and well-validated analytical strategy. This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.

The selection of an appropriate analytical method is a critical decision, guided by the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or the elucidation of unknown structures.[4] This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

The Analytical Imperative: Why Purity Matters

Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[4][10] These impurities, even at trace levels, can have significant pharmacological or toxicological effects, underscoring the necessity for their stringent control.[10] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure the safety and quality of drug products.[10]

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is a balance of selectivity, sensitivity, accuracy, and the specific information required. The following table summarizes the key performance characteristics of the methods discussed in this guide.

Analytical Method Principle Primary Application Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Purity assay, quantification of known impurities.High resolution, excellent quantitation, robust and widely available.Requires chromophoric analytes, may not be suitable for volatile impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Impurity identification and structural elucidation, quantification of non-chromophoric impurities.High sensitivity and selectivity, provides molecular weight and structural information.[10][11][12][13]Higher cost and complexity, potential for matrix effects.
GC-MS Separation of volatile and thermally stable compounds followed by mass analysis.Analysis of residual solvents and volatile impurities.Excellent for volatile compounds, high sensitivity, extensive spectral libraries for identification.[13]Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard, quantification of major components and impurities.Primary ratio method, provides structural information, non-destructive.[14][15][16][17][18]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for purity determination in the pharmaceutical industry due to its versatility and reliability. The separation is based on the distribution of the analyte between a solid stationary phase (typically packed in a column) and a liquid mobile phase.

The "Why" Behind the Method: Causality in HPLC Method Development

The development of a robust HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For this compound, a reversed-phase approach is typically the most effective.

  • Column Selection: A C18 column is the standard choice for moderately polar compounds like the target analyte. The non-polar stationary phase interacts with the non-polar regions of the molecule, while the polar functional groups have a higher affinity for the mobile phase.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is crucial. The gradient allows for the separation of impurities with a wide range of polarities. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds.

  • Detector Choice: A UV detector is suitable as the pyrrolopyridine core of the molecule contains a chromophore that absorbs UV light. The detection wavelength should be set at the absorption maximum of the analyte to ensure maximum sensitivity.

Experimental Workflow: HPLC Purity Determination

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and sensitive quantification of novel heterocyclic compounds are paramount. Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a member of the 4-azaindole class of compounds, represents a scaffold of significant interest due to its prevalence in pharmacologically active molecules. This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for this compound, offering experimental insights and data-driven recommendations. We will explore the nuances of ionization techniques, predict fragmentation pathways, and contrast the capabilities of mass spectrometry with alternative analytical methodologies.

The Significance of 4-Azaindoles in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged structure in medicinal chemistry. Its isomeric relationship with indole, a cornerstone of many biological molecules, allows it to act as a bioisostere, potentially improving physicochemical properties such as solubility and metabolic stability. This strategic nitrogen incorporation can also introduce new hydrogen bonding capabilities, enhancing target affinity and selectivity. Consequently, a robust analytical toolkit for the characterization of 4-azaindole derivatives is essential for advancing drug discovery programs.

Mass Spectrometry Approaches for the Analysis of this compound

Mass spectrometry stands as a cornerstone technique for the analysis of small molecules due to its exceptional sensitivity, specificity, and ability to provide detailed structural information. The choice of ionization method and analyzer is critical and should be tailored to the analytical question at hand, be it qualitative structural confirmation or quantitative bioanalysis.

Experimental Workflow: A Generalized Approach

A typical workflow for the mass spectrometric analysis of this compound, particularly when coupled with liquid chromatography (LC-MS), is depicted below. This approach allows for the separation of the analyte from complex matrices prior to its introduction into the mass spectrometer.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry Sample Sample in Solution (e.g., plasma, reaction mixture) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Column Reversed-Phase HPLC/UHPLC Column Concentration->LC_Column Injection Ion_Source Ionization Source (ESI or APCI) LC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Triple Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Spectrum Interpretation, Quantification) Detector->Data_Analysis

A generalized workflow for LC-MS analysis.
Ionization Techniques: A Comparative Overview

The initial and most critical step in mass spectrometry is the ionization of the analyte. For a molecule like this compound, with a molecular weight of 176.17 g/mol and the presence of a basic pyridine nitrogen, both soft and hard ionization techniques can be employed, each providing distinct information.

Electrospray Ionization (ESI): The Workhorse for Polar Molecules

ESI is a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules and is the method of choice for LC-MS applications.

  • Mechanism of Ionization: In positive ion mode, the acidic conditions of the mobile phase will readily protonate the basic pyridine nitrogen of the 4-azaindole ring system. This results in the formation of a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 177.1. The low internal energy imparted during this process minimizes in-source fragmentation, typically leading to a clean mass spectrum dominated by the molecular ion.

  • Experimental Protocol for ESI-MS:

    • Sample Preparation: Dissolve the analyte in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of 1-10 µg/mL. The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase will promote protonation.

    • Infusion: For direct infusion analysis, the sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • LC-MS: For chromatographic separation, inject the sample onto a reversed-phase C18 column. A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over several minutes.

    • MS Parameters:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

      • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

Electron Ionization (EI): The Classic Approach for Volatile Compounds

EI is a hard ionization technique that provides extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.

  • Mechanism of Ionization: In the EI source, the analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation, M⁺•, with an m/z of 176.1. The excess energy deposited in the molecular ion leads to predictable bond cleavages.

  • Experimental Protocol for EI-MS (via GC-MS or Direct Insertion Probe):

    • Sample Introduction: The sample must be sufficiently volatile and thermally stable. For GC-MS, a solution of the analyte is injected into the heated injection port. For a solid probe, a small amount of the solid is placed in a capillary tube and introduced directly into the ion source, where it is heated to induce vaporization.

    • MS Parameters:

      • Ionization Energy: 70 eV

      • Source Temperature: 200-250 °C

      • Mass Range: Scan from m/z 40 to 200.

Predicted Fragmentation Patterns

Understanding the fragmentation pathways is key to interpreting the resulting mass spectra.

ESI-MS/MS (Tandem Mass Spectrometry) of the [M+H]⁺ Ion

By selecting the [M+H]⁺ ion (m/z 177.1) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural information.

ESI_Fragmentation M_H [M+H]⁺ m/z 177.1 Fragment_145 [M+H - CH₃OH]⁺ m/z 145.1 M_H->Fragment_145 -32 Da Loss_CH3OH Loss of CH₃OH (Methanol) Fragment_117 [M+H - CH₃OH - CO]⁺ m/z 117.1 Fragment_145->Fragment_117 -28 Da Loss_CO Loss of CO (Carbon Monoxide)

Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The primary fragmentation pathway for the protonated molecule is likely the neutral loss of methanol (CH₃OH) from the ester group, resulting in a fragment ion at m/z 145.1. Subsequent loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 117.1.

EI-MS Fragmentation of the M⁺• Ion

The fragmentation of the radical cation in EI-MS is expected to be more extensive.

EI_Fragmentation M_radical M⁺• m/z 176.1 Fragment_145 [M - •OCH₃]⁺ m/z 145.1 M_radical->Fragment_145 -31 Da Loss_OCH3 Loss of •OCH₃ (Methoxy Radical) Fragment_117 [M - •OCH₃ - CO]⁺ m/z 117.1 Fragment_145->Fragment_117 -28 Da Loss_CO Loss of CO (Carbon Monoxide) Fragment_90 [M - •OCH₃ - CO - HCN]⁺ m/z 90.1 Fragment_117->Fragment_90 -27 Da Loss_HCN Loss of HCN (Hydrogen Cyanide)

Predicted EI-MS fragmentation pathway.

A key fragmentation in EI is the alpha-cleavage, leading to the loss of the methoxy radical (•OCH₃) from the ester, resulting in a prominent ion at m/z 145.1. This acylium ion can then lose carbon monoxide (CO) to form an ion at m/z 117.1. Further fragmentation of the heterocyclic ring system could involve the loss of hydrogen cyanide (HCN), a common fragmentation for pyridine-containing rings, to produce an ion at m/z 90.1.

Summary of Predicted Mass Spectral Data

Ionization ModePredicted Ion (m/z)Proposed Identity
ESI (+)177.1[M+H]⁺
ESI-MS/MS145.1[M+H - CH₃OH]⁺
117.1[M+H - CH₃OH - CO]⁺
EI176.1M⁺•
145.1[M - •OCH₃]⁺
117.1[M - •OCH₃ - CO]⁺
90.1[M - •OCH₃ - CO - HCN]⁺

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical characterization often involves complementary techniques.

Technique_Comparison cluster_MS Provides cluster_NMR Provides cluster_UV_Vis Provides Analyte This compound MS Mass Spectrometry (LC-MS) Analyte->MS NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR UV_Vis UV-Vis Spectroscopy Analyte->UV_Vis MS_Info1 Molecular Weight MS->MS_Info1 MS_Info2 Elemental Composition (HRMS) MS->MS_Info2 MS_Info3 Structural Fragments MS->MS_Info3 MS_Info4 High Sensitivity Quantification MS->MS_Info4 NMR_Info1 Definitive Structure NMR->NMR_Info1 NMR_Info2 Proton/Carbon Connectivity NMR->NMR_Info2 NMR_Info3 Stereochemistry NMR->NMR_Info3 UV_Vis_Info1 Information on Conjugated System UV_Vis->UV_Vis_Info1 UV_Vis_Info2 Quantitative Analysis (Beer's Law) UV_Vis->UV_Vis_Info2

Comparison of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • ¹H and ¹³C NMR: Will provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, allow for the complete assembly of the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can definitively establish the connectivity of the atoms.

  • Experimental Protocol for NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Application: The conjugated pyrrolopyridine ring system of this compound will exhibit characteristic UV absorbance maxima. While not providing detailed structural information on its own, it can be used for quantitative analysis based on Beer's Law and to confirm the presence of the chromophore.

  • Experimental Protocol for UV-Vis:

    • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

    • Measurement: Record the absorbance spectrum over a range of approximately 200-400 nm.

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its characterization. Electrospray ionization is the preferred method for sensitive detection and analysis in complex mixtures, especially when coupled with liquid chromatography. The predicted fragmentation of the protonated molecule involves the loss of methanol and carbon monoxide. For detailed structural confirmation, electron ionization provides a characteristic fragmentation pattern, with the initial loss of the methoxy radical being a key diagnostic fragmentation. While mass spectrometry provides invaluable information on molecular weight and structural fragments, it is most powerful when used in conjunction with NMR for definitive structure elucidation and UV-Vis spectroscopy for quantitative analysis and chromophore confirmation. The selection of the appropriate analytical technique or combination of techniques will ultimately depend on the specific research question and the nature of the sample.

References

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10. [Link]

  • de Meijere, A., von Zezschwitz, P., Nüske, H., Stulgies, B., Wiebeler, A., Kourdioukov, A., ... & Khlebnikov, A. F. (2001). New domino reactions of methylenecyclopropanes. Pure and Applied Chemistry, 73(2), 239-244.
  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(10), 2249–2257. [Link]

A Comparative Guide to the Efficacy of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, largely due to its structural resemblance to the purine ring of ATP, enabling competitive inhibition at the kinase hinge region.[1][2] This guide offers an in-depth comparison of the efficacy of various pyrrolopyridine-based inhibitors against key oncogenic kinases, supported by experimental data. We will delve into the methodologies for assessing their potency and visualize the intricate signaling pathways they modulate.

Comparative Efficacy of Pyrrolopyridine-Based Inhibitors

The therapeutic efficacy of a kinase inhibitor is fundamentally determined by its potency and selectivity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Below, we compare the efficacy of several pyrrolopyridine-based inhibitors against their respective kinase targets.

FMS Kinase (CSF1R) Inhibitors

A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase, a key player in myeloid cell proliferation and differentiation whose dysregulation is implicated in various cancers and inflammatory diseases.[3][4] The data below showcases a clear structure-activity relationship, where modifications to the pyrrolopyridine core significantly impact potency.

Compound IDTarget KinaseIC50 (nM)Reference
1r FMS30[3][4]
1e FMS60[3][4]
KIST101029 FMS96[3][4]

Compound 1r emerged as a highly potent inhibitor, being 3.2 times more potent than the lead compound, KIST101029.[3][4] This highlights the successful optimization of the pyrrolopyridine scaffold for enhanced FMS kinase inhibition.

Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a critical driver of tumorigenesis and metastasis.[5][6] Pyrrolopyridine-pyridone based compounds have demonstrated significant potential in inhibiting Met kinase activity.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 2 Met1.8[7]
Compound 3b MetPotent (exact value not specified)[8]
Compound 20b MetPotent (exact value not specified)[8]

The conformationally constrained 2-pyridone analogue, Compound 2 , exhibits remarkable potency with an IC50 of 1.8 nM.[7] Further structure-activity relationship (SAR) studies led to the development of other potent inhibitors like compounds 3b and 20b .[8]

BRAF Kinase Inhibitors

Vemurafenib, a well-known pyrrolopyridine-based inhibitor, targets the V600E mutant of the BRAF kinase, a common driver in melanoma.[1] Its efficacy is often benchmarked against other BRAF inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference
Vemurafenib BRAFV600ECell-free13 - 31[9]
Vemurafenib A375 cells (BRAFV600E)Cell Viability~248.3[9]
Dabrafenib BRAFV600ECell-free0.7[9]
Encorafenib A375 cells (BRAFV600E)Cell Proliferation4[10]

While Vemurafenib is a potent inhibitor, next-generation inhibitors from different structural classes, such as Dabrafenib and Encorafenib, have demonstrated even lower IC50 values in both biochemical and cell-based assays.[9][10]

ENPP1 Inhibitors

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key regulator of the cGAS-STING pathway, and its inhibition is a promising strategy for cancer immunotherapy. Novel pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent ENPP1 inhibitors.[11][12]

Compound IDTarget EnzymeIC50 (nM)Reference
18p ENPP125.0[11][12]
31 ENPP114.68[13]

Compound 18p , with a pyrrolopyrimidine core, and compound 31 , with a pyrrolopyrimidinone core, both exhibit high potency against ENPP1, demonstrating the versatility of the broader pyrrolopyrimidine scaffold in targeting non-kinase enzymes as well.[11][12][13]

Experimental Methodologies for Efficacy Determination

The reliable comparison of inhibitor efficacy hinges on standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to determine the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Pyrrolopyridine-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a 10-point dose-response curve. A 1:3 dilution series is recommended.

    • Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Cells expressing the target kinase (endogenously or via transfection)

  • Pyrrolopyridine-based inhibitor

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-site specific and total protein antibodies for the substrate

  • ELISA or AlphaLISA-based detection reagents

  • Tissue culture-treated plates

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium and add the medium containing the different concentrations of the inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells with PBS.

    • Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Detection of Substrate Phosphorylation:

    • Transfer the cell lysates to an ELISA or AlphaLISA plate.

    • Add the phospho-specific and total protein antibodies according to the manufacturer's protocol. These assays typically use a sandwich format where two antibodies bind to the target protein.[15]

    • Add the detection reagents and incubate to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the chosen detection method (e.g., colorimetric, fluorescent, or luminescent).

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Signaling Pathway Modulation by Pyrrolopyridine-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for predicting the cellular consequences of inhibition. Below are diagrams of key pathways modulated by the inhibitors discussed.

BRAF/MEK/ERK (MAPK) Signaling Pathway

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Promotes Vemurafenib Vemurafenib (Pyrrolopyridine Inhibitor) Vemurafenib->BRAF Inhibits

Caption: The BRAF/MEK/ERK pathway, a key regulator of cell growth, is often constitutively activated by BRAF mutations in cancer.[1][16][17]

c-Met Signaling Pathway

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT3 STAT3 cMet->STAT3 Activates AKT AKT PI3K->AKT Cell_Outcomes Proliferation, Survival, Motility, Invasion AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes STAT3->Cell_Outcomes Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade, when aberrantly activated, drives tumor growth and metastasis.[5][6][18]

FMS (CSF1R) Signaling Pathway

FMS_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF1R) CSF1->FMS Binds & Activates PI3K_AKT PI3K/AKT Pathway FMS->PI3K_AKT Activates MEK_ERK MEK/ERK Pathway FMS->MEK_ERK Activates SFK Src Family Kinases (SFK) FMS->SFK Activates Cell_Outcomes Survival, Proliferation, Differentiation, Motility PI3K_AKT->Cell_Outcomes MEK_ERK->Cell_Outcomes SFK->Cell_Outcomes Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->FMS Inhibits

Caption: FMS (CSF1R) signaling is crucial for myeloid cell function and is a therapeutic target in cancer and inflammatory diseases.[19][20]

Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The comparative data presented in this guide underscore the importance of subtle structural modifications in achieving desired efficacy against specific kinase targets. The provided experimental protocols offer a standardized framework for evaluating new chemical entities, ensuring data comparability across different studies. As our understanding of the complex signaling networks that drive disease deepens, the rational design of next-generation pyrrolopyridine-based inhibitors will undoubtedly lead to more effective and targeted therapies.

References

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • An overview of the c-MET signaling pathway. PubMed. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. Available at: [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. PMC. Available at: [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]

  • Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. ScienceDirect. Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Kyung Hee University. Available at: [Link]

  • The M-CSF receptor in osteoclasts and beyond. PMC. Available at: [Link]

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  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole in Drug Discovery

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1] Its utility stems from its role as a bioisostere for the indole nucleus, a common motif in biologically active compounds. The strategic substitution of a carbon atom with nitrogen at the 7-position can profoundly influence a molecule's physicochemical properties.[2] This seemingly minor change can introduce a hydrogen bond acceptor, enhance aqueous solubility, and, critically, modulate metabolic stability—often addressing the liabilities of parent indole compounds.[1][2]

However, predicting the metabolic fate of these derivatives is not trivial. The introduction of the nitrogen atom alters the electronic properties of the ring system, potentially opening new avenues for metabolic attack or blocking others.[3] Therefore, a robust and early assessment of metabolic stability is paramount for any research program involving 7-azaindole derivatives. Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately dooming a promising candidate.[4]

This guide provides a comparative framework and detailed experimental protocols for assessing the metabolic stability of 7-azaindole derivatives. We will delve into the underlying enzymatic processes, offer step-by-step methodologies for key in vitro assays, and explain how to interpret the resulting data to make informed decisions in your drug development pipeline.

Understanding the Metabolic Landscape of 7-Azaindoles

The metabolism of 7-azaindole derivatives is primarily hepatic and can be broadly categorized into Phase I and Phase II reactions. A thorough understanding of these pathways is crucial for interpreting stability data and designing more robust molecules.

  • Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups on the parent compound. For 7-azaindoles, the key players are Cytochrome P450 (CYP) enzymes and, importantly, Aldehyde Oxidase (AO).[5][6]

    • CYP-Mediated Oxidation: CYPs are a superfamily of heme-containing monooxygenases located primarily in the liver's endoplasmic reticulum (microsomes).[7][8] They are responsible for the metabolism of approximately 80% of clinical drugs.[8] For 7-azaindoles, CYPs can catalyze various oxidative reactions, including hydroxylation on the aromatic ring or alkyl substituents.[9] The specific CYP isoforms involved (e.g., CYP3A4, CYP2C19, CYP2C9) can vary depending on the derivative's structure.[9][10]

    • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocycles.[6][11] A common metabolic liability for 2-substituted 7-azaindoles is AO-mediated oxidation at the 2-position, forming a 2-hydroxy-7-azaindole metabolite.[6][11] This is a critical consideration, as a compound stable in a microsomal assay (which lacks cytosolic enzymes) might show high clearance in hepatocytes, pointing directly to AO-mediated metabolism.[6]

  • Phase II Metabolism (Conjugation): Following Phase I, the modified compounds can undergo conjugation reactions, where an endogenous polar molecule is attached to increase water solubility and facilitate excretion.

    • Glucuronidation: This is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which are also present in liver microsomes.[12][13] UGTs transfer glucuronic acid to hydroxyl, carboxyl, or amine groups, forming glucuronides.[14] Hydroxylated metabolites of 7-azaindoles are potential substrates for UGTs.[9]

    • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino functions. This can be another relevant pathway for hydroxylated 7-azaindole metabolites.[9]

The interplay between these pathways determines the overall metabolic fate and stability of a given derivative.

Metabolic_Pathways_7_Azaindole Parent 7-Azaindole Derivative Oxidized Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized Excretion Excretion Parent->Excretion Direct (minor) Conjugated Conjugated Metabolite (e.g., Glucuronide, Sulfate) Oxidized->Conjugated UGTs, SULTs (Conjugation) Conjugated->Excretion

Figure 1: Primary metabolic pathways for 7-azaindole derivatives.

Comparative Metabolic Stability: The Impact of Substitution

The bioisosteric replacement of indole with 7-azaindole is a well-established strategy to enhance metabolic stability.[2] The nitrogen atom can reduce the electron density of the ring system, making it less susceptible to oxidative metabolism by CYPs.[3] However, the stability is highly dependent on the substitution pattern around the core.

Scaffold / DerivativeKey FeatureMetabolic Stability (t½ in HLM, min)Primary Metabolic EnzymesReference
Indole Analog Parent Scaffold1.76CYP450[2]
7-Azaindole Analog Bioisosteric Replacement> 100CYP450, AO[1][2]
2-Substituted 7-Azaindole Unblocked C2 PositionVariable, can be lowAldehyde Oxidase (AO)[6][11]
Blocked 2-Position C2-H replaced (e.g., with Me, F)Generally ImprovedCYP450[6][11]
Various Isomers 4-, 5-, 6-AzaindolesVariable, may not improve stabilityCYP450[15]

Note: The data presented is illustrative and compiled from various sources. Direct comparison can be challenging due to differing experimental conditions. However, the general trend of improved stability with the 7-azaindole scaffold over indole, and the specific liability of the 2-position to AO, are frequently reported.[2][3][6]

The key takeaway for researchers is that while the 7-azaindole core can confer stability, the C-2 position is a potential "metabolic soft spot" due to AO-mediated oxidation.[6][11] Early screening in a test system containing cytosolic enzymes is crucial to identify this liability. Strategies to mitigate this include blocking the 2-position with a substituent, though this must be balanced against potential impacts on target potency.[6]

Experimental Protocols for Assessing Metabolic Stability

To obtain reliable and predictive data, standardized in vitro assays are essential. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Causality and Rationale: This assay is a cost-effective, high-throughput method used early in drug discovery to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[7] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYPs and some UGTs are concentrated.[7][16] The assay's validity hinges on the presence of the essential cofactor, NADPH, which donates the reducing equivalents required for CYP catalytic activity.[5][17] By measuring the disappearance of the parent compound over time in the presence of active microsomes and NADPH, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[5]

Self-Validating System: The protocol includes critical controls to ensure data integrity:

  • -NADPH Control: Incubating the compound with microsomes without NADPH reveals any non-CYP-mediated degradation (e.g., chemical instability). A significant loss here would invalidate the results for metabolic stability.

  • Time Zero (T0) Sample: This sample is quenched immediately after adding the test compound, representing 100% of the initial concentration and serving as the baseline for all other time points.

  • Positive Controls: Known compounds with high and low metabolic turnover (e.g., Verapamil, Dextromethorphan) are run in parallel to confirm the enzymatic activity of the microsomal batch.[7][18]

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Start 1. Prepare Reagents - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Solution PreIncubate 2. Pre-incubate Compound + Microsomes + Buffer (5 min) Start->PreIncubate Initiate 3. Initiate Reaction Add NADPH PreIncubate->Initiate Incubate 4. Incubate & Sample (0, 5, 15, 30, 60 min) Initiate->Incubate Quench 5. Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Process 6. Centrifuge & Collect Supernatant Quench->Process LCMS 7. LC-MS/MS Analysis Quantify Parent Compound Process->LCMS Data 8. Data Analysis (ln[% remaining] vs. time) Calculate t½, CLint LCMS->Data

Figure 2: Experimental workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Serially dilute to create working solutions. The final concentration of organic solvent in the incubation should be low (<0.5% DMSO) to avoid inhibiting enzyme activity.[18]

    • Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 20 mM in buffer).[19]

    • On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and keep on ice.[17] Dilute to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in cold buffer.[17]

  • Incubation:

    • In a 96-well plate, add the appropriate volumes of buffer, microsomal solution, and test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[6]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "-NADPH" controls.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[5][7]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[2] The analysis relies on Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.[18]

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) .[5]

Hepatocyte Stability Assay

Causality and Rationale: This assay is considered a more physiologically relevant in vitro model because it uses intact liver cells (hepatocytes).[16][20] This whole-cell system contains the full complement of metabolic enzymes, including both Phase I (CYPs, AO) and Phase II (UGTs, SULTs) enzymes, along with their necessary cofactors in their natural cellular environment.[20][21] Furthermore, this assay accounts for compound permeability across the cell membrane, which is a prerequisite for intracellular metabolism.[20] It provides a more comprehensive picture of hepatic clearance and is invaluable for confirming findings from microsomal assays, especially for identifying involvement from non-microsomal enzymes like AO.[6]

Self-Validating System:

  • Heat-Inactivated Control: Incubating the compound with heat-inactivated (boiled) hepatocytes serves as a negative control to account for non-enzymatic degradation and non-specific binding to cellular components.[22]

  • Viability Check: The viability of the hepatocyte suspension must be confirmed (e.g., via Trypan Blue exclusion) before starting the experiment to ensure metabolic competence.

  • Positive Controls: Known substrates for Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism are included to verify the activity of both enzyme systems.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a specialized incubation medium (e.g., Williams Medium E) warmed to 37°C.[22]

    • Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in the incubation medium.[22][24]

    • Prepare working solutions of test compounds and controls at a concentration that results in the desired final concentration (e.g., 1 µM) in the incubation.

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension.

    • Pre-incubate the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker (e.g., 90-120 rpm) for 5-10 minutes.[22]

    • Initiate the reaction by adding the test compound working solution.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.[20][23]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated proteins.[23]

    • Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound.

  • Data Analysis:

    • The calculation of the elimination rate constant (k) and half-life (t½) is performed as described for the microsomal assay.

    • Intrinsic clearance is typically expressed per million cells (µL/min/10⁶ cells) and calculated as: CLint = (0.693 / t½) * (incubation volume / number of cells in millions) .[22][24]

    • This in vitro CLint value can then be scaled to predict in vivo hepatic clearance (CLh) for preclinical species and humans, though this requires additional parameters like liver weight and blood flow.[24]

Conclusion and Strategic Outlook

The assessment of metabolic stability is a critical, iterative process in the optimization of 7-azaindole derivatives. The strategic replacement of an indole with a 7-azaindole core can be a powerful tactic to improve metabolic properties, but it is not a universal solution.[2][3] A clear-eyed evaluation using a tiered in vitro approach is essential.

Begin with the high-throughput liver microsomal stability assay to get an early read on CYP-mediated metabolism.[7] Follow up with the more physiologically relevant hepatocyte assay to capture the full spectrum of hepatic metabolism, including crucial contributions from Phase II enzymes and cytosolic enzymes like Aldehyde Oxidase.[6][20] A discrepancy between these two assays—stability in microsomes but lability in hepatocytes—is a strong indicator of AO-mediated metabolism, a known liability for this scaffold.[6]

By understanding the underlying enzymatic pathways and employing robust, self-validating experimental protocols, researchers can efficiently identify metabolic liabilities, establish structure-stability relationships, and ultimately design 7-azaindole derivatives with pharmacokinetic profiles suitable for clinical success.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the integrity of our work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed, safety-first protocol for the proper disposal of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 394223-19-9). As a nitrogen-containing heterocyclic compound, its handling and disposal demand a systematic approach grounded in regulatory compliance and a deep understanding of its potential hazards. This document serves as an essential operational plan, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal begins, a thorough risk assessment is paramount. Based on data from related compounds, we can infer the likely hazard profile of this compound.

Inferred Hazard Profile:

  • Toxicity: Pyrrolopyridine derivatives can cause skin, eye, and respiratory irritation.[3] As a precautionary measure, this compound should be handled as if it possesses these characteristics.

  • Combustibility: Isomers and related structures are classified as combustible solids.

  • Environmental Hazard: Discharge of pyridine-based compounds into the environment must be avoided.[4][5]

Given these potential hazards, all waste containing this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA).[6]

Table 1: Personal Protective Equipment (PPE) Requirements

Task Required PPE Rationale
Handling Solid Compound Nitrile gloves, safety glasses with side shields, lab coatPrevents skin and eye contact with the solid material.
Preparing Waste Solutions Nitrile gloves, chemical splash goggles, lab coat, work within a certified chemical fume hoodProtects against splashes and inhalation of any dust or vapors. A fume hood is crucial for containment.[7]
Spill Cleanup Double-gloving (nitrile), chemical splash goggles, lab coat, and potentially a respirator if significant dust is generatedEnhanced protection during uncontrolled release scenarios.
Part 2: Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe segregation, containment, and disposal of waste generated from the use of this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.

  • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, contaminated gloves, wipes), in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof liquid waste container. Do not mix with other solvent streams unless they are known to be compatible. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment system is critical to preventing leaks and ensuring proper handling.

  • Container Compatibility: Use containers made of materials compatible with the waste. For many organic solids and solutions, high-density polyethylene (HDPE) containers are suitable. Avoid using metal containers for acidic or basic solutions.[8]

  • Labeling: All waste containers must be labeled clearly and immediately upon starting waste accumulation. The label must include:[9][10]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • If in a mixture, list all components and their approximate percentages.

    • The specific hazard(s) (e.g., "Combustible," "Irritant").

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Storage Practices:

    • Keep waste containers securely closed at all times, except when adding waste.[12]

    • Store containers in a designated secondary containment bin to prevent spills from spreading.

    • Segregate incompatible waste containers (e.g., acids from bases, oxidizers from flammables).[10]

    • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

Step 4: Requesting Waste Pickup

Once a waste container is full (up to 90% capacity to allow for expansion[8]), or if it has been in storage for up to one year, it must be moved to a central accumulation area or a pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[13]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the contents of the container.[12]

Below is a diagram illustrating the decision-making workflow for the disposal process.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposition A Waste Generated (Solid, Liquid, Sharps) B Segregate by Type A->B C Select Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Weekly Inspection E->G H Container Full or Stored > 1 Year? E->H H->E No I Request Pickup from EHS H->I Yes J Licensed Disposal Facility (e.g., Incineration) I->J

Caption: Waste Disposal Workflow for this compound.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain and Absorb:

    • For solids , carefully sweep or scoop the material into a designated waste container. Avoid creating dust. If necessary, dampen the material slightly with a suitable, non-reactive solvent (e.g., isopropanol) to minimize dust generation.

    • For liquids , cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[4]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container.

  • Report: Document the spill according to your institution's policy.

For a Large Spill (requires EHS assistance):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate any emergency alarms and notify your institution's EHS or emergency response team.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Part 4: Final Disposal Method

As a user and generator of this chemical, your responsibility extends to ensuring its final disposition is handled correctly by your institution. The recommended disposal method for pyridine and its derivatives is high-temperature incineration.[4][14] This process destroys the compound, breaking it down into less harmful components. Your institution's contracted hazardous waste vendor will manage this final step in a licensed facility.[6][9]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP).
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2023, February 1). Safety Data Sheet - Pyridine.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet - Pyridine.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
  • ChemicalBook. (n.d.). This compound.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
  • Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.

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A Senior Application Scientist's Guide to Handling Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document is designed to provide you with the essential, immediate safety and logistical information required to handle this compound with confidence and precision. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a robust and self-validating safety protocol.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is a heterocyclic aromatic compound. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for this and structurally similar molecules provide a clear indication of its primary hazards.[1] A thorough risk assessment is the foundational step for determining the necessary protective measures.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2A) [2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2][3][4]

  • Some analogous compounds are also classified as Harmful if swallowed (Acute toxicity, oral, Category 4) [4][5]

Table 1: GHS Hazard Summary for this compound and Analogs

Hazard StatementGHS ClassificationDescriptionSource(s)
H315Skin Irrit. 2Causes skin irritation.[2][3][4]
H319Eye Irrit. 2ACauses serious eye irritation.[2][3][4]
H335STOT SE 3May cause respiratory irritation.[2][3][4]
H302Acute Tox. 4Harmful if swallowed.[4][5]

This hazard profile dictates that our primary goal is to prevent contact with skin, eyes, and the respiratory system.

Engineering Controls: The First and Most Critical Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. Relying solely on PPE is an inadequate safety strategy.

Chemical Fume Hood: All operations involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a properly functioning chemical fume hood.[6][7] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, dusts, and fumes, providing the most effective protection against respiratory exposure.[6]

Operational Best Practices for Fume Hood Use:

  • Verify Airflow: Always check that the fume hood is drawing air correctly before starting work.

  • Sash Position: Keep the sash as low as possible, using it as a physical barrier.

  • Work Depth: Conduct all work at least 6 inches (15 cm) inside the hood to ensure effective containment.[8]

  • Minimize Clutter: Do not use the hood for storage, as clutter can disrupt airflow and compromise safety.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure where engineering controls cannot. The following protocol outlines the minimum required PPE for handling this compound.

Table 2: Recommended PPE for Different Laboratory Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot required if in fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesFlame-Resistant Lab CoatNot required if in fume hood
Running Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesFlame-Resistant Lab CoatNot required if in fume hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesFlame-Resistant Lab Coat or Chemical ApronAir-purifying respirator (if outside hood)
Eye and Face Protection

Due to the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.[2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times to protect against splashes and fine dust.[9][10]

  • Face Shield: When handling larger quantities (>1 liter) or performing operations with a higher risk of splashing (e.g., transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[9][11] A face shield alone does not provide adequate eye protection.[9]

Skin and Body Protection

Preventing skin contact is critical, as the compound is a known skin irritant (H315).[2]

  • Lab Coat: A flame-resistant lab coat is required. Ensure it is buttoned and the sleeves are rolled down.[9]

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use.[7] For prolonged work or handling of concentrated solutions, consider double-gloving or using thicker, heavy-duty gloves.

  • Proper Glove Removal: Contaminated gloves must be removed carefully to avoid skin contact. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of gloves in the designated waste container.[1]

  • Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting.[8][9][10] This protects the skin on the lower body from spills.

Respiratory Protection

The primary defense against respiratory irritation (H335) is the chemical fume hood.[2] If an operation absolutely cannot be performed within a hood, or in the event of a significant spill, respiratory protection is required.

  • Respirator: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is recommended.[1] Respirator use requires a formal respiratory protection program, including fit testing and training.[12]

Workflow and Step-by-Step Protocols

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Safe Handling and Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh Compound B->C D 4. Prepare Solution C->D E 5. Perform Reaction D->E F 6. Quench Reaction & Neutralize Waste (if needed) E->F G 7. Transfer Waste to Labeled, Sealed Container F->G H 8. Decontaminate Glassware & Work Surface G->H I 9. Doff PPE & Wash Hands H->I J End of Process

Caption: Workflow for handling this compound.

Emergency Protocols: In Case of Exposure or Spill

Immediate and correct action can significantly mitigate harm.

Step-by-Step Emergency Response:

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2]

    • Remove any contaminated clothing while flushing.

    • Seek medical attention if irritation persists.[1]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4]

    • Remove contact lenses if present and easy to do.[2]

    • Seek immediate medical attention from a physician or ophthalmologist.[13]

  • Inhalation:

    • Move the affected person to fresh air immediately.[2][4]

    • If breathing is difficult, provide respiratory support.

    • Seek medical attention.[2]

  • Small Spill (inside fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[14]

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (outside fume hood):

    • Evacuate personnel from the immediate area.[15]

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.[3]

Storage and Disposal

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • The storage area should be locked or otherwise secured to restrict access.[2][3][13]

  • Store away from incompatible materials such as strong oxidizing agents.[3][15]

Disposal:

  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6][14] Consult with your EHS department for specific institutional procedures.[3]

By integrating these expert-validated protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • SmartLabs. Esterification. Retrieved from SmartLabs website: [Link]

  • Capot Chemical. (2025, December 24). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from Capot Chemical website: [Link]

  • Angene Chemical. (2024, December 2). 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid Safety Data Sheet. Retrieved from Angene Chemical website: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website: [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Utah State University Environmental Health & Safety website: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety website: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School website: [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry website: [Link]

  • University of Colorado Boulder. Chemical Safety PPE. Retrieved from University of Colorado Boulder Environmental Health and Safety website: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from CSUB website: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from NCBI Bookshelf: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.